2,4-Difluorophenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZIGHNRLZBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230975 | |
| Record name | 2,4-Difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81228-09-3 | |
| Record name | 2,4-Difluorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081228093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorination in Chemical Synthesis
An In-Depth Technical Guide to 2,4-Difluorophenylacetic Acid: A Cornerstone Intermediate in Modern Chemistry
This compound (CAS No: 81228-09-3) is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in the chemical, pharmaceutical, and agrochemical industries.[1][2] Its value extends beyond that of a simple synthetic intermediate; the strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that researchers leverage to enhance the performance and efficacy of target molecules. This guide provides a comprehensive overview of the applications, synthesis, and technical considerations for utilizing this compound, with a focus on its role in drug development and advanced material science.
The difluorophenyl moiety is particularly sought after in medicinal chemistry. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and bioavailability.[3][4] The carboxylic acid functional group further enhances the molecule's utility, providing a reactive handle for derivatization and the construction of complex molecular architectures.[1]
Core Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe application in a research setting.
| Property | Value | Source |
| CAS Number | 81228-09-3 | [5] |
| Molecular Formula | C₈H₆F₂O₂ | [2][6] |
| Molecular Weight | 172.13 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 115-118 °C | |
| Purity | ≥97% (GC/HPLC) | [5] |
| InChI Key | QPKZIGHNRLZBCL-UHFFFAOYSA-N | |
| SMILES | OC(=O)Cc1ccc(F)cc1F |
Safety and Handling Summary:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[7]
-
Personal Protective Equipment (PPE): Recommended use of gloves, eye shields, and a dust mask (e.g., N95).[7]
Visualization 1: Chemical Structure of this compound
Caption: Chemical structure of this compound (C₈H₆F₂O₂).
Primary Applications in Research and Development
The utility of this compound spans several key areas of chemical R&D.
Pharmaceutical Development: A Privileged Scaffold
This compound is a cornerstone intermediate in the synthesis of a wide range of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] The difluorophenyl group is a bioisosteric replacement for other functionalities, offering improved metabolic stability and binding characteristics.[4]
-
Anti-inflammatory Agents: It is a precursor for novel pharmaceutical candidates with potential anti-inflammatory properties.[1][2] For instance, derivatives like 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid have been synthesized and tested for anti-inflammatory activity.[8]
-
Analgesic Drugs: The scaffold is utilized in the development of new pain management therapies.[2]
-
Enzyme Inhibition: Researchers employ this compound in studies related to enzyme inhibition and receptor binding, which is crucial for elucidating biological pathways and designing targeted drug interactions.[2] For example, a related compound, 2,4,5-trifluorophenylacetic acid, is a key intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor for treating type 2 diabetes.[9][10]
Agrochemical Research
In agricultural chemistry, this compound serves as a building block for new herbicides, fungicides, and insecticides.[1][2] The fluorine atoms can enhance the efficacy and selectivity of the active ingredient, contributing to the development of more effective crop protection solutions while managing environmental persistence.[2]
Advanced Materials and Niche Chemical Synthesis
Beyond life sciences, this intermediate finds application in material science for developing specialty polymers and coatings that require enhanced chemical or thermal resistance.[2] A notable and specific application is its use in the synthesis of nonpolar peptide nucleic acid (PNA) monomers containing fluoroaromatics (F-PNA).[11] These modified nucleic acid analogs have potential uses in diagnostics and genetic research.
Visualization 2: Application Workflow in Drug Discovery
Caption: Logical workflow for utilizing this compound in a drug discovery program.
Experimental Protocols and Synthetic Methodologies
The following protocols are representative of the synthesis and application of this compound.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a common laboratory-scale synthesis of the title compound from 2,4-difluorobenzyl bromide.
Materials:
-
2,4-Difluorobenzyl bromide (25.7 g)
-
Magnesium turnings (3.0 g)
-
Tetrahydrofuran (THF), anhydrous (130 mL total)
-
Carbon dioxide (CO₂), gas
-
Ether
-
Dilute Hydrochloric Acid (HCl)
-
2 N Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
Step-by-Step Procedure: [12]
-
Grignard Reagent Formation: To a stirred suspension of magnesium chips (3.0 g) in anhydrous THF (30 mL), slowly add a solution of 2,4-difluorobenzyl bromide (25.7 g) dissolved in 100 mL of anhydrous THF over 30 minutes. Maintain gentle reflux to sustain the reaction.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes to ensure full formation of the Grignard reagent.
-
Carbonation: Bubble a steady stream of dry carbon dioxide gas through the resulting Grignard reagent for 1 hour. The reaction mixture will likely become a thick slurry.
-
Work-up and Extraction:
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Partition the residue between ether and dilute HCl.
-
Separate the ether phase and extract it with 2 N NaOH solution.
-
-
Acidification and Isolation:
-
Acidify the basic aqueous extract with concentrated HCl until a precipitate forms.
-
Extract the acidified solution with ether.
-
Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.
-
Protocol 2: Application in Amide Synthesis (General Procedure)
This protocol illustrates the use of this compound to form an amide, a common linkage in pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU) (1.2 eq)
-
Organic base (e.g., DIPEA, Triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, Dichloromethane)
Step-by-Step Procedure:
-
Dissolution: Under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and the chosen amine (1.1 eq) in the anhydrous solvent.
-
Addition of Reagents: Add the organic base (2.0 eq) to the solution, followed by the coupling agent (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Visualization 3: Representative Amide Coupling Reaction
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Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-depth Technical Guide to 2,4-Difluorophenylacetic Acid: Structure, Properties, and Applications
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, bioavailability, and binding affinity.[1] Among the vast array of fluorinated synthons, this compound (CAS No: 81228-09-3) emerges as a particularly versatile and valuable intermediate.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explore the causality behind its utility and the practical considerations for its application.
Chemical Identity:
-
IUPAC Name: 2-(2,4-difluorophenyl)acetic acid[2]
-
SMILES: OC(=O)Cc1ccc(F)cc1F
The core structure consists of a phenylacetic acid backbone with two fluorine atoms substituted at positions 2 and 4 of the aromatic ring. This specific substitution pattern is not arbitrary; it imparts a unique combination of electronic and steric properties that are highly sought after in rational drug design and materials science.[1]
Physicochemical and Spectroscopic Profile
The physical properties of this compound are a direct consequence of its molecular structure. The presence of the polar carboxylic acid group and the electronegative fluorine atoms results in a crystalline solid at room temperature with a distinct melting point.
| Property | Value | Source |
| Molecular Weight | 172.13 g/mol | [2] |
| Appearance | White crystalline solid/powder | [4][5] |
| Melting Point | 115-118 °C (lit.) | [4][6] |
| Functional Groups | Carboxylic acid, fluoro | |
| Assay Purity | Typically ≥97% |
Spectroscopic Characterization: The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive information about the molecular structure. The characteristic splitting patterns and chemical shifts in the aromatic region are diagnostic of the 2,4-difluoro substitution pattern.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (typically around 1700 cm⁻¹), and C-F bond vibrations.[8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[8]
The difluoro substitution pattern significantly influences the molecule's electronic nature. The strong electron-withdrawing effect of the fluorine atoms acidifies the aromatic ring protons and can modulate the pKa of the carboxylic acid group, which can be a critical factor in designing molecules with specific physiological absorption and distribution profiles.
Synthesis: A Practical and Mechanistic Approach
A common and reliable method for the laboratory-scale synthesis of this compound involves the formation of a Grignard reagent from 2,4-difluorobenzyl bromide, followed by carboxylation with carbon dioxide.[6][9] This approach is favored for its relatively straightforward execution and the accessibility of its starting materials.
Logical Flow of Synthesis
The following diagram illustrates the key transformations in the synthetic workflow.
Caption: Derivatization pathways from this compound.
Safety, Handling, and Storage
As with any laboratory chemical, a thorough understanding of the hazards and proper handling procedures is paramount to ensure safety. This compound is classified as an irritant. [3] Hazard Identification:
-
H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3] Safe Handling Workflow:
Caption: Standard workflow for safely handling chemical reagents.
Recommended Practices:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust. [3][10]Emergency eyewash stations and safety showers should be readily accessible. [3]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [3]For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [3][4]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [3]* Spill Response: In case of a spill, avoid generating dust. Sweep or shovel the material into an appropriate container for disposal. [3]
Conclusion
This compound is more than just another chemical intermediate; it is a strategic tool for molecular design. Its unique structural and electronic properties, conferred by the specific difluoro substitution, provide chemists with a reliable scaffold for creating novel molecules with enhanced performance characteristics. A firm grasp of its physicochemical properties, synthetic routes, and safe handling procedures enables researchers to fully leverage its potential in pushing the boundaries of medicinal chemistry, agrochemical science, and material innovation.
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- This compound CAS#: 81228-09-3.
- Preparation method 2,4,5-trifluorophenylacetic acid.
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2,4-Difluorophenylacetic acid molecular weight and formula
An In-depth Technical Guide to 2,4-Difluorophenylacetic Acid for Advanced Research & Development
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged in the use of this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and strategic application, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that are highly valuable in the design of bioactive molecules and advanced materials.
Chemical Identity
The fundamental identifiers and formula for this compound are critical for accurate documentation and procurement.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,4-difluorophenyl)acetic acid | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |
| Linear Formula | F₂C₆H₃CH₂CO₂H | |
| Molecular Weight | 172.13 g/mol | [1][2] |
| CAS Number | 81228-09-3 | [1][3] |
| EC Number | 279-709-4 | [1][3] |
Physicochemical Data
These properties are essential for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source |
| Appearance | White solid, powder, or crystals | [2][3][4] |
| Melting Point | 115-118 °C (lit.) | [5][6] |
| Purity (Typical) | >97-99% | [4] |
Molecular Structure
The structure of this compound is foundational to its reactivity and function as a synthetic building block.
Caption: Chemical structure of this compound.
Strategic Applications in Drug Discovery and Material Science
The true value of this compound lies in its role as a versatile synthetic intermediate.[2][7] The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxylic proton and the reactivity of the aromatic ring.
Medicinal Chemistry & Drug Development
In pharmaceutical research, the incorporation of fluorine atoms can profoundly enhance the metabolic stability and bioavailability of drug candidates.[7] The C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which is a common pathway for drug degradation. This leads to a longer half-life and improved pharmacokinetic profile.
Furthermore, the difluoromethyl group (CF₂H) is recognized as a unique entity in drug design. It can act as a "lipophilic hydrogen bond donor," a fascinating bioisosteric replacement for functional groups like hydroxyl (OH) or thiol (SH) groups, potentially modulating target binding affinity.[8]
Key applications include its use as a precursor for:
-
Anti-inflammatory and analgesic agents [7]
-
Novel peptide nucleic acid (PNA) monomers [5]
-
Antidiabetic drugs , such as intermediates for Sitagliptin[9]
Agrochemicals and Material Science
The structural motifs derived from this compound are also leveraged in the synthesis of modern herbicides, fungicides, and insecticides.[7] In material science, it serves as a building block for specialty polymers and liquid crystal materials, where the fluorine substitution can confer desirable properties like thermal stability and chemical resistance.[2][4][7]
Synthesis and Characterization Protocols
A reliable synthesis and robust analytical confirmation are paramount for ensuring the quality and validity of downstream experimental results.
Recommended Synthesis Workflow: Grignard Carbonation
This method is a classic and reliable route for synthesizing phenylacetic acids. The causality behind the steps is crucial: 2,4-difluorobenzyl bromide is first converted into a highly nucleophilic Grignard reagent, which then attacks the electrophilic carbon of CO₂.
Caption: Workflow for the synthesis via Grignard Carbonation.
Detailed Step-by-Step Protocol: [5][10]
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture, which would quench the Grignard reagent.
-
Grignard Reagent Formation: Place magnesium turnings (3.0 g) in 30 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, dissolve 2,4-difluorobenzyl bromide (25.7 g) in 100 mL of anhydrous THF.
-
Initiation: Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by gentle refluxing or a color change. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Addition: Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux. After the addition is complete, continue stirring for an additional 10 minutes to ensure full conversion.
-
Carbonation: Cool the flask in an ice bath. Bubble a steady stream of dry carbon dioxide gas through the Grignard reagent for 1 hour. This exothermic reaction forms the magnesium carboxylate salt.
-
Quenching and Workup: Evaporate the THF under reduced pressure. Partition the residue between diethyl ether and dilute hydrochloric acid. The acid protonates the carboxylate salt, rendering the product soluble in the organic layer.
-
Extraction: Separate the ether layer and extract it with a 2 N sodium hydroxide solution. This step transfers the acidic product into the aqueous phase as its sodium salt, separating it from non-acidic organic impurities.
-
Isolation: Acidify the basic aqueous extract with concentrated hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A suite of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR will show characteristic signals for the aromatic and methylene protons, with coupling patterns influenced by the fluorine atoms. ¹³C NMR provides data on the carbon skeleton.[1][11][12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (m/z 172.13) and fragmentation patterns that confirm the structure.[1][13]
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Expect a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[1][13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often achieving >99.0%.[4]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with this chemical.
Hazard Identification
This compound is classified as an irritant.[3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
Recommended Handling and PPE
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Storage
Store in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure long-term stability.[4]
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The Latent Therapeutic Potential of 2,4-Difluorophenylacetic Acid: A Technical Guide for Drug Discovery
Introduction: Beyond a Building Block
To the seasoned researcher in medicinal chemistry, 2,4-Difluorophenylacetic acid (CAS No. 81228-09-3) is a familiar entity.[1][2][3] It is widely regarded as a valuable synthetic intermediate, a foundational scaffold upon which more complex and biologically active molecules are constructed.[2] The presence of the difluorophenyl moiety is particularly desirable in drug design, as fluorine substitution can significantly enhance metabolic stability and bioavailability of parent compounds.[4] However, to confine our understanding of this molecule to its role as a mere building block would be to overlook its potential intrinsic biological activities and its capacity to serve as a launchpad for novel therapeutic agents.
This technical guide ventures beyond the conventional perception of this compound. Herein, we will explore its latent biological potential by examining the activities of its derivatives, and we will propose a systematic approach to unlock its intrinsic therapeutic value. This document is intended for researchers, scientists, and drug development professionals who are in pursuit of novel chemical entities to address unmet medical needs.
Physicochemical Properties: The Foundation for Biological Interaction
The therapeutic potential of any compound is fundamentally linked to its physicochemical properties. This compound possesses a unique combination of features that make it an attractive starting point for drug discovery.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | PubChem[5] |
| Molecular Weight | 172.13 g/mol | PubChem[5] |
| Melting Point | 115-118 °C | Sigma-Aldrich |
| XLogP3 | 1.6 | ECHEMI[2] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[2] |
| Hydrogen Bond Acceptor Count | 4 | ECHEMI[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[5] |
The moderate lipophilicity, indicated by an XLogP3 of 1.6, suggests a favorable balance for cell membrane permeability and aqueous solubility. The presence of both hydrogen bond donor and acceptor sites provides opportunities for interaction with biological targets such as enzymes and receptors.
Inferred Biological Potential from Derivative Scaffolds
While direct studies on the biological activity of this compound are scarce, a wealth of information can be gleaned from the pharmacological profiles of its derivatives. This approach allows us to hypothesize about the therapeutic areas where this scaffold may prove fruitful.
Anticancer Activity
The 2,4-difluorophenyl moiety has been incorporated into a variety of compounds exhibiting significant anticancer properties.
-
Pyrrolidine Derivatives: A study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed their cytotoxic effects against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC1), and melanoma (A375) cell lines.[4] The hydrazone-containing derivatives were identified as particularly potent.[4]
-
Phenylacetamide Derivatives: Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, especially against prostate carcinoma cell lines.[6]
-
1,3,4-Thiadiazole Derivatives: Novel 1,3,4-thiadiazole derivatives bearing fluorophenyl groups have been synthesized and evaluated for their cytotoxic activity against estrogen-dependent breast cancer cell lines (MCF-7), suggesting a potential mechanism involving aromatase inhibition.[7]
These findings strongly suggest that the this compound backbone can be a key component in the design of novel oncology therapeutics.
Anti-inflammatory and Analgesic Properties
The structural class of arylalkanoic acids, to which this compound belongs, is well-established for its anti-inflammatory and analgesic effects, primarily mediated through the inhibition of prostaglandin biosynthesis.[8]
-
Phenoxy-methanesulfonanilide Metabolites: Studies on the metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide, a potent anti-inflammatory agent, have shown that these metabolites retain significant anti-inflammatory and analgesic activity.[9] This highlights the contribution of the 2,4-difluorophenoxy moiety to the overall pharmacological profile.
-
Biphenylyl-butyric Acid Derivatives: 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid and its derivatives have been tested for their anti-inflammatory activity in various models, including carrageenan-induced paw edema.[10]
-
General NSAID Properties: The broader class of non-steroidal anti-inflammatory drugs (NSAIDs) includes many arylalkanoic acid derivatives that are known cyclooxygenase (COX) inhibitors.[8]
The evidence from these related compounds indicates a high probability that novel derivatives of this compound could be developed as effective anti-inflammatory and analgesic agents.
Enzyme Inhibition
The electrophilic nature of the fluorinated phenyl ring and the presence of a carboxylic acid handle make this compound an excellent starting point for the design of enzyme inhibitors.
-
Organotin(IV) Derivatives of Fluorophenoxyacetic Acid: Research has shown that organotin(IV) complexes of 4-fluorophenoxyacetic acid can act as inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX).[11] This suggests that the core fluorophenoxyacetic acid structure can be functionalized to target a range of enzymes.
A Proposed Workflow for Unlocking Biological Activity
To systematically evaluate the intrinsic and potential biological activity of this compound and its novel derivatives, a structured screening cascade is essential. The following workflow is proposed as a starting point for researchers.
Experimental Protocols
1. Initial Cytotoxicity Screening (MTT Assay)
-
Objective: To determine the general cytotoxicity of the test compounds against a panel of human cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231, PC-3, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and its derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
2. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To assess the potential anti-inflammatory activity by measuring the inhibition of COX-1 and COX-2 enzymes.
-
Procedure:
-
Utilize a commercial COX inhibitor screening assay kit.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the percent inhibition and determine the IC50 values for each enzyme.
-
The Role of this compound as a Privileged Scaffold
The recurring appearance of the 2,4-difluorophenyl moiety in biologically active compounds suggests that it may function as a "privileged scaffold." This concept describes a molecular framework that is capable of binding to multiple biological targets with high affinity.
Conclusion and Future Directions
This compound represents a molecule with significant untapped potential. While its role as a synthetic intermediate is well-established, the biological activities of its derivatives strongly suggest that this scaffold is predisposed to interact with key biological targets implicated in cancer and inflammation. Future research should focus on two key areas:
-
Direct Biological Evaluation: A systematic screening of this compound itself against a broad range of biological targets is warranted to determine if it possesses any intrinsic activity.
-
Rational Derivative Design: The synthesis and evaluation of novel derivatives, guided by the insights from existing active compounds, could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
By viewing this compound not just as a starting material, but as a key to unlocking new therapeutic possibilities, the drug discovery community can leverage its unique properties to develop the next generation of innovative medicines.
References
- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).
- Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). (n.d.). PubMed. [Link]
- Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). (n.d.). PubMed. [Link]
- Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. (2023). Arabian Journal of Chemistry. [Link]
- Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2025).
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]
- 2-(4-Fluorophenyl)
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]
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- An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea. (2021).
- This compound | C8H6F2O2 | CID 123581. (n.d.). PubChem. [Link]
- Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. (2022). PubMed Central. [Link]
- Analgesic activity of the compounds (1-4) by tail flick response method. (n.d.).
- Non-steroidal anti-inflammatory analgesics other than salicyl
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A Technical Guide to the SMILES Notation of 2,4-Difluorophenylacetic Acid for Advanced Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth examination of 2,4-Difluorophenylacetic Acid, a key building block in modern medicinal and materials chemistry. We will deconstruct its Simplified Molecular Input Line Entry System (SMILES) notation, offering a foundational understanding for computational chemistry applications. Furthermore, this document explores the compound's physicochemical properties and its strategic importance in drug development, supported by a practical, field-proven synthetic protocol. The objective is to equip researchers with the technical knowledge to effectively utilize this versatile molecule in their discovery workflows.
Introduction to this compound: A Molecule of Strategic Importance
This compound (CAS No. 81228-09-3) is a halogenated aromatic carboxylic acid.[1][2][3][4] In the landscape of drug discovery and materials science, it is not merely a reagent but a strategic precursor for synthesizing novel compounds with enhanced properties.[5] The presence of two fluorine atoms on the phenyl ring is a critical design feature, significantly altering the molecule's electronic profile, lipophilicity, and metabolic stability. These characteristics are highly desirable in the development of new pharmaceutical candidates and advanced agrochemicals.[5][6] Its utility is demonstrated in applications ranging from the synthesis of potential anti-inflammatory and analgesic agents to its use as an intermediate for liquid crystal materials and in the creation of nonpolar peptide nucleic acid (PNA) monomers.[1][5][7][8]
Key Physicochemical Properties
A comprehensive understanding of a molecule's properties is fundamental to its application. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₂ | [9][10][11][12] |
| Molecular Weight | 172.13 g/mol | [1][9][13] |
| CAS Number | 81228-09-3 | [1][3][4][9] |
| IUPAC Name | 2-(2,4-difluorophenyl)acetic acid | [9] |
| Melting Point | 115-118 °C (lit.) | [1][2][7][14][15] |
| Appearance | White solid / powder | [1][7][11] |
| Canonical SMILES | O=C(O)CC1=CC=C(F)C=C1F | [12] |
| InChI Key | QPKZIGHNRLZBCL-UHFFFAOYSA-N | [1][9][13][15] |
Deconstructing the SMILES Notation of this compound
The Simplified Molecular Input Line Entry System (SMILES) is a line notation that allows a chemical structure to be represented as a simple ASCII string.[16][17][18] This one-dimensional representation is indispensable for computational chemistry, enabling database storage, searching, and cheminformatics analysis.
The canonical SMILES string for this compound is O=C(O)CC1=CC=C(F)C=C1F . Let's dissect this notation to understand how it maps to the molecule's two-dimensional structure.
Step-by-Step Derivation
-
Identify the Core Components : The molecule consists of two main parts: an acetic acid group (-CH₂COOH) and a 2,4-difluorophenyl group.
-
Represent the Acetic Acid Group : We can write this linearly.
-
O=C: Represents a carbonyl group (a carbon double-bonded to an oxygen).
-
(O): The parentheses indicate a branch. Here, a hydroxyl group (-OH) is attached to the carbonyl carbon.
-
C: This is the alpha-carbon (-CH₂-) of the acetic acid moiety.
-
Combining these gives the acetic acid fragment: O=C(O)C. The final C is the attachment point to the phenyl ring.
-
-
Represent the Phenyl Ring :
-
A six-membered aromatic ring is denoted by a series of six carbon atoms connected in a ring.
-
C1=CC=CC=C1: This represents a benzene ring using alternating single and double bonds (Kekulé structure). The number 1 after the first and last C indicates that these two atoms are bonded, closing the ring.
-
-
Combine and Add Substituents : We now attach the acetic acid group and the two fluorine atoms to the correct positions on the ring. The SMILES string O=C(O)CC1=CC=C(F)C=C1F can be read as follows:
-
O=C(O)C: The acetic acid group.
-
C1: The alpha-carbon is attached to the first carbon of the phenyl ring. This carbon is designated as the start and end of "ring 1".
-
=C: The second carbon in the ring.
-
C: The third carbon in the ring.
-
=C(F): The fourth carbon in the ring, which has a fluorine atom attached as a branch. This corresponds to the 4-position relative to the acetic acid substituent.
-
C: The fifth carbon in the ring.
-
=C1F: The sixth carbon in the ring. The 1 closes the ring by bonding back to the first carbon. The trailing F indicates a fluorine atom is attached to this sixth carbon. In standard chemical nomenclature, this position is adjacent to the primary substituent, making it the 2-position .
-
This logical construction accurately encodes the 2-(2,4-difluorophenyl)acetic acid structure into a machine-readable format.
Visualization of the Molecular Structure
The following diagram, generated using Graphviz, illustrates the connectivity of this compound.
Caption: Chemical structure of this compound.
Causality in Application: Why Fluorine Matters in Drug Development
The deliberate inclusion of fluorine atoms in bioactive molecules is a cornerstone of modern medicinal chemistry. In this compound, the difluoro-substitution pattern is not arbitrary; it is a strategic choice to modulate key molecular properties.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with C-F at sites susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this process, thereby increasing the drug's half-life and bioavailability.[6]
-
Enhanced Binding Affinity : Fluorine is highly electronegative. It can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.
-
Modulation of Physicochemical Properties : Fluorination increases lipophilicity (logP), which can influence a molecule's ability to cross cell membranes. The electron-withdrawing nature of fluorine also lowers the pKa of nearby acidic or basic groups, which can be tuned to optimize solubility and target engagement at physiological pH.[6]
These field-proven principles explain why this compound is a valuable starting material for synthesizing next-generation therapeutics.[5]
Experimental Protocol: A Self-Validating Synthetic Workflow
To demonstrate the practical utility of this compound, this section details a standard and reliable protocol for amide bond formation, a fundamental reaction in the synthesis of many pharmaceuticals. The protocol is designed as a self-validating system, where successful execution and characterization confirm both the reactivity of the starting material and the validity of the method.
Objective: Synthesis of N-benzyl-2-(2,4-difluorophenyl)acetamide
This experiment couples the carboxylic acid of the title compound with benzylamine to form an amide, demonstrating a foundational synthetic transformation.
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |
| This compound | 81228-09-3 | 172.13 | 1.00 g (5.81 mmol) |
| Benzylamine | 100-46-9 | 107.15 | 0.68 mL (6.27 mmol) |
| HBTU (Activator) | 94790-37-1 | 379.25 | 2.43 g (6.39 mmol) |
| DIPEA (Base) | 7087-68-5 | 129.24 | 2.02 mL (11.62 mmol) |
| Dichloromethane (DCM) | 75-09-2 | - | 30 mL |
| Saturated NaHCO₃ (aq) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous MgSO₄ | 7487-88-9 | - | ~2 g |
Step-by-Step Methodology
-
Reaction Setup : To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g).
-
Dissolution : Add Dichloromethane (30 mL) and stir at room temperature (20-25°C) until all solids dissolve.
-
Activation : Add HBTU (2.43 g) and DIPEA (2.02 mL) to the solution. Stir for 15 minutes. This step activates the carboxylic acid to form a reactive ester intermediate. The solution may turn a pale yellow.
-
Nucleophilic Addition : Slowly add Benzylamine (0.68 mL) dropwise to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting acid spot indicates reaction completion.
-
Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL) to remove unreacted starting materials and coupling reagents.
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation : The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography. The identity and purity of the final product, N-benzyl-2-(2,4-difluorophenyl)acetamide, must be validated by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the expected molecular structure and mass.
Experimental Workflow Diagram
Caption: Workflow for the amide coupling of this compound.
References
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- This compound CAS 81228-09-3. Shanghai Ruifu Chemical Co., Ltd. [Link]
- 2,5-Difluorophenylacetic acid. Nanjing Winsome Chemical Limited. [Link]
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]
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- This compound. NIST WebBook. [Link]
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Introduction: The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds
An In-depth Technical Guide to Fluorinated Phenylacetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
Phenylacetic acid (PAA) is an organic compound featuring a phenyl group attached to a carboxylic acid moiety.[1] Its derivatives form the structural core of numerous biologically active molecules, including the antibiotic penicillin G, the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and various perfumes.[1][2] In medicinal chemistry, the PAA scaffold is a versatile starting point for developing new therapeutic agents.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[3][4] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical and pharmacological profile of a molecule.[3] When applied to the phenylacetic acid framework, fluorination offers a powerful tool to fine-tune properties such as metabolic stability, membrane permeability, acidity, and binding affinity to biological targets.[3][5][6] This guide provides a technical overview of the synthesis, properties, and applications of fluorinated phenylacetic acid derivatives, offering field-proven insights for professionals in drug discovery and development.
Part 1: The Physicochemical Impact of Fluorination
The introduction of fluorine atoms or fluorine-containing groups (like trifluoromethyl, -CF₃) onto the phenylacetic acid core induces significant changes in its electronic and steric characteristics. Understanding these changes is critical for rational drug design.
Modulation of Acidity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. When placed on the phenyl ring, it pulls electron density away from the carboxylic acid group, stabilizing the carboxylate anion upon deprotonation. This results in a lower pKa, making the fluorinated derivative a stronger acid compared to its non-fluorinated parent.[4] This modulation of acidity can be crucial for optimizing a drug's solubility, absorption, and interaction with target proteins.
Enhancement of Lipophilicity
Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is often enhanced by fluorination.[7] While a single fluorine atom has a modest effect, the introduction of a trifluoromethyl (-CF₃) group significantly increases the lipophilicity of the molecule.[8] This property is frequently exploited to improve the bioavailability and central nervous system (CNS) penetration of drug candidates.[3][8]
Increased Metabolic Stability
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. By replacing a metabolically labile C-H bond with a C-F bond, researchers can block common sites of metabolic degradation, thereby increasing the drug's half-life and duration of action.[5][6]
Altered Binding Interactions
Fluorine can participate in unique, non-covalent interactions with biological targets that are not possible for hydrogen. These include dipole-dipole interactions, orthogonal multipolar interactions with amide bonds, and weak hydrogen bonds with backbone amides. The specific placement of fluorine or a CF₃ group can therefore introduce new, favorable binding interactions, leading to enhanced potency and selectivity for the target receptor or enzyme.[6][8]
Diagram 1: Impact of Fluorination on Phenylacetic Acid Properties
Caption: Logical flow from the core scaffold to modified properties via fluorination.
Table 1: Summary of Fluorine's Effects on Phenylacetic Acid Derivatives
| Property | Effect of Fluorination | Rationale for Drug Design |
| Acidity (pKa) | Decreases (acid strength increases) | Optimizes solubility and formulation; influences target interaction.[4] |
| Lipophilicity | Generally increases, especially with -CF₃ | Improves membrane permeability and bioavailability.[7][8] |
| Metabolic Stability | Increases | Blocks metabolic oxidation, prolonging drug half-life.[5][6] |
| Binding Affinity | Can be significantly enhanced | Introduces novel, favorable non-covalent interactions with the target.[6][8] |
| Conformation | Can influence molecular shape and rigidity | "Gating" effect can lock the molecule into a bioactive conformation. |
Part 2: Key Synthetic Strategies
The synthesis of fluorinated phenylacetic acids typically follows a building block approach, where the fluorinated aromatic ring is prepared first and the acetic acid side chain is installed subsequently. Several robust methods are employed in both academic and industrial settings.
Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction that is highly effective for this purpose. The key step involves the coupling of a commercially available fluorinated aryl boronic acid with a reactant that can be converted to the acetic acid moiety. This method offers high yields and excellent functional group tolerance.[9]
Diagram 2: Generalized Workflow for Suzuki Coupling Synthesis
Caption: Synthetic workflow for fluorinated phenylacetic acid via Suzuki coupling.
Carbonylation of Benzyl Halides
Palladium-catalyzed carbonylation provides a direct route from fluorinated benzyl halides to the corresponding phenylacetic acids.[10] In this reaction, carbon monoxide (CO) is used as the carboxyl source. The process is highly efficient but often requires specialized high-pressure equipment.[10]
Hydrolysis of Benzyl Cyanides
A classic and reliable method involves the synthesis of a fluorinated benzyl cyanide, followed by its hydrolysis under acidic or basic conditions to yield the desired carboxylic acid.[10] This two-step process is straightforward and widely applicable.
Willgerodt-Kindler Reaction
This unique rearrangement reaction converts a fluorinated acetophenone into a thioamide, which is then hydrolyzed to the phenylacetic acid. It is particularly useful when the corresponding acetophenone is a readily available starting material.[10]
Part 3: Applications in Drug Discovery and Beyond
The versatile properties of fluorinated phenylacetic acid derivatives make them invaluable in several fields, most notably in the development of pharmaceuticals.
Pharmaceuticals
These derivatives are foundational building blocks for a wide range of drugs:
-
Anti-inflammatory Agents: They are key precursors for certain NSAIDs.[11]
-
Anticancer Agents: Many kinase inhibitors, which are crucial in oncology, incorporate these structures to achieve high potency and selectivity.[6][8] Studies have also shown that simple amides of fluorophenylacetic acid can act as potent anticancer agents against cell lines like prostate carcinoma (PC3).[12][13]
-
Neurological Drugs: They serve as intermediates in the synthesis of agents targeting neurological conditions, such as selective serotonin reuptake inhibitors (SSRIs).[11]
-
Antimicrobial Agents: Certain ester and amide derivatives have shown mild to moderate activity against various bacteria and fungi.[14]
Table 2: Therapeutic Applications of Fluorinated Phenylacetic Acid Derivatives
| Therapeutic Area | Drug Class / Target | Example Application / Rationale |
| Oncology | Kinase Inhibitors | The fluorinated phenylacetic acid moiety is used to optimize binding interactions with the kinase active site.[6][8] |
| Oncology | Cytotoxic Agents | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxicity against prostate and breast cancer cell lines.[12][13] |
| Inflammation | NSAIDs | Serves as a key precursor for drugs that inhibit cyclooxygenase (COX) enzymes.[11] |
| Neurology | SSRIs | Used in the synthesis of antidepressants that require specific electronic properties for transporter binding.[11] |
| Infectious Diseases | Antimicrobials | Ester derivatives have shown activity against Gram-positive bacteria and fungi.[14] |
Materials Science
Beyond pharmaceuticals, the enhanced thermal stability and unique electronic properties conferred by fluorine make these compounds useful in the development of advanced materials, such as specialty polymers and high-performance coatings.[5]
Part 4: Experimental Protocols & Characterization
A self-validating protocol is essential for reproducible research. Below are detailed methodologies for a representative synthesis and characterization.
Protocol: Synthesis of 4-Fluorophenylacetic Acid via Suzuki Coupling
Objective: To synthesize 4-fluorophenylacetic acid from 4-fluorophenylboronic acid and ethyl bromoacetate, followed by hydrolysis.
Materials:
-
4-Fluorophenylboronic acid (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene and Water (solvent system)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4-fluorophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. Stir the mixture vigorously for 15 minutes.
-
Coupling Reaction: Add ethyl bromoacetate dropwise to the reaction mixture. Heat the flask to 80°C and maintain with stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Isolation of Ester: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-fluorophenylacetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution. Stir at 60°C for 2 hours.
-
Acidification & Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with concentrated HCl. The product, 4-fluorophenylacetic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the pure product.
Characterization: ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly specific and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range.[15][16]
Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified fluorinated phenylacetic acid derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard with a known ¹⁹F chemical shift, such as hexafluorobenzene (-164.9 ppm), for accurate chemical shift referencing and quantification.[15]
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. The chemical shift and multiplicity (e.g., singlet, doublet, triplet) of the fluorine signal(s) will confirm the position and electronic environment of the fluorine atom(s) on the phenyl ring.[16]
-
Data Interpretation: The position of the fluorine atom (ortho, meta, or para) significantly influences the chemical shift, providing unambiguous structural confirmation.[16]
Conclusion
Fluorinated phenylacetic acid derivatives represent a class of compounds with immense value in scientific research and development. The strategic introduction of fluorine allows for the precise manipulation of molecular properties, enabling the creation of safer and more effective drugs and advanced materials. A thorough understanding of their synthesis, properties, and applications, as outlined in this guide, is essential for researchers aiming to leverage the unique chemistry of fluorine to drive innovation.
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research.
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
- CymitQuimica. (n.d.). CAS 1578-63-8: fluorophenylacetic acid.
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- Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 138-148.
- Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71.
- Pathan, S. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5488.
- Cogswell, A. T., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10839–10850.
- Wang, Z., et al. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 38(2), 395–411.
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A Technical Guide to 2,4-Difluorophenylacetic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Chemical Synthesis
2,4-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention as a versatile building block in various scientific and industrial domains. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[1][2] This technical guide provides an in-depth review of the synthesis, characterization, and key applications of this compound, offering valuable insights for researchers and professionals in drug discovery, agrochemical development, and materials science.
Physicochemical Properties and Characterization
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective utilization.
| Property | Value | Source |
| CAS Number | 81228-09-3 | [3] |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [3] |
| Melting Point | 115-118 °C | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in most organic solvents | [5] |
Analytical Characterization: A Spectroscopic Fingerprint
Accurate characterization of this compound is crucial for ensuring its purity and for its application in subsequent synthetic steps. The following spectroscopic data provides a reference for its identification.
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key signals include those for the methylene (-CH₂-) protons and the aromatic protons.
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, including those directly bonded to fluorine, are characteristic.[1]
Mass Spectrometry:
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) is expected at m/z 172.[2] Key fragments often observed include the loss of the carboxylic acid group.[2]
Synthesis of this compound: Key Methodologies
Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and economic considerations. Two prominent methods are the Grignard reaction and an ozonolysis-based approach.
Grignard Reaction: A Classic Approach
The Grignard reaction is a widely used method for forming carbon-carbon bonds. In the synthesis of this compound, this involves the reaction of a Grignard reagent, formed from a 2,4-difluorobenzyl halide, with carbon dioxide.
Experimental Protocol: Grignard Synthesis [6]
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of 2,4-difluorobenzyl bromide in the anhydrous solvent to initiate the reaction. The reaction is often initiated with a small crystal of iodine.
-
Once the reaction starts, add the remaining 2,4-difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent in an ice-salt bath.
-
Bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard reagent onto crushed dry ice.
-
Continue the addition of carbon dioxide until the exothermic reaction ceases.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a dilute acid (e.g., 10% HCl) with cooling.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and extract the product into an aqueous basic solution (e.g., 10% NaOH).
-
Wash the basic aqueous layer with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a toluene/heptane mixture) to obtain the pure acid.
-
Diagram of Grignard Synthesis Workflow:
Caption: The role of this compound as a precursor to key pharmaceutical compounds.
Agrochemical Sector: Enhancing Crop Protection
In the agrochemical industry, this compound and its derivatives are used in the synthesis of herbicides and fungicides. [1][7]The presence of the difluorophenyl group can contribute to the targeted activity and environmental persistence of the final product. [2] The herbicide Diflufenican , used for controlling broadleaf weeds, contains the 2,4-difluorophenyl moiety. [5]Similar to the pharmaceutical examples, the synthesis of Diflufenican typically proceeds through the intermediate 2,4-difluoroaniline. [2]
Materials Science: A Component for Advanced Polymers
There is growing interest in using fluorinated compounds like this compound in materials science. [1]The incorporation of this molecule into polymer backbones can enhance thermal stability, chemical resistance, and confer unique surface properties such as hydrophobicity. Research is ongoing into its use in the development of specialty polymers and high-performance coatings.
Peptide Nucleic Acids (PNA): A Niche in Biotechnology
A specific and well-documented application of this compound is in the synthesis of nonpolar peptide nucleic acid (PNA) monomers, often referred to as F-PNA. [4]PNAs are synthetic analogs of DNA and RNA with a pseudopeptide backbone. The incorporation of the 2,4-difluorophenyl group can modulate the hybridization properties of the PNA, making it a valuable tool in diagnostics and genetic research. [3] Experimental Protocol: Synthesis of F-PNA Monomers (General Overview) [3]
-
Activation of this compound:
-
The carboxylic acid group of this compound is activated, for example, by conversion to its acid chloride or by using a peptide coupling agent like dicyclohexylcarbodiimide (DCC).
-
-
Coupling to the PNA Backbone:
-
The activated this compound is then reacted with a protected PNA backbone monomer, typically an aminoethylglycine derivative, in the presence of a base.
-
-
Deprotection:
-
The protecting groups on the PNA backbone are removed under appropriate conditions to yield the final F-PNA monomer.
-
Conclusion and Future Outlook
This compound is a valuable and versatile chemical intermediate with established and emerging applications across multiple scientific disciplines. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established methodologies. The unique properties conferred by the difluorophenyl moiety continue to make it a molecule of interest for the development of new pharmaceuticals, agrochemicals, and advanced materials. As the demand for high-performance, fluorinated molecules grows, the importance of this compound as a key building block is set to increase, driving further innovation in chemical synthesis and its diverse applications.
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- Jones, H., & Houser, R. W. (1980). Process for preparing 4-(2,4-difluorophenyl)-salicyclic acid. U.S.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 2,4-Difluorophenylacetic Acid
Abstract
2,4-Difluorophenylacetic acid (2,4-DFPAA) is a pivotal intermediate in contemporary medicinal chemistry and materials science. Its structural motif is integral to numerous pharmacologically active compounds, most notably as a key building block for dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, used in the treatment of type 2 diabetes.[1] Furthermore, its applications extend to the synthesis of specialized materials such as nonpolar peptide nucleic acid (F-PNA) monomers.[2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the principal synthetic routes to 2,4-DFPAA. We will explore three robust and widely-employed methodologies: Grignard carboxylation, hydrolysis of benzyl cyanide, and the Willgerodt-Kindler reaction. Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and discusses the relative merits and challenges, enabling scientists to select and execute the optimal strategy for their specific laboratory or industrial requirements.
Method 1: Grignard Reagent Carboxylation
This classical organometallic approach is valued for its directness in forming the carbon-carbon bond of the carboxylic acid moiety. The strategy hinges on the polarity reversal (umpolung) of the benzylic carbon atom.
Mechanistic Rationale
The synthesis begins with the preparation of a Grignard reagent from a 2,4-difluorobenzyl halide. Magnesium metal inserts into the carbon-halogen bond, transforming the electrophilic benzylic carbon into a potent nucleophile (a carbanion).[3] This highly reactive organomagnesium species is then quenched with an electrophile, in this case, carbon dioxide. The nucleophilic benzylic carbon attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. A final acidic workup protonates the salt to yield the desired this compound.[4] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily and irreversibly with protic sources, such as water.[3][5] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for stabilizing the Grignard reagent.[3]
Figure 1: Grignard Carboxylation Workflow.
Experimental Protocol
Materials:
-
2,4-Difluorobenzyl bromide (25.7 g, 0.123 mol)
-
Magnesium turnings (3.0 g, 0.123 mol)
-
Anhydrous tetrahydrofuran (THF, 130 mL)
-
Dry ice (CO₂, solid), crushed
-
Dilute Hydrochloric Acid (HCl)
-
2 N Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Place the magnesium turnings into the reaction flask. Add 30 mL of anhydrous THF. Dissolve the 2,4-difluorobenzyl bromide in 100 mL of anhydrous THF and add this solution to the dropping funnel.[2][6]
-
Initiation: Add a small portion (approx. 10 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, gently warm the flask or add a small crystal of iodine.
-
Addition: Once the reaction has started, add the remaining 2,4-difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, continue stirring for an additional 10-15 minutes to ensure all the magnesium has reacted.[6]
-
Carboxylation: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly pour the Grignard reagent solution over a beaker containing a large excess of crushed dry ice. Alternatively, bubble dry CO₂ gas through the cooled solution for 1 hour.[2]
-
Workup and Extraction: Allow the CO₂ to evaporate. Quench the reaction by slowly adding dilute HCl until the mixture is acidic. Transfer the mixture to a separatory funnel and partition it with diethyl ether.[2][6]
-
Acid-Base Purification: Separate the ether layer. Extract the ether phase with 2 N NaOH solution. Discard the organic layer.[2]
-
Isolation: Cool the basic aqueous extract in an ice bath and carefully acidify it with concentrated HCl until a white precipitate forms.
-
Final Product: Extract the acidified aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.[2][6] The crude product can be further purified by recrystallization.
Method 2: Hydrolysis of 2,4-Difluorobenzyl Cyanide
This method is a staple in industrial chemistry due to its reliability and scalability. It involves the conversion of a nitrile functional group into a carboxylic acid. The required precursor, 2,4-difluorobenzyl cyanide, is readily synthesized from the corresponding benzyl halide and an alkali metal cyanide.[7]
Mechanistic Rationale
The hydrolysis of a nitrile can be catalyzed by either acid or base.[8] In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate is formed. This amide is then subjected to further hydrolysis under the reaction conditions to yield the carboxylic acid and an ammonium salt.[9] The reaction is typically driven to completion by using a large excess of water and heating.
Figure 2: Acid-Catalyzed Nitrile Hydrolysis Pathway.
Experimental Protocol
Materials:
-
2,4-Difluorobenzyl cyanide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add 2,4-difluorobenzyl cyanide.
-
Hydrolysis Medium: Slowly and with cooling, add a pre-determined mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). Caution: The addition is highly exothermic.
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation: After the reaction is complete, cool the flask to room temperature and then carefully pour the contents onto a beaker of crushed ice with stirring. A white solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (test with pH paper).
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Method 3: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique and powerful transformation that converts aryl alkyl ketones into terminal carboxylic acids (after hydrolysis) with the same number of carbon atoms.[10] This is achieved by the remarkable migration of the carbonyl functional group to the end of the alkyl chain.
Mechanistic Rationale
The reaction proceeds in two main stages. First is the Willgerodt-Kindler reaction itself, followed by hydrolysis.[11]
-
Thioamide Formation: The process begins with the reaction of an aryl alkyl ketone (2',4'-difluoroacetophenone) with a secondary amine (typically morpholine) to form an enamine. This enamine then reacts with elemental sulfur. Through a complex cascade of rearrangements, a thioamide intermediate is formed where the original carbonyl carbon has effectively migrated to the terminal position of the alkyl chain.[10][12][13]
-
Hydrolysis: The resulting N,N-disubstituted thioamide is a stable intermediate that can be isolated. This thioamide is then subjected to vigorous hydrolysis with a strong acid or base to cleave the carbon-sulfur and carbon-nitrogen bonds, ultimately yielding the desired carboxylic acid.[11]
Figure 3: Willgerodt-Kindler Reaction and Hydrolysis.
Experimental Protocol
Materials:
-
2',4'-Difluoroacetophenone
-
Elemental Sulfur (S₈)
-
Morpholine
-
Aqueous Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)
-
Concentrated Hydrochloric Acid (for workup if using basic hydrolysis)
Procedure:
-
Thioamide Synthesis: In a flask suitable for reflux, combine 2',4'-difluoroacetophenone, elemental sulfur, and morpholine.[11][14] The typical molar ratio is approximately 1:2:3 (ketone:sulfur:morpholine).
-
Reaction: Heat the mixture to reflux under a fume hood (H₂S may be evolved). The reaction can be lengthy, often requiring several hours. Microwave-assisted heating can significantly reduce reaction times.[11]
-
Isolation of Intermediate: Once the reaction is complete, cool the mixture. Remove excess morpholine under reduced pressure. The crude thioamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
Hydrolysis: Combine the purified thioamide with an excess of aqueous NaOH (e.g., 20-25%) or H₂SO₄ (e.g., 50%).
-
Heating: Heat the hydrolysis mixture to reflux for several hours until the thioamide is fully consumed.
-
Product Isolation (from basic hydrolysis): Cool the reaction mixture. If any solid is present, filter it off. Acidify the clear filtrate with concentrated HCl until the pH is strongly acidic, which will cause the this compound to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Comparative Summary of Synthesis Methods
| Method | Primary Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages & Safety Concerns |
| Grignard Carboxylation | 2,4-Difluorobenzyl Halide | Mg, CO₂, Anhydrous Ether | Moderate[2][6] | Direct C-C bond formation; utilizes CO₂ as a C1 feedstock.[15][16] | Requires strictly anhydrous conditions; Grignard reagents are highly moisture-sensitive and pyrophoric; exothermic reaction requires careful control.[3][5] |
| Cyanide Hydrolysis | 2,4-Difluorobenzyl Cyanide | H₂SO₄ or NaOH, H₂O | High | Robust, high-yielding, and highly scalable for industrial production. | Involves highly toxic cyanide precursors; generates toxic waste; requires harsh acidic or basic conditions.[9][17][18] |
| Willgerodt-Kindler | 2',4'-Difluoroacetophenone | S₈, Morpholine, Acid/Base | Moderate to Good[11][14] | Utilizes a readily available ketone starting material; unique functional group transformation. | Multi-step process; use of malodorous sulfur compounds; often requires high temperatures and long reaction times.[10] |
Safety and Handling Precautions
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
General Conduct: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.[19] An emergency eye wash and safety shower must be readily accessible.[19]
-
Reagent-Specific Hazards:
-
Grignard Reagents: Highly reactive and can be pyrophoric. They react violently with water and other protic sources. Handle exclusively under an inert atmosphere.[3]
-
Cyanide Compounds: 2,4-Difluorobenzyl cyanide and any cyanide salts are acutely toxic if ingested, inhaled, or absorbed through the skin.[17] Crucially, never mix cyanide-containing waste with acid , as this will liberate lethal hydrogen cyanide (HCN) gas.
-
Corrosives: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive and can cause severe burns. Handle with extreme care.
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby when they are in use.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal. Cyanide waste must be treated separately, typically with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize it to the less toxic cyanate.
The selection of a synthetic route for this compound should be guided by a thorough assessment of available starting materials, required scale, process economics, and, most importantly, the safety capabilities of the laboratory.
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Comprehensive Guide to the Synthesis of 2,4-Difluorophenylacetic Acid: Protocols, Mechanistic Insights, and Safety Considerations
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,4-Difluorophenylacetic acid is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique physicochemical properties imparted by its fluorine substituents.[1][2] Its applications include serving as a key intermediate in the development of anti-inflammatory agents, analgesics, and herbicides.[1] This guide provides detailed, validated protocols for two primary synthetic routes to this compound: the carboxylation of a Grignard reagent and the hydrolysis of a nitrile intermediate. The document offers in-depth explanations for experimental choices, comprehensive safety protocols for hazardous reagents, and visual workflows to ensure clarity and reproducibility for researchers in drug discovery and chemical development.
Introduction: The Significance of Fluorinated Phenylacetic Acids
The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2] this compound (DFPAA) is a prime example of a fluorinated intermediate that has found broad utility across various scientific domains.[1] Its structural motif is present in numerous compounds under investigation for therapeutic and agricultural applications, making robust and scalable synthetic access to high-purity DFPAA a critical objective for research and development laboratories.[1][2]
This application note details two reliable and commonly employed laboratory-scale methods for the synthesis of DFPAA. Each protocol is presented with a rationale for the chosen conditions and reagents, empowering the researcher to not only execute the synthesis but also to understand the underlying chemical principles.
Synthesis Pathway I: Grignard Reagent Carboxylation
This route represents a classic and effective method for forming a new carbon-carbon bond to introduce the carboxylic acid functionality. The synthesis begins with the formation of a Grignard reagent from 2,4-difluorobenzyl bromide, which is then quenched with solid carbon dioxide (dry ice).[3][4]
Mechanistic Rationale
The Grignard reaction is a fundamental organometallic reaction.[5] Magnesium metal inserts into the carbon-bromine bond of 2,4-difluorobenzyl bromide, reversing the polarity of the benzylic carbon from electrophilic to strongly nucleophilic. This "umpolung" is the key to the reaction's utility. The resulting organomagnesium species is a powerful carbanion source that readily attacks the electrophilic carbon of carbon dioxide.[6][7] The reaction must be conducted under strictly anhydrous conditions, as the Grignard reagent is also a very strong base and will be instantly quenched by any protic source, such as water, to form the corresponding hydrocarbon (2,4-difluorotoluene).[5][8] Anhydrous ether, typically tetrahydrofuran (THF) or diethyl ether, is used as the solvent because it is aprotic and its lone pair electrons solvate and stabilize the magnesium center of the Grignard reagent.[5]
Visual Workflow: Grignard Synthesis
Caption: Workflow for DFPAA synthesis via nitrile hydrolysis.
Detailed Protocol: Nitrile Hydrolysis
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2,4-Difluorobenzyl Cyanide | 153.13 | 15.3 g | 0.10 |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Ice | - | ~200 g | - |
Procedure
-
Apparatus Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid to 50 mL of water. Caution: This is a highly exothermic process; add the acid to the water slowly and with cooling in an ice bath.
-
Reaction: To the cooled sulfuric acid solution, add 15.3 g of 2,4-difluorobenzyl cyanide. 3. Heat the mixture to reflux using a heating mantle and stir vigorously. The reaction is typically complete within 2-3 hours. [9]Monitor the reaction progress by TLC if desired.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate 1 L beaker, prepare a slurry of ~200 g of ice in 200 mL of water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry with constant stirring. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from hot water or a toluene/hexane solvent system.
Expected Yield: 85-95%. Melting Point: 115-118 °C. [10][11]
Safety and Hazard Management
The synthesis of this compound involves several hazardous materials. Adherence to strict safety protocols is mandatory.
-
Grignard Reagents: These are highly reactive and can be pyrophoric. They react violently with water and other protic sources. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon). [8]Ensure a Class D fire extinguisher (for combustible metals) is available.
-
Cyanide Compounds: 2,4-Difluorobenzyl cyanide is toxic if swallowed, inhaled, or absorbed through the skin. [12]All handling must be performed in a certified chemical fume hood. [13]Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves. [13][14]Have a cyanide poisoning first-aid kit and trained personnel available. In case of exposure, call emergency services immediately. [13]* Concentrated Acids: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to water, never the other way around.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides upon standing. Use only from freshly opened containers or after testing for and removing peroxides. Ensure no ignition sources are present in the laboratory.
All waste materials must be disposed of according to institutional and local environmental regulations. Cyanide-containing waste requires specialized disposal procedures. [15]
Conclusion
This application note provides two distinct, reliable, and well-documented protocols for the synthesis of this compound. The Grignard carboxylation route is an excellent method for constructing the molecule from the corresponding halide, while the nitrile hydrolysis pathway offers a high-yielding alternative if the nitrile precursor is available. By understanding the mechanistic underpinnings and adhering strictly to the outlined safety procedures, researchers can confidently and safely produce this valuable chemical intermediate for applications in pharmaceutical and agrochemical R&D.
References
- Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
- Organic Syntheses. (n.d.). Phenylacetic acid.
- PubChem. (n.d.). 2,4-Difluorophenylacetonitrile.
- Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds.
- Seven Chongqing Chemdad Co. (n.d.). This compound.
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The Strategic Role of 2,4-Difluorophenylacetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. Among the repertoire of fluorinated building blocks, 2,4-Difluorophenylacetic acid has emerged as a particularly valuable synthon. Its unique electronic properties and steric profile impart favorable characteristics to parent molecules, including enhanced metabolic stability, improved binding affinity, and increased bioavailability. This comprehensive guide delves into the multifaceted role of this compound, providing in-depth application notes and detailed experimental protocols to empower researchers in their drug development endeavors.
The Physicochemical Advantage of the 2,4-Difluorophenyl Moiety
The introduction of fluorine atoms into a phenyl ring, as seen in this compound, profoundly alters its electronic and lipophilic character. The high electronegativity of fluorine creates a dipole moment and can influence the pKa of nearby functional groups. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, a critical strategy for improving the pharmacokinetic profile of a drug candidate. The 2,4-disubstitution pattern, in particular, offers a unique combination of electronic effects and steric hindrance that can be exploited to fine-tune drug-receptor interactions and enhance metabolic resistance. For instance, the difluorophenyl group is known to be metabolically stable, with major urinary metabolites of drugs containing this moiety often being glucuronide conjugates of the intact parent molecule[1].
Core Applications in Drug Discovery and Development
This compound serves as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its carboxylic acid handle provides a convenient point for derivatization, primarily through amide bond formation and esterification, to generate libraries of compounds for screening.
Anti-inflammatory and Analgesic Agents
A prominent application of this scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic agent, Diflunisal , is a classic example, although it is synthesized from the related precursor 2,4-difluoroaniline[1][2]. The 2,4-difluorophenyl group in Diflunisal contributes to its enhanced potency and longer duration of action compared to aspirin[1]. Derivatives of this compound are actively explored for their potential to inhibit cyclooxygenase (COX) enzymes, key targets in inflammation.
Table 1: Reported IC50 Values for Selected COX Inhibitors (for illustrative purposes)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Diclofenac | 0.0206 ± 0.0037 | 0.103 ± 0.005 | [3] |
| Ibuprofen | Data varies | Data varies | [4] |
| Celecoxib | Data varies | 0.78 | [5] |
Note: This table illustrates the range of activities seen in COX inhibitors and is intended to provide context for the potential of novel this compound derivatives.
Enzyme Inhibitors: FAAH and Kinases
The this compound motif is a privileged scaffold in the design of inhibitors for various enzymes, including Fatty Acid Amide Hydrolase (FAAH) and protein kinases.
-
FAAH Inhibitors: FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of pain, anxiety, and other neurological disorders. Structure-activity relationship (SAR) studies have shown that amide derivatives of this compound can be potent FAAH inhibitors. The difluorophenyl group often occupies a hydrophobic pocket in the enzyme's active site, contributing to binding affinity.
-
Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and other diseases. The 2,4-difluorophenyl moiety has been incorporated into numerous kinase inhibitors to enhance their metabolic stability and potency. The fluorine atoms can form favorable interactions with the kinase active site and block metabolic hydroxylation of the aromatic ring.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound, a critical step in the synthesis of novel drug candidates.
Protocol 1: General Procedure for Amide Coupling using a Carbodiimide Reagent
This protocol describes the synthesis of an N-aryl amide from this compound and a substituted aniline.
Workflow Diagram:
Figure 1: General workflow for the synthesis of N-aryl-2-(2,4-difluorophenyl)acetamide.
Materials:
-
This compound
-
Substituted aniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(2,4-difluorophenyl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants. It must be anhydrous to prevent hydrolysis of the activated carboxylic acid intermediate.
-
HOBt: Added as a coupling additive to suppress side reactions and minimize racemization if chiral centers are present. It reacts with the O-acylisourea intermediate to form an activated ester, which is more reactive towards the amine and less prone to side reactions.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to deprotonate the aniline, increasing its nucleophilicity.
-
EDC·HCl: A water-soluble carbodiimide used to activate the carboxylic acid. It is added at 0°C to control the exothermic reaction and prevent the formation of byproducts.
-
Aqueous Workup: The series of washes removes unreacted reagents, byproducts (such as the urea byproduct from EDC), and the DMF solvent.
Protocol 2: Fischer Esterification for the Synthesis of Benzyl 2-(2,4-difluorophenyl)acetate
This protocol details the acid-catalyzed esterification of this compound with benzyl alcohol.
Workflow Diagram:
Figure 2: General workflow for the Fischer esterification of this compound.
Materials:
-
This compound
-
Benzyl alcohol (used in excess, can also act as a solvent)
-
Toluene (optional, for azeotropic removal of water)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine this compound (1.0 eq) and benzyl alcohol (3-5 eq). If using a solvent, add toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure benzyl 2-(2,4-difluorophenyl)acetate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Excess Benzyl Alcohol: The Fischer esterification is a reversible reaction. Using an excess of one of the reactants (in this case, the alcohol) shifts the equilibrium towards the product side, increasing the yield of the ester, in accordance with Le Châtelier's principle[6][7][8].
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol[6][7][8].
-
Dean-Stark Trap: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the formation of the ester.
-
Neutralization with NaHCO₃: This step is crucial to quench the acid catalyst and remove any unreacted carboxylic acid.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their pharmacological properties. The protocols provided herein offer a practical guide for researchers to utilize this valuable synthon in the synthesis of novel therapeutic agents. A thorough understanding of the underlying chemical principles and the impact of the difluorophenyl moiety on molecular properties will continue to drive innovation in drug discovery.
References
- LookChem. (n.d.). Synthesis of Diflunisal. Chempedia.
- Shen, T. Y. (1981). Chemical and Pharmacological Properties of Diflunisal. Journal of Clinical Pharmacology, 21(8-9_suppl), 4S-13S.
- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- Google Patents. (n.d.). A kind of method for one-step synthesis of diflunisal and derivatives thereof.
- Maccari, R., et al. (2018). Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. Bioorganic & Medicinal Chemistry, 26(15), 4449-4457.
- ResearchGate. (n.d.). Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect....
- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.
- Memon, A. A., et al. (2013). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Journal of Labelled Compounds and Radiopharmaceuticals, 56(6), 281-286.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Breitenbucher, J. G. (2013). Inhibitors of fatty acid amide hydrolase (FAAH): SAR and results in pre-clinical pain models. Medicinal Chemistry, 3(6).
- Qiu, H., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 66(11), 7247-7281.
- Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930.
- Taddei, M., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry.
- Breitenbucher, J. G. (2013). Inhibitors of fatty acid amide hydrolase (FAAH): SAR and results in pre-clinical pain models. Medicinal Chemistry, 3(6).
- Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Crystallography Reports, 59(2), 234-239.
- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333.
- ResearchGate. (n.d.). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
- Kumar, A., et al. (2020). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Wang, X., et al. (2021). Design, synthesis and biological evaluation of 2H-[2][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(1), 123-132.
- LibreTexts. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Zhang, Y., & Liu, C. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103215.
- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Google Patents. (n.d.). Esterification of phenols.
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- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 8. athabascau.ca [athabascau.ca]
Application of 2,4-Difluorophenylacetic Acid in Peptide Synthesis: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of Fluorination in Peptide Drug Discovery
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their application can be limited by inherent metabolic instability and conformational flexibility. The strategic incorporation of non-natural amino acids and capping agents is a powerful approach to overcome these limitations. Among these, 2,4-Difluorophenylacetic acid has emerged as a valuable building block for N-terminal modification of peptides. The introduction of the difluorophenylacetyl moiety can significantly enhance the pharmacokinetic profile and biological activity of a peptide.
The two fluorine atoms on the phenyl ring are not merely passive substituents. Their high electronegativity creates a strong carbon-fluorine bond, which can shield the adjacent amide bond from enzymatic degradation, thereby increasing the peptide's half-life in vivo.[1] Furthermore, the electron-withdrawing nature of fluorine atoms can alter the electronic properties of the phenyl ring and influence intramolecular and intermolecular interactions, leading to a more defined and bioactive conformation.[2][3][4] This application note provides a comprehensive overview of the use of this compound in peptide synthesis, including detailed protocols for its incorporation and characterization of the resulting peptides.
Core Principles and Rationale for Use
The primary application of this compound in peptide synthesis is as an N-terminal capping agent. After the desired peptide sequence has been assembled on a solid support, the free N-terminal amine is acylated with this compound. This modification serves several key purposes:
-
Enhanced Metabolic Stability: The 2,4-difluorophenylacetyl group can protect the N-terminus of the peptide from degradation by exopeptidases.[1]
-
Modulation of Bioactivity: The fluorinated aromatic ring can participate in favorable interactions with biological targets, such as receptors or enzymes, potentially increasing binding affinity and efficacy.[2]
-
Conformational Constraint: The steric bulk and electronic properties of the difluorophenyl group can help to rigidify the peptide backbone, favoring a specific conformation that may be more conducive to biological activity.[2][4]
-
Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the fluorinated moiety can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.
A notable application of this strategy is in the development of motilin receptor antagonists. Motilin is a peptide hormone that regulates gastrointestinal motility, and its antagonists have therapeutic potential in treating various gastrointestinal disorders. The N-terminal acylation of peptide fragments with substituted phenylacetic acids, including difluorinated variants, has been explored to create potent and selective motilin antagonists.
Experimental Protocols
The following protocols are designed for researchers familiar with standard solid-phase peptide synthesis (SPPS) techniques using the Fmoc/tBu strategy.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Rink Amide Resin | 100-200 mesh | Sigma-Aldrich |
| Fmoc-protected amino acids | Peptide synthesis grade | Sigma-Aldrich |
| This compound | ≥97% purity | Sigma-Aldrich |
| HBTU (HATU can also be used) | Peptide synthesis grade | AAPPTEC |
| HOBt | Peptide synthesis grade | AAPPTEC |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| Piperidine | Peptide synthesis grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Water | HPLC grade | Fisher Scientific |
Protocol 1: Solid-Phase Synthesis of the Peptide Backbone
This protocol outlines the general steps for assembling the desired peptide sequence on a Rink Amide resin prior to N-terminal capping.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling (a negative test will result in a yellow/orange color).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: N-Terminal Acylation with this compound
This protocol details the crucial step of capping the N-terminus of the resin-bound peptide.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection step as described in Protocol 1, step 2.
-
Preparation of Acylating Solution:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) in DMF.
-
Add HBTU (3.9 equivalents) and HOBt (4 equivalents) to the solution.
-
Add DIPEA (8 equivalents) to the mixture and vortex for 2-5 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Note: Due to the potential for lower reactivity of this compound compared to an amino acid, a longer coupling time and/or double coupling may be necessary.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Drying: Dry the resin under vacuum for at least 1 hour.
Protocol 3: Cleavage and Deprotection
This protocol describes the release of the N-terminally capped peptide from the solid support and the removal of side-chain protecting groups.
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
The crude peptide will contain impurities from the synthesis and cleavage steps. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 4: Purification by RP-HPLC
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide. A typical starting gradient could be 5-65% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Purification and Analysis Workflow
Sources
Application Notes and Protocols: 2,4-Difluorophenylacetic Acid as a Strategic Building Block in Organic Synthesis
Introduction: The Versatility of a Fluorinated Workhorse
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3][4][5] Among the repertoire of fluorinated building blocks, 2,4-difluorophenylacetic acid stands out as a versatile and highly valuable synthon. Its utility stems from the unique combination of a reactive carboxylic acid handle and the electronically modified phenyl ring, courtesy of the two fluorine substituents.
This guide provides an in-depth exploration of this compound as a key building block. We will delve into its fundamental properties, the strategic advantages conferred by its fluorine atoms, and its diverse applications in the synthesis of complex organic molecules. Detailed, field-proven protocols for its key transformations, namely amidation and esterification, are provided to empower researchers in their synthetic endeavors.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 81228-09-3 | [6][7] |
| Molecular Formula | C₈H₆F₂O₂ | [6][8] |
| Molecular Weight | 172.13 g/mol | [6][8] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 115-118 °C | [6][9][10] |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, DMSO, methanol) |
The Strategic Role of the 2,4-Difluorophenyl Moiety in Bioactive Molecules
The deliberate introduction of fluorine into drug candidates and agrochemicals is a widely employed strategy to enhance their efficacy and pharmacokinetic profiles. The 2,4-difluoro substitution pattern on the phenyl ring of this building block imparts several advantageous properties to the target molecule.
Metabolic Stability
One of the most significant contributions of fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation by cytochrome P450 enzymes, which are primary mediators of drug metabolism. By replacing hydrogen atoms at metabolically labile positions with fluorine, the rate of metabolic degradation can be significantly reduced, leading to a longer biological half-life and improved bioavailability of the active compound.
Enhanced Binding Affinity
Fluorine's high electronegativity can lead to favorable interactions with biological targets. It can participate in hydrogen bonding with amide backbones or other hydrogen bond donors within a protein's active site. Furthermore, the introduction of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger and more specific binding interactions with the target receptor or enzyme.
Modulation of Physicochemical Properties
The presence of fluorine atoms can significantly influence the lipophilicity and pKa of a molecule. While a single fluorine atom can increase lipophilicity, the effect of multiple fluorines can be more complex. This modulation of lipophilicity is crucial for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, the electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be critical for achieving optimal ionization at physiological pH and improving cell membrane permeability.
Applications in Organic Synthesis: A Gateway to Diverse Molecular Architectures
The carboxylic acid functionality of this compound serves as a versatile handle for a wide array of chemical transformations, primarily the formation of amide and ester linkages. These reactions are fundamental in the construction of a vast range of organic molecules with diverse applications.
Amide Bond Formation: Crafting Bioactive Scaffolds
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many biologically active molecules, including peptides and numerous small-molecule drugs. This compound is an excellent substrate for amidation reactions with a wide range of primary and secondary amines.
Common Applications:
-
Pharmaceuticals: The 2,4-difluorophenylacetyl moiety is found in various drug candidates, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.[11][12][13][14]
-
Agrochemicals: Phenylacetic acid derivatives are utilized in the synthesis of fungicides and other crop protection agents.[15] The presence of fluorine can enhance the efficacy and environmental persistence of these compounds.
-
Materials Science: This building block has been used in the synthesis of nonpolar peptide nucleic acid (PNA) monomers, which have potential applications in diagnostics and therapeutics.[6][9][10]
Reaction Workflow: Amidation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ikprress.org [ikprress.org]
- 6. This compound | 81228-09-3 [chemicalbook.com]
- 7. 81228-09-3|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-ジフルオロフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | CAS#:81228-09-3 | Chemsrc [chemsrc.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
Comprehensive Analytical Protocols for the Characterization of 2,4-Difluorophenylacetic Acid
Introduction
2,4-Difluorophenylacetic acid (DFPAA) is a fluorinated aromatic carboxylic acid of significant interest in the pharmaceutical and agrochemical industries. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The precise analytical characterization of DFPAA is paramount to ensure its identity, purity, and quality, thereby guaranteeing the safety and efficacy of the final products. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₆F₂O₂ | [2][3] |
| Molecular Weight | 172.13 g/mol | [2][4] |
| Appearance | White solid/powder | [5][6] |
| Melting Point | 115-118 °C | [5][6][7][8] |
| CAS Number | 81228-09-3 | [3][4] |
Chromatographic Techniques for Purity and Assay Determination
Chromatographic methods are indispensable for separating DFPAA from potential impurities and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful and versatile technique for the analysis of aromatic carboxylic acids like DFPAA. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
The selection of the HPLC parameters is critical for achieving optimal separation and detection. A C18 column is chosen for its excellent retention and separation of moderately polar compounds like DFPAA.[9] The mobile phase, a mixture of acetonitrile and water, is acidified with formic or acetic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4][10] UV detection is suitable due to the presence of the aromatic ring, which absorbs UV light. A detection wavelength of 264 nm is selected based on methods for similar fluorophenylacetic acid isomers, ensuring high sensitivity.[10]
Objective: To determine the purity of a this compound sample and to quantify its concentration.
Materials:
-
This compound reference standard and sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or acetic acid)
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing 0.2% formic acid.[10] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range of the standards.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by determining the area percentage of the main peak. Quantify the concentration of the sample using the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that is particularly useful for identifying and quantifying volatile and semi-volatile compounds. For non-volatile or polar compounds like DFPAA, a derivatization step is often required to increase their volatility.
Due to the polar and non-volatile nature of the carboxylic acid group, direct GC analysis of DFPAA is challenging. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid to a more volatile trimethylsilyl (TMS) ester, enabling its analysis by GC.[11] Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for structural elucidation and library matching.
Objective: To confirm the identity of this compound and to identify potential volatile impurities.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
GC vials with inserts
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a GC vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.[11]
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Analyze the resulting chromatogram and mass spectrum. The mass spectrum of the derivatized this compound should show a molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library for confirmation.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For DFPAA, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all informative.
The presence of fluorine atoms in the molecule introduces complexities in the ¹H and ¹³C NMR spectra due to heteronuclear coupling (H-F and C-F).[12][13] Therefore, ¹⁹F decoupling is often employed during ¹³C NMR acquisition to simplify the spectrum and aid in the assignment of carbon signals.[12] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis.
Objective: To confirm the molecular structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected signals: A singlet for the methylene protons (-CH₂-) and multiplets for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the fluorine substituents.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To simplify the spectrum, it is highly recommended to also acquire a ¹⁹F-decoupled ¹³C NMR spectrum.[12]
-
Expected signals: Resonances for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will show splitting due to C-F coupling in the standard ¹³C spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Expected signals: Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals in all spectra to confirm the structure of this compound.
Logical Relationship in NMR Analysis of Fluorinated Compounds
Caption: Logical flow for the comprehensive NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The carboxylic acid group of DFPAA has very characteristic absorption bands in the IR spectrum. The O-H stretch of the carboxylic acid appears as a very broad band, while the C=O stretch gives a strong, sharp absorption.[14][15][16] The presence of the aromatic ring and C-F bonds will also give rise to specific absorptions.
Objective: To identify the key functional groups in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for pellet preparation (or an ATR accessory)
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and can be used for quantitative analysis.
The aromatic ring in DFPAA contains a chromophore that absorbs UV radiation. The position and intensity of the absorption maximum (λmax) are characteristic of the compound and can be used for its quantification.
Objective: To determine the UV absorption maximum (λmax) and to quantify this compound.
Materials:
-
This compound sample
-
Spectroscopic grade methanol or ethanol
-
Quartz cuvettes
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol or ethanol of a known concentration.
-
λmax Determination: Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Quantitative Analysis: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve of absorbance versus concentration. Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Synthesis and Potential Impurities
A brief understanding of the synthesis of this compound can provide insights into potential impurities that may need to be monitored. A common synthetic route involves the Grignard reaction of 2,4-difluorobenzyl bromide with carbon dioxide.[17][18]
Potential impurities could include:
-
Unreacted 2,4-difluorobenzyl bromide
-
By-products from the Grignard reaction
-
Isomeric impurities arising from the synthesis of starting materials.[19]
The chromatographic methods described above (HPLC and GC-MS) are well-suited for the detection and quantification of these potential impurities.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic methods, researchers and scientists can confidently assess the identity, purity, and quality of this important chemical intermediate, ensuring its suitability for downstream applications in the pharmaceutical and agrochemical industries.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123581, this compound.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- ChemWhat. (n.d.). This compound CAS#: 81228-09-3.
- Chemsrc. (n.d.). This compound CAS#:81228-09-3.
- SpectraBase. (n.d.). This compound.
- Food and Drug Administration. (n.d.). This compound.
- Quora. (2020). What functional groups would be present in benzoic acid and seen on the IR spectrum?
- L. Szepesy, et al. (1978). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
- Ruifu Chemical. (n.d.). This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality.
- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.
- Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid.
- Supporting Information. (n.d.). Green Chem., 2018, 20, 3038.
- ACS Publications. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- ResearchGate. (2025). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- J-Stage. (n.d.). Phenylacetic acid (PAA) is present as free and conjugated forms in human plasma.
- National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized).
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- National Institutes of Health. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
Sources
- 1. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
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- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 13. jeolusa.com [jeolusa.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. This compound | 81228-09-3 [chemicalbook.com]
- 19. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) of 2,4-Difluorophenylacetic Acid
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Difluorophenylacetic acid. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity and accurate quantification of this compound is paramount for final product quality and efficacy.[1] This document provides an in-depth protocol developed for researchers, scientists, and drug development professionals, covering the entire workflow from sample preparation to data analysis. The methodology is grounded in reversed-phase chromatography, a widely applicable technique for moderately polar compounds.[1]
Introduction: The Significance of this compound Analysis
This compound (CAS 81228-09-3) is a halogenated aromatic carboxylic acid.[2][3][4] Its chemical structure, featuring a phenyl ring substituted with two fluorine atoms and an acetic acid moiety, makes it a valuable building block in organic synthesis.[2][3] Specifically, it has been utilized in the synthesis of nonpolar peptide nucleic acid monomers.[2][3] The precise quantification of this compound is essential for process monitoring, quality control of starting materials, and impurity profiling in final products. HPLC with UV detection offers a reliable and accessible method for achieving these analytical goals.[1][5]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Chromatographic Principles and Method Rationale
The presented method utilizes reversed-phase HPLC, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[6] This is the most common mode of HPLC and is well-suited for a wide range of molecules, including acidic, basic, and neutral compounds.[7][8]
Stationary Phase Selection
A C18 (octadecylsilyl) bonded silica gel column is the cornerstone of this method.[1] C18 phases offer strong hydrophobic retention, which is ideal for moderately polar aromatic compounds like this compound.[9] The high surface area of these columns provides excellent separation efficiency.[9] For small molecules (typically under 2000 MW), a pore size of around 100 Å is generally recommended.[7][8][10]
Mobile Phase Optimization
The mobile phase consists of a mixture of an organic solvent (acetonitrile) and water, with an acidic modifier (formic acid).[1][11]
-
Acetonitrile/Water Ratio: This ratio governs the polarity of the mobile phase and, consequently, the retention time of the analyte. A higher percentage of acetonitrile (the weaker, less polar solvent in this context) will decrease the retention time. Gradient elution, where the mobile phase composition is changed during the run, is employed to ensure efficient elution and good peak shape.[1][12]
-
Acidic Modifier (Formic Acid): The addition of a small amount of acid, such as 0.1% formic acid, is crucial when analyzing acidic compounds like this compound.[1] The carboxylic acid functional group on the analyte is ionizable. By keeping the mobile phase pH low (acidic), the ionization of the carboxylic acid is suppressed.[13] This un-ionized form is more hydrophobic and interacts more consistently with the C18 stationary phase, leading to sharper, more symmetrical peaks and improved retention.[13] Operating at a pH far from the analyte's pKa is critical for reproducible results.[13]
Detection
UV detection is a robust and common method for the analysis of aromatic compounds. This compound contains a phenyl ring, which absorbs UV light. While a full UV-Vis spectrum would determine the absolute absorption maximum, a wavelength of 254 nm is a common and effective choice for aromatic compounds and is used in this protocol.[1][14] For structurally similar compounds like fluorophenylacetic acid isomers, a detection wavelength of 264 nm has also been shown to be effective.[10]
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade |
| This compound reference standard | >99.0% purity[5] |
| Acetonitrile | HPLC Grade |
| Water | HPLC or Milli-Q Grade |
| Formic Acid | Analytical Grade |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard system with a pump, autosampler, column oven, and UV-Vis detector[15] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[1][15] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient | 40% B to 70% B in 10 minutes, hold at 70% B for 2 minutes[1] |
| Flow Rate | 1.0 mL/min[1][15] |
| Column Temperature | 30 °C[1][15] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1][15] |
| Run Time | 15 minutes[1] |
Standard and Sample Preparation Workflow
Caption: Standard and sample preparation workflow.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Filter and degas both mobile phases prior to use.[15]
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.[1]
-
Dissolve the standard in a suitable diluent, such as the initial mobile phase composition (e.g., 60:40 Mobile Phase A:B).
-
Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Make up the volume to 100 mL with the diluent.[1]
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.[1]
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.[1]
-
Follow steps 2-3 of the standard solution preparation.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[1][16]
-
-
HPLC System Setup and Operation:
-
Ensure all solvent reservoirs are filled and prime the pumps to remove any air bubbles.[1]
-
Set the column temperature to 30 °C.[1]
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.[1]
-
Create a sequence in the chromatography data system (CDS) software including blanks, calibration standards, and samples.[1]
-
Inject the samples according to the defined sequence.[1]
-
Data Analysis and System Suitability
-
Peak Integration: Integrate the peak corresponding to this compound in the chromatograms for all standards and samples.[1]
-
Calibration Curve: Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.[1]
-
Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.[1]
-
Method Validation: For routine use, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15][17]
| Method Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
(Note: The values in the table are hypothetical and should be experimentally determined during method validation)[1]
Troubleshooting and Expert Insights
-
Poor Peak Shape (Tailing): This is often observed with acidic compounds. Ensure the mobile phase pH is sufficiently low. The 0.1% formic acid should be adequate, but if tailing persists, a different acidic modifier or a slightly higher concentration could be tested. Also, check for column degradation.
-
Retention Time Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or column aging. Ensure mobile phases are prepared fresh and accurately, and that the column oven maintains a stable temperature.[12]
-
High Backpressure: This may indicate a blockage in the system or column. Filtering all samples and mobile phases is a critical preventative measure.[12][16] If backpressure is high, reversing and flushing the column (disconnecting from the detector) may help.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. By leveraging a standard C18 reversed-phase column and an optimized acidic mobile phase, this method offers a robust, reliable, and reproducible approach for the quantification of this important synthetic intermediate. The causality-driven explanations for experimental choices are intended to empower researchers to not only follow the protocol but also to adapt and troubleshoot it effectively.
References
- Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Difluorophenol. Benchchem. URL: https://www.benchchem.com/application-notes/hplc-methods-for-2-4-difluorophenol
- HPLC Column Selection Guide. Chromtech. URL: https://www.chromtech.com/hplc-column-selection-guide
- Characteristics and Application Scenarios of HPLC Column Stationary Phase. i-m.cn. URL: https://www.i-m.
- This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality. Ruifu Chemical. URL: https://www.ruifuchem.com/product/2-4-difluorophenylacetic-acid-cas-81228-09-3/
- Exploring the Role of pH in HPLC Separation. Moravek. URL: https://www.moravek.
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. URL: https://sielc.com/hplc-separation-of-acidic-basic-and-neutral-compounds-on-primesep-200/
- This compound 97% 81228-09-3. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/264474
- Cross-Validation of Analytical Methods for 2,4-Difluorophenol Quantification: A Comparative Guide. Benchchem. URL: https://www.benchchem.
- HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. URL: https://www.waters.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. URL: https://www.mastelf.com/optimizing-mobile-phase-composition-a-practical-approach-to-enhancing-hplc-performance/
- This compound 97 81228-09-3. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/264474
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. URL: https://phenomenex.
- Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. URL: https://hplc.chem.vt.
- 81228-09-3|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/81228-09-3.html
- UV-Vis Spectrum of 2-Fluorophenylacetic acid. SIELC Technologies. URL: https://sielc.com/uv-vis-spectrum-of-2-fluorophenylacetic-acid/
- UV spectrum showing the maximum wavelength of 2.4-D. ResearchGate. URL: https://www.researchgate.net/figure/UV-spectrum-showing-the-maximum-wavelength-of-24-D_fig1_320349633
- This compound | CAS#:81228-09-3 | Chemsrc. URL: https://www.chemsrc.com/en/cas/81228-09-3_1018318.html
- Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. URL: https://mac-mod.com/wp-content/uploads/2019/01/Optimizing-HPLC-Separation-Performance-for-Peptides-and-Other-Mid-Size-Molecules-EAS-2018.pdf
- Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5770001/
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. URL: https://sielc.com/hplc-method-for-2-fluorophenylacetic-acid-4-fluorophenylacetic-acid-3-fluorophenylacetic-acid/
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. URL: https://www.agilent.com/cs/library/primers/public/5991-3326EN_SPHB.pdf
- This compound 97 81228-09-3. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/CA/en/product/aldrich/264474
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER. URL: https://deswater.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. URL: https://ajpa.info/index.php/ajpa/article/view/154
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical Quality Assurance. URL: https://ijpqa.com/index.php/IJPQA/article/view/143
- A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. IJPPR. URL: https://ijppr.humanjournals.
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Quantitative Analysis of 2,4-Difluorophenylacetic Acid in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note presents a comprehensive guide and a robust protocol for the quantitative analysis of 2,4-Difluorophenylacetic acid in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a key chemical intermediate and potential metabolite in the development of various pharmaceutical compounds. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed methodology, from sample preparation to LC-MS/MS analysis and method validation, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established analytical principles to ensure accuracy, precision, and reliability.
Introduction
This compound (DFPAA) is a halogenated aromatic carboxylic acid. Its structural motif is found in several compounds of pharmaceutical interest, making it a critical analyte in drug metabolism and environmental analysis. The inherent polarity and potential for matrix effects in biological samples like plasma necessitate a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite specificity and low detection limits for reliable quantification.
The rationale for employing LC-MS/MS lies in its ability to physically separate the analyte from matrix components via liquid chromatography, followed by highly selective detection based on the mass-to-charge ratio (m/z) of the precursor ion and its specific fragment ions. This application note details a complete workflow, providing both the theoretical basis for methodological choices and a step-by-step protocol for immediate implementation.
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, ensuring high-quality data for research and regulated environments.
Caption: High-level workflow for the LC-MS analysis of this compound.
Sample Preparation: A Critical First Step
The primary objective of sample preparation is to extract DFPAA from the complex plasma matrix while removing proteins and other interfering substances that can compromise the analytical column and ion source. Protein precipitation is a rapid and effective method for this purpose.
Rationale for Method Selection:
-
Protein Precipitation: Acetonitrile is a highly efficient precipitating agent for plasma proteins. The addition of a small percentage of formic acid helps to keep the acidic analyte (DFPAA) in its protonated, less polar form, improving its solubility in the extraction solvent.[1]
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for variability in sample preparation and matrix effects. If a labeled standard is unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used.
Protocol 1: Plasma Protein Precipitation
-
Thaw: Allow frozen human plasma samples to thaw completely at room temperature.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of a suitable IS in methanol).
-
Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Dilution (Optional): If necessary, dilute the supernatant with the initial mobile phase to match the starting chromatographic conditions. This is crucial for good peak shape.
Liquid Chromatography Method Development
The chromatographic separation is designed to retain and resolve DFPAA from endogenous plasma components, ensuring that it elutes as a sharp, symmetrical peak. A reversed-phase C18 column is the standard choice for moderately polar compounds like DFPAA.
Rationale for Parameter Selection:
-
Column Chemistry: A C18 stationary phase provides sufficient hydrophobicity to retain DFPAA. The use of a column with end-capping will minimize peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase: A gradient elution with water and acetonitrile (both containing a small amount of an acidic modifier) is employed.
-
Acidic Modifier: Formic acid (0.1%) is a common choice for LC-MS as it is volatile and aids in the protonation of analytes for positive ion mode or provides protons for negative ion mode, leading to good chromatographic peak shapes and stable spray in the MS source.[2]
-
-
Gradient Elution: A gradient allows for efficient elution of the analyte while ensuring that more retained matrix components are washed from the column, reducing carryover between injections.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry Parameter Optimization
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity required for quantification in complex matrices. Since DFPAA is a carboxylic acid, it is expected to deprotonate readily, making negative ion electrospray ionization (ESI) the preferred mode.
Rationale for Parameter Selection:
-
Ionization Mode: Negative ESI will efficiently generate the [M-H]⁻ precursor ion of DFPAA.
-
MRM Transitions: The precursor ion [M-H]⁻ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process significantly enhances selectivity. The most intense and stable fragment should be used for quantification (quantifier), and a second fragment for confirmation (qualifier).
Based on the structure of DFPAA (Molecular Weight: 172.13 g/mol ) and fragmentation patterns of similar carboxylic acids, the following transitions are proposed as a starting point for optimization.[3] The loss of the carboxyl group (CO2, 44 Da) is a common fragmentation pathway for deprotonated carboxylic acids.
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 171.0 | 127.0 (Loss of CO₂) | To be determined | To be optimized |
Note: The optimal collision energy and qualifier ion must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Mass Spectrometry Fragmentation Logic
Caption: Proposed fragmentation pathway for this compound in negative ESI mode.
Method Validation
A developed analytical method must be validated to ensure its suitability for the intended purpose. Validation should be performed according to the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[4]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 85-115% at three concentration levels (low, mid, high QC). |
| Precision | The degree of scatter between a series of measurements. (Repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked plasma versus a neat solution. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions. | Freeze-thaw, short-term, and long-term stability should be within ±15% of nominal concentrations. |
Conclusion
This application note provides a detailed and scientifically grounded framework for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be robust and reliable. By following the outlined procedures and validation guidelines, researchers can achieve accurate and precise measurements essential for drug development and related fields. The provided parameters serve as an excellent starting point for method development and can be optimized further based on the specific instrumentation and laboratory conditions.
References
- Phenomenex. (n.d.). Sample Preparation for LC/MS.
- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
- U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Chamkasem, N. (2016). MRM conditions and retention time of 2,4-D for LC-MS/MS analysis. ResearchGate.
- Nguyen, J. M., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. mAbs, 11(8), 1358-1366.
- Parker, C. E., et al. (2019). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial.
- Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- Chang, S. Y., et al. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-105.
- Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Agilent Technologies. (2019). Automated Plasma Proteomic Sample Preparation.
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
- Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS.
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Application Note: Structural Elucidation of 2,4-Difluorophenylacetic Acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the analysis of 2,4-Difluorophenylacetic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the theoretical underpinnings, provide a step-by-step experimental protocol for sample preparation and data acquisition, and offer an in-depth interpretation of the resulting spectra. This guide is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and quality control, demonstrating the power of NMR for unambiguous structural verification of fluorinated aromatic compounds.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence and position of the fluorine atoms on the phenyl ring, along with the acetic acid moiety, give rise to a distinct set of spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] For fluorinated compounds, the presence of the ¹⁹F nucleus, with its 100% natural abundance and spin of ½, offers an additional powerful probe for structural analysis, often in conjunction with ¹H and ¹³C NMR.[3] This note will focus on the practical aspects of acquiring and interpreting ¹H and ¹³C NMR data for this compound.
I. Foundational Principles of NMR Analysis
A fundamental understanding of key NMR parameters is essential for accurate spectral interpretation.
-
Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), reflects the electronic environment of a nucleus. Electronegative atoms, like fluorine and oxygen, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[2]
-
Spin-Spin Coupling (J-Coupling): The interaction between the magnetic moments of neighboring non-equivalent nuclei results in the splitting of NMR signals into multiplets. The coupling constant, J, measured in Hertz (Hz), is independent of the external magnetic field strength and provides information about the number of bonds separating the coupled nuclei and their spatial relationship.[4]
-
Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in a molecule.
II. Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of the NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.
A. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[5] Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[6][7] However, for acidic compounds like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be better choices to ensure good solubility and to observe the acidic proton of the carboxylic acid.[5][8] For this application note, DMSO-d₆ is selected.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[8][9] For the less sensitive ¹³C nucleus, a more concentrated sample of 50-100 mg is recommended to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[8]
-
Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter.[9] Dissolve the sample in a small vial and filter it through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.[9][10]
-
Internal Standard: While the residual solvent peak can be used as a reference, tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[7] However, for routine analysis, referencing to the residual solvent peak is often sufficient.
B. Instrument Parameters (Exemplified for a 400 MHz Spectrometer)
The following are general guidelines; optimal parameters may vary depending on the specific instrument.[11][12]
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) | Standard acquisition sequences for routine 1D spectra. |
| Spectral Width | -2 to 12 ppm | -10 to 200 ppm | To encompass all expected signals. |
| Acquisition Time | 2-4 seconds | 1-2 seconds | Longer acquisition times lead to better resolution. |
| Relaxation Delay | 1-5 seconds | 2 seconds | Allows for full relaxation of nuclei between scans, crucial for accurate integration. |
| Number of Scans | 8-16 | 128-1024 | A higher number of scans improves the signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
III. Spectral Interpretation and Data Analysis
A. Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
B. ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct regions of signals: the acidic proton of the carboxylic acid, the aromatic protons on the phenyl ring, and the methylene protons of the acetic acid side chain.
Expected ¹H NMR Data (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~12.5 | Broad singlet | 1H | -COOH (H6) |
| 2 | ~7.35 | Multiplet | 1H | H3 |
| 3 | ~7.20 | Multiplet | 1H | H5 |
| 4 | ~7.05 | Multiplet | 1H | H4 |
| 5 | ~3.70 | Singlet | 2H | -CH₂- (H1, H2) |
-
-COOH Proton (H6): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (~12.5 ppm). Its broadness is due to chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons (H3, H4, H5): The three protons on the phenyl ring will appear in the aromatic region (7.0-7.5 ppm). Their signals will be split by both neighboring protons (homonuclear coupling) and the fluorine atoms (heteronuclear coupling), resulting in complex multiplets. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the two fluorine atoms.
-
Methylene Protons (H1, H2): The two protons of the methylene group (-CH₂) are chemically equivalent and will appear as a singlet around 3.70 ppm. The signal is shifted downfield due to the proximity of the electron-withdrawing carboxylic acid group and the aromatic ring.
Spin-Spin Coupling Diagram for Aromatic Protons
Caption: Coupling interactions for the aromatic protons.
C. ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly influenced by the attached fluorine atoms, which also cause splitting of the carbon signals due to ¹³C-¹⁹F coupling.
Expected ¹³C NMR Data (in DMSO-d₆) [13][14]
| Signal | Chemical Shift (δ, ppm) | J(CF) (Hz) | Assignment |
| 1 | ~171.5 | - | C8 (-COOH) |
| 2 | ~162.0 | d, ¹J(CF) ≈ 245 | C2 |
| 3 | ~160.0 | d, ¹J(CF) ≈ 245 | C4 |
| 4 | ~131.5 | dd, ³J(CF) ≈ 8, ⁴J(CF) ≈ 4 | C6 |
| 5 | ~123.0 | dd, ²J(CF) ≈ 14, ³J(CF) ≈ 4 | C1 |
| 6 | ~111.5 | dd, ²J(CF) ≈ 21, ⁴J(CF) ≈ 4 | C5 |
| 7 | ~104.0 | t, ²J(CF) ≈ 26 | C3 |
| 8 | ~39.5 | - | C7 (-CH₂-) |
-
Carboxyl Carbon (C8): The carbonyl carbon of the carboxylic acid appears at the most downfield chemical shift (~171.5 ppm) due to the strong deshielding effect of the two oxygen atoms.
-
Fluorine-Bearing Carbons (C2, C4): The carbons directly attached to fluorine atoms (C2 and C4) are significantly shifted downfield and exhibit large one-bond coupling constants (¹J(CF) ≈ 245 Hz), appearing as doublets.
-
Other Aromatic Carbons (C1, C3, C5, C6): The remaining aromatic carbons show smaller couplings to the fluorine atoms over two, three, or four bonds, resulting in doublets of doublets or triplets.
-
Methylene Carbon (C7): The aliphatic methylene carbon appears at the most upfield chemical shift (~39.5 ppm).
IV. Conclusion
This application note has outlined a comprehensive protocol for the NMR analysis of this compound. By following the detailed steps for sample preparation and utilizing the provided guidelines for spectral interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate. The characteristic chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the molecule, underscoring the indispensable role of NMR spectroscopy in modern chemical research and development.
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Application Note & Protocols: A Framework for Synthesizing γ-(2,4-Difluorophenyl)-Modified PNA using 2,4-Difluorophenylacetic Acid
An in-depth analysis of current scientific literature does not reveal a widespread, standard application of 2,4-Difluorophenylacetic acid as a direct precursor for synthesizing the backbone or nucleobases of nonpolar peptide nucleic acids (PNAs). The synthesis of PNA monomers and oligomers typically relies on established building blocks like N-(2-aminoethyl)glycine derivatives.
However, the chemical properties of this compound make it a plausible candidate for creating novel, nonpolar modifications to PNA structures, particularly for generating gamma (γ)-substituted PNAs with unique biophysical properties. The difluorophenyl moiety can be used to introduce hydrophobicity, alter stacking interactions, and improve metabolic stability.
This guide, therefore, presents a scientifically grounded, theoretical framework and a series of detailed protocols for the proposed use of this compound in the synthesis of custom γ-modified PNA monomers and their subsequent incorporation into PNA oligomers. This document is intended for researchers, medicinal chemists, and drug development professionals interested in exploring novel PNA chemistries.
Introduction: The Rationale for Nonpolar PNA Modifications
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, granting them exceptional binding affinity and specificity to complementary DNA and RNA sequences, along with high resistance to enzymatic degradation. While these properties make PNAs promising candidates for therapeutic and diagnostic applications, their utility can be limited by poor cellular uptake and aggregation issues.
Introducing nonpolar modifications, particularly at the gamma (γ) position of the PNA backbone, is a key strategy to overcome these limitations. Such modifications can enhance the lipophilicity of the PNA, potentially improving membrane permeability and cellular uptake. The 2,4-difluorophenyl group, derived from this compound, is an excellent candidate for this purpose. The fluorine atoms can increase metabolic stability and modulate binding interactions through unique electronic effects without significantly increasing steric bulk.
This document outlines the proposed synthesis of a novel γ-(2,4-Difluorophenyl)-modified PNA monomer and its incorporation into PNA oligomers.
Proposed Synthetic Strategy: From Acid to Monomer
The core of the proposed application involves a multi-step synthesis to convert commercially available this compound into a functionalized PNA monomer suitable for standard solid-phase synthesis. The overall workflow involves two main phases: (1) Synthesis of the custom monomer, and (2) Incorporation into a PNA oligomer via Fmoc-based solid-phase synthesis.
Diagram: Overall Synthetic Workflow
Caption: Proposed workflow for monomer synthesis and solid-phase oligomerization.
Protocols: Monomer Synthesis and PNA Elongation
Disclaimer: These protocols are theoretical and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of Boc-Protected γ-(2,4-Difluorophenyl) PNA Monomer
This protocol describes the conversion of this compound into a Boc-protected monomer ready for PNA synthesis.
Materials:
-
This compound
-
N-(tert-Butoxycarbonyl)aminoethyl glycine ethyl ester (Boc-aeg-OEt)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Hexanes
-
Aqueous reagents: 1M HCl, Saturated NaHCO₃, Brine, 1M LiOH
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation and Coupling:
-
Dissolve 1.0 eq of this compound in anhydrous DMF.
-
Add 1.05 eq of HBTU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve 1.0 eq of Boc-aeg-OEt in DMF and add it dropwise to the activated acid solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes).
-
-
Ester Hydrolysis (Saponification):
-
Dissolve the purified, protected intermediate in a mixture of THF and water (e.g., 3:1 v/v).
-
Add 1.5 eq of Lithium Hydroxide (LiOH) and stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once complete, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final Boc-protected monomer acid.
-
-
Characterization:
-
Confirm the structure and purity of the final monomer using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 3.2: Incorporation into PNA Oligomer via Solid-Phase Synthesis
This protocol assumes a standard manual or automated PNA synthesis platform using Fmoc-protected monomers for the nucleobase-containing units.
Materials:
-
Fmoc-PAL-PEG-PS resin or equivalent
-
Fmoc-PNA monomers (A, C, G, T with appropriate protecting groups)
-
Custom synthesized Boc-γ-(2,4-DFP)-aeg-OH monomer (from Protocol 3.1)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling solution: 0.2 M solution of the PNA monomer, 0.195 M HBTU, and 0.4 M DIPEA in DMF.
-
Capping solution: Acetic anhydride/Pyridine/DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/m-cresol (e.g., 95:5 v/v)
-
Precipitation solvent: Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (2x) to remove the Fmoc group from the terminal amine. Wash thoroughly with DMF.
-
Coupling of Standard Monomer: Add the coupling solution for the desired standard Fmoc-PNA monomer and allow it to react for 1-2 hours. Wash with DMF.
-
Capping: Treat the resin with capping solution for 5 minutes to block any unreacted amines. Wash with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each standard monomer in the sequence.
-
Coupling of Custom γ-Modified Monomer:
-
At the desired position in the sequence, perform the Fmoc deprotection (Step 2).
-
Prepare a coupling solution using the custom Boc-γ-(2,4-DFP)-aeg-OH monomer. Note: Since this monomer is Boc-protected, it will be the final monomer added, or a switch in chemistry would be required if it's internal.
-
For terminal modification: Couple the Boc-protected custom monomer using the standard coupling protocol (Step 3).
-
-
Cleavage and Final Deprotection:
-
Wash the final resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the PNA from the resin and remove all protecting groups (including the Boc group from the custom monomer and side-chain protectors from nucleobases).
-
-
Precipitation and Purification:
-
Precipitate the crude PNA by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.
-
Dry the crude PNA pellet.
-
Purify the PNA using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the final product identity and purity by MALDI-TOF or ESI Mass Spectrometry.
-
Expected Outcomes and Data Interpretation
The introduction of the γ-(2,4-difluorophenyl) modification is expected to significantly alter the physicochemical properties of the PNA oligomer.
Table: Predicted Property Changes
| Property | Standard PNA | γ-(2,4-DFP) Modified PNA (Predicted) | Rationale |
| Solubility | High in aqueous buffers | Lower in aqueous buffers; Higher in organic/aqueous mixtures | Increased hydrophobicity from the difluorophenyl group. |
| Melting Temp (Tₘ) | High (with DNA/RNA) | May slightly decrease or increase | The bulky group could sterically hinder duplex formation (decreasing Tₘ), but favorable stacking interactions could also stabilize it (increasing Tₘ). This must be determined empirically. |
| Cellular Uptake | Generally low | Potentially enhanced | Increased lipophilicity may facilitate passive diffusion across cell membranes. |
| Enzymatic Stability | Very High | Very High | The PNA backbone is inherently resistant to proteases and nucleases. The modification is unlikely to change this. |
| HPLC Retention | Lower retention time on C18 columns | Higher retention time on C18 columns | Increased hydrophobicity leads to stronger interaction with the stationary phase. |
Conclusion and Future Directions
The use of this compound as a precursor for a novel γ-modified PNA monomer represents a promising, albeit theoretical, avenue for developing next-generation PNA therapeutics. The protocols provided herein offer a robust starting point for the chemical synthesis and subsequent evaluation of these modified oligomers. Empirical validation is required to fully characterize the biophysical properties, cellular behavior, and therapeutic potential of PNAs containing the γ-(2,4-difluorophenyl) modification. Future work should focus on systematic studies of Tₘ, cellular uptake assays, and target binding affinity to validate the hypotheses presented in this guide.
References
- Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500. [Link]
- Demidov, V. V., Potaman, V. N., Frank-Kamenetskii, M. D., Egholm, M., Buchard, O., Sonnichsen, S. H., & Nielsen, P. E. (1994). Stability of peptide nucleic acid-DNA duplexes. Biochemical Pharmacology, 48(6), 1310-1313. [Link]
- Sahu, B., Sacui, I., Rapireddy, S., Zanotti, K. J., Bahal, R., Armitage, B. A., & Ly, D. H. (2011). Synthesis and characterization of conformationally preorganized, γ-substituted peptide nucleic acids with superior hybridization and mismatch discrimination properties. Journal of Organic Chemistry, 76(14), 5614-5627. [Link]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2,4-Difluorophenylacetic Acid
Welcome to the Technical Support Center for the synthesis of 2,4-Difluorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. As a key intermediate in the production of various pharmaceuticals, mastering the synthesis of this compound is crucial for efficient drug development and manufacturing.
This resource will explore the nuances of the most common synthetic routes, offering insights into potential pitfalls and strategies for optimization. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and process improvement.
Comparative Overview of Synthetic Routes
Choosing the optimal synthetic pathway for this compound depends on several factors including available starting materials, scale, and desired purity. Below is a summary of the three most prevalent methods, each with its own set of advantages and challenges.
| Synthetic Route | Starting Material | Key Advantages | Common Challenges | Typical Yield Range |
| Grignard Reaction | 2,4-Difluorobenzyl bromide | Direct, one-pot carboxylation | Highly sensitive to moisture, potential for Wurtz coupling side products | 20-60% |
| Malonic Ester Synthesis | 2,4-Difluorobenzyl halide | Versatile, generally good yields, avoids highly reactive organometallics | Multi-step process, potential for dialkylation byproducts, requires careful control of hydrolysis and decarboxylation | 60-85% |
| Willgerodt-Kindler Reaction | 2,4-Difluoroacetophenone | Utilizes a readily available ketone starting material | Harsh reaction conditions (high temperature), formation of thioamide intermediate requiring subsequent hydrolysis, potential for complex byproducts | 50-75% (overall) |
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Grignard Reaction Route
The synthesis of this compound via the Grignard reaction involves the formation of 2,4-difluorobenzyl magnesium bromide followed by carboxylation with carbon dioxide.
Figure 1. Workflow for the Grignard Synthesis of this compound.
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure of a Grignard reaction to initiate is a frequent problem, often stemming from the passivating layer of magnesium oxide on the magnesium turnings and the presence of trace amounts of water.
-
Causality: The magnesium surface needs to be free of its oxide layer to react with the organic halide. Water will protonate the highly basic Grignard reagent, quenching the reaction.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents like THF or diethyl ether must be anhydrous.[2]
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The iodine will react with the magnesium surface, and the subsequent color change indicates activation.[1]
-
-
Initiation: Add a small portion of the 2,4-difluorobenzyl bromide solution to the activated magnesium. A gentle warming of the flask may be necessary to start the reaction, which is often indicated by bubbling or a slight cloudiness. Once initiated, the reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Q2: The yield of my Grignard reaction is low, and I observe a significant amount of a high-boiling byproduct. What is happening?
A2: A common side reaction in Grignard preparations, especially with reactive benzylic halides, is Wurtz coupling. This reaction involves the newly formed Grignard reagent acting as a nucleophile and attacking a molecule of the starting halide, leading to the formation of a dimer (1,2-bis(2,4-difluorophenyl)ethane in this case).[3]
-
Causality: High local concentrations of the alkyl halide and elevated temperatures can favor the Wurtz coupling over the formation of the Grignard reagent.[4]
-
Troubleshooting Steps:
-
Slow Addition: Add the 2,4-difluorobenzyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the Wurtz coupling side reaction.[5]
-
Temperature Control: While initial warming may be needed, the reaction is exothermic. Maintain a gentle reflux and use an ice bath to moderate the reaction if it becomes too vigorous.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from aryl and benzyl halides as it can better solvate and stabilize the organomagnesium species.[2]
-
Malonic Ester Synthesis Route
This route offers a more controlled, albeit longer, pathway to this compound, starting with the alkylation of a malonic ester with 2,4-difluorobenzyl halide.
Figure 2. Workflow for the Malonic Ester Synthesis.
Q3: I am getting a significant amount of a dialkylated byproduct in my malonic ester synthesis. How can I avoid this?
A3: The formation of a dialkylated product is a known drawback of the malonic ester synthesis.[6] This occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.
-
Causality: If the mono-alkylated product is deprotonated, it can act as a nucleophile and undergo a second alkylation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use only one equivalent of the base (e.g., sodium ethoxide) for the deprotonation of diethyl malonate.[7]
-
Excess Malonic Ester: Using a slight excess of the malonic ester can help to ensure that the alkyl halide preferentially reacts with the starting enolate rather than the mono-alkylated product.[8]
-
Reverse Addition: Consider adding the base to a solution of the malonic ester and the alkyl halide, although this may not always be effective.
-
Q4: The hydrolysis and decarboxylation step is giving me a low yield of the final acid. What are the key parameters to control?
A4: The hydrolysis of the diester to a dicarboxylic acid followed by decarboxylation requires careful control of reaction conditions to avoid side reactions and ensure complete conversion.
-
Causality: Incomplete hydrolysis will result in the presence of ester impurities, while incomplete decarboxylation will leave the malonic acid derivative. The decarboxylation of geminal dicarboxylic acids proceeds through a 6-membered cyclic transition state upon heating.
-
Troubleshooting Steps:
-
Hydrolysis Conditions:
-
Basic Hydrolysis (Saponification): Refluxing the alkylated malonic ester with a strong base like sodium hydroxide in an aqueous or alcoholic solution is a common method. After hydrolysis is complete, the reaction mixture must be acidified to protonate the carboxylate and initiate decarboxylation upon heating.[6]
-
Acidic Hydrolysis: Alternatively, heating the ester with a strong aqueous acid like sulfuric or hydrochloric acid will effect both hydrolysis and decarboxylation.[6]
-
-
Decarboxylation Temperature: Ensure sufficient heating to drive the decarboxylation to completion. The temperature required can vary depending on the substrate, but typically refluxing in an acidic aqueous solution is effective.
-
Willgerodt-Kindler Reaction Route
This pathway involves the conversion of 2,4-difluoroacetophenone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.
Figure 3. Workflow for the Willgerodt-Kindler Reaction.
Q5: The Willgerodt-Kindler reaction is known for harsh conditions and low yields. How can I optimize this reaction for 2,4-difluoroacetophenone?
A5: The Willgerodt-Kindler reaction traditionally requires high temperatures and can lead to complex reaction mixtures.[9] However, optimization studies have shown that yields can be significantly improved by carefully controlling the reaction parameters.
-
Causality: The reaction involves the formation of an enamine, which then reacts with sulfur. The subsequent rearrangement and hydrolysis are sensitive to temperature and reagent stoichiometry.[9]
-
Optimization Strategies:
-
Reagent Stoichiometry: The molar ratio of the ketone, sulfur, and amine (often morpholine) is critical. For substituted acetophenones, a systematic variation of these ratios can lead to significant yield improvements.
-
Temperature Control: While high temperatures are generally required, finding the optimal temperature for your specific substrate is key. The use of a high-boiling solvent like quinoline can allow for a wider range of temperatures to be explored.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the Willgerodt-Kindler reaction.[11]
-
Catalysis: The use of phase-transfer catalysts during the hydrolysis of the thioamide intermediate can improve the overall yield of the carboxylic acid.[11]
-
Q6: The hydrolysis of the thioamide intermediate is incomplete. What conditions are recommended?
A6: The hydrolysis of the stable thioamide intermediate can be challenging and requires vigorous conditions.
-
Causality: The thioamide is less reactive towards hydrolysis than its amide counterpart.
-
Recommended Hydrolysis Conditions:
-
Basic Hydrolysis: Refluxing with a strong aqueous base like sodium hydroxide, often in the presence of a co-solvent like ethanol or with a phase-transfer catalyst, is a common and effective method.[4]
-
Acidic Hydrolysis: Concentrated aqueous acids like sulfuric or hydrochloric acid can also be used, but may require prolonged heating.
-
Experimental Protocols
High-Yield Malonic Ester Synthesis of this compound
This protocol is designed to maximize yield and minimize the formation of dialkylated byproducts.
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, add 2,4-difluorobenzyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2,4-difluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated malonate, add a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidic solution to reflux for an additional 1-2 hours to effect decarboxylation.
-
Cool the reaction mixture in an ice bath to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene.[12][13]
References
- Tianjin Jingxi Chemical Industry Limited Company; Peng, Jiuhe; Qiu, Xuenan; Lan, Xingfen. CN105601502, 2016, A.
- Willgerodt rearrangement. In Wikipedia.
- Willgerodt Rearrangement. (n.d.). Unacademy.
- Malonic ester synthesis. (n.d.). Grokipedia.
- Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor.
- BenchChem Technical Support Team. (2025, November). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
- FalconX88. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting [Online forum post]. Reddit. [Link]
- Shi, Y., Cole-Hamilton, D., Kamer, P. C. J., Harvie, M., Baxter, E. F., Lim, K. J. C., & Pogorzelec, P. (n.d.). 1. General Method. The Royal Society of Chemistry.
- Malonic Ester Synthesis. (n.d.). Chemistry Steps.
- Malonic Ester Synthesis. (n.d.). OpenOChem Learn.
- Preparation of 2,3-difluorophenylacetic acid. (2009). CN101486638A.
- Malonic ester synthesis. (2020, April 25). L.S.College, Muzaffarpur.
- BenchChem Technical Support Team. (2025). Fundamental principles of malonic ester synthesis. BenchChem.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Willgerodt-Kindler Reaction. (n.d.). SynArchive.
- Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chemica Scandinavica B, 40, 534-544.
- (2013). Recent advances in the Willgerodt–Kindler reaction. RSC Advances, 3(40), 18266-18280.
- Third Component Sulfur (Willgerodt–Kindler Reaction). (n.d.). Thieme E-Books.
- Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. (2014). Journal of Chemistry, 2014, 1-7.
- BenchChem Technical Support Team. (n.d.). Application Note: Quantitative Analysis of 2,4-Difluorophenol in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- Grignard reaction on electron-poor benzyl bromides. (2019, March 20). Chemistry Stack Exchange. [Link]
- Felixkeeg. (2025, January 31). Grignard reaction solidified [Online forum post]. Reddit. [Link]
- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
- Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gorog, S. (2011). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 30(3), 427-436.
- This compound | CAS#:81228-09-3. (n.d.). Chemsrc.
- Kataoka, H., Tanaka, H., & Makita, M. (1995). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. BenchChem.
- One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. (n.d.). The Royal Society of Chemistry.
- Vanhoenacker, G., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
- The Hydrolysis of Nitriles. (2022, January 23). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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Technical Support Center: Purification of Crude 2,4-Difluorophenylacetic Acid
Welcome to the technical support center for 2,4-Difluorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to purify this crucial intermediate. We will move beyond simple protocols to address the "why" behind each step, providing you with the expert insights needed to troubleshoot and optimize your purification workflow.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before selecting a purification strategy, a preliminary assessment of your crude material is essential. This initial analysis will guide your choice of method and help you anticipate potential challenges.
Q1: What are the key physical properties of this compound I should be aware of?
Understanding the fundamental properties of your target compound is the first step in any purification process. These values dictate the conditions for recrystallization, distillation, and chromatography.
| Property | Value | Significance & Expert Insight |
| Appearance | White to off-white crystalline solid | A significant deviation (e.g., dark oil, brown solid) indicates a high level of impurities, likely requiring a multi-step purification approach. |
| Melting Point | 98-102 °C | This is a critical indicator of purity. A broad or depressed melting range suggests the presence of significant impurities. The goal of purification is to sharpen this range. |
| Boiling Point | ~140 °C at 10 mmHg | The high boiling point means that vacuum distillation is necessary to prevent thermal decomposition, which can occur at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone. Sparingly soluble in water and toluene. | Solubility dictates the choice of solvents for recrystallization and chromatography. The limited solubility in non-polar solvents like toluene can be exploited for effective purification. |
Q2: What are the most common impurities I can expect in my crude this compound?
The nature of impurities is directly linked to the synthetic route used. A common method is the hydrolysis of 2,4-difluorobenzyl cyanide.
-
Unreacted Starting Material: 2,4-difluorobenzyl cyanide.
-
Hydrolysis Intermediate: 2,4-difluorophenylacetamide.
-
Side-Products: Small amounts of polymeric or colored byproducts from the reaction conditions.
Knowing these potential contaminants allows for a targeted purification strategy. For instance, the amide intermediate has different polarity and solubility compared to the final carboxylic acid product, which can be exploited for separation.
Q3: What initial safety precautions are non-negotiable?
This compound is an irritant. Always handle it in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory:
-
Safety glasses or goggles
-
Lab coat
-
Chemically resistant gloves (nitrile is a suitable choice for incidental contact)
Part 2: Purification Strategy Selection: A Decision Workflow
The choice of purification method depends on the scale of your synthesis and the nature of the impurities. A one-size-fits-all approach is inefficient. Use the following workflow to make an informed decision.
Caption: Decision workflow for selecting a purification strategy.
Part 3: Protocols & Troubleshooting Guides
This section provides detailed, step-by-step protocols and addresses common issues in a question-and-answer format.
Method 1: Recrystallization (Recommended for >85% Pure Solids)
Recrystallization is the most efficient method for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: Place ~50 mg of your crude material in a test tube. Add a solvent dropwise. An ideal solvent will dissolve the compound when hot but show poor solubility when cold. Toluene or a mixed solvent system of ethyl acetate/hexanes are excellent starting points.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to achieve complete dissolution. Add the solvent in portions, allowing time for dissolution between additions. Using excess solvent will reduce your final yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization:
Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
A: This is a common issue that occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is too concentrated.
-
Causality: The compound is coming out of the solution above its melting point, forming a liquid layer instead of a solid lattice.
-
Solution Workflow:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a co-solvent in which your compound is less soluble (e.g., if you are using ethyl acetate, add some hexanes). This lowers the overall solvating power and encourages crystallization.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
-
Caption: Troubleshooting flowchart for when a compound oils out.
Q: I got a very low yield after recrystallization. Why?
A: Low yield is typically caused by one of four things:
-
Using too much solvent: The most common cause. Your compound has some solubility even in the cold solvent, and excess volume will lead to significant product loss in the filtrate.
-
Cooling too quickly: This can trap impurities and lead to smaller crystals that are harder to collect.
-
Incomplete crystallization: Not allowing enough time or not using an ice bath can leave a significant amount of product dissolved.
-
Premature crystallization during hot filtration: The solution cooled too much during filtration, leaving product behind with the impurities.
Method 2: Silica Gel Chromatography (For Low-Purity or Oily Samples)
Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).
Experimental Protocol:
-
TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). A good solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) should give your product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity mobile phase. Proper packing is critical to avoid channels that lead to poor separation.
-
Sample Loading: If your crude product is a solid, dissolve it in a minimum amount of the mobile phase or a stronger solvent (like ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" technique results in much better separation than loading a liquid sample.
-
Elution: Place the dry-loaded sample onto the top of the packed column. Carefully add the mobile phase and begin collecting fractions. You can use a gradient elution (gradually increasing the polarity of the mobile phase) to speed up the process after your target compound has eluted.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Chromatography:
Q: My spots are streaking on the TLC plate. What does this mean?
A: Streaking is usually caused by overloading the sample or by the compound being too polar for the chosen mobile phase. Since this compound is a carboxylic acid, it is prone to streaking on silica gel.
-
Causality: The highly polar carboxylic acid group interacts very strongly with the acidic silica gel, leading to poor elution behavior.
-
Solution: Add a small amount (0.5-1%) of acetic acid to your mobile phase. The added acid will protonate the silica surface and the carboxylate form of your product, leading to sharper, well-defined spots and much better separation on the column.
Q: The separation between my product and an impurity is very poor on the column.
A: This indicates your mobile phase is not optimized.
-
If compounds are eluting too quickly (high Rf): Decrease the polarity of your mobile phase (e.g., go from 40% to 30% ethyl acetate in hexanes).
-
If compounds are eluting too slowly (low Rf): Increase the polarity of your mobile phase. This is a process of fine-tuning based on your initial TLC analysis.
Part 4: Purity Assessment
After purification, you must verify the purity of your this compound.
-
Melting Point: The most straightforward method. A sharp melting point within the literature range (e.g., 100-102 °C) is a strong indicator of high purity.
-
Thin Layer Chromatography (TLC): The purified sample should show a single spot. Co-spotting with the crude material can confirm the removal of impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are definitive techniques. The ¹H NMR should show clean signals corresponding to the aromatic and methylene protons, and the absence of impurity signals. ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.
References
- PubChem - this compound: Provides comprehensive physical and chemical property d
- "Purification of Laboratory Chemicals" by W.L.F. Armarego and C.L.L. Chai: An authoritative guide on standard laboratory purification techniques, including recrystallization and chromatography. While a direct link to the full text is not available, it is a standard reference in the field. [Link]
Identifying common impurities in 2,4-Difluorophenylacetic acid
Welcome to the technical support center for 2,4-Difluorophenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development to anticipate and troubleshoot common challenges encountered during the use and analysis of this critical reagent. Our goal is to provide in-depth, practical guidance rooted in scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Based on its primary synthesis route—typically the carboxylation of a Grignard reagent derived from 2,4-difluorobenzyl bromide—several process-related impurities can be present. These include:
-
Positional Isomers: Isomers such as 2,5-difluorophenylacetic acid and 3,4-difluorophenylacetic acid can arise from impurities in the initial starting materials.
-
Under-fluorinated Species: Monofluorophenylacetic acid isomers may also be present for similar reasons.
-
Unreacted Starting Material: Residual 2,4-difluorobenzyl bromide may persist if the Grignard formation or subsequent carboxylation is incomplete.[1][2][3]
-
Grignard Side-Reaction Products: The most notable is the Wurtz coupling product, 1,2-bis(2,4-difluorophenyl)ethane, formed by the reaction of the Grignard reagent with unreacted benzyl bromide.[4]
-
Solvent and Reagent Residues: Trace amounts of solvents (like tetrahydrofuran or diethyl ether) and other reagents used in the synthesis and purification may also be present.
The purity of commercial this compound is typically high, often exceeding 99% as determined by HPLC.[5][6] However, the presence of even small amounts of these impurities can have a significant impact on downstream applications, particularly in pharmaceutical synthesis.[3][7]
Q2: Why is it crucial to control the impurity profile of this compound in drug development?
A2: Stringent impurity control is a cornerstone of pharmaceutical development for several critical reasons:
-
Patient Safety: Impurities can have their own pharmacological and toxicological profiles, which may be harmful.[7][8] Regulatory bodies like the ICH have strict guidelines on the identification, qualification, and quantification of impurities in active pharmaceutical ingredients (APIs).
-
Efficacy of the Final Drug: Impurities can potentially interact with the API, altering its therapeutic effect or stability.[3]
-
Reaction Kinetics and Yield: In a multi-step synthesis, impurities can interfere with subsequent reactions, leading to the formation of new, unexpected byproducts, reducing the yield, and complicating the purification of the final API.
-
Regulatory Compliance: A well-defined and controlled impurity profile is a non-negotiable requirement for regulatory submissions to agencies such as the FDA and EMA.
Q3: What is a typical purity specification for high-quality this compound?
A3: For applications in pharmaceutical development, a high-purity grade of this compound is recommended. A typical certificate of analysis for such a grade would specify:
| Parameter | Specification | Analysis Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | ≥ 99.0% | HPLC |
| Single Impurity | ≤ 0.50% | HPLC |
| Total Impurities | < 1.00% | HPLC |
| Moisture Content | < 0.50% | Karl Fischer Titration |
| Loss on Drying | < 0.50% | Gravimetric |
Table 1: Typical purity specifications for high-quality this compound.[5][6]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in my HPLC analysis of this compound.
Possible Cause & Solution:
The unexpected peaks are likely due to the common impurities discussed in the FAQ section. To identify these, a systematic approach is necessary.
Workflow for Impurity Identification:
Caption: Workflow for the identification of unknown impurities.
Step-by-Step Guidance:
-
LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the molecular weight of the impurity. This can provide initial clues. For example, a peak with a mass corresponding to the Wurtz coupling product is a strong indicator of its presence.
-
GC-MS Analysis: For more volatile impurities, such as residual starting materials or solvents, Gas Chromatography-Mass Spectrometry (GC-MS) can be effective.[9]
-
NMR Spectroscopy: If the impurity is present in sufficient quantity, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
Spiking Study: The most definitive way to confirm the identity of an impurity is to obtain a reference standard of the suspected compound and "spike" your sample. If the peak area of the unknown impurity increases proportionally, its identity is confirmed.
Issue 2: Difficulty in removing impurities by crystallization.
Possible Cause & Solution:
Crystallization is a powerful purification technique, but its success depends on the solubility differences between the desired compound and the impurities.
Troubleshooting Crystallization:
-
Problem: Oiling Out: The compound comes out of the solution as a liquid instead of a solid.
-
Solution: This often happens when the solution is supersaturated or cooled too quickly. Re-heat the solution, add a small amount of additional solvent to decrease saturation, and allow it to cool more slowly. Using a seeding crystal can also promote proper crystallization.[5]
-
-
Problem: Poor Yield: A low recovery of the purified product.
-
Solution: Too much solvent may have been used. If the mother liquor is not discarded, you can try to concentrate it and cool it again to recover more product. Also, ensure the solution is sufficiently cooled before filtration, as the solubility of this compound increases with temperature.[5]
-
-
Problem: Impurity Co-crystallization: The impurity crystallizes along with the product.
-
Solution: This is common with isomeric impurities that have similar crystal lattice energies. Consider a different solvent system to maximize the solubility difference. Alternatively, a different purification technique, such as column chromatography, may be necessary.
-
Logical Flow for Optimizing Crystallization:
Caption: A logical approach to optimizing the crystallization process.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This method provides a robust starting point for the separation and quantification of this compound and its common impurities.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Primesep SB reverse-phase column (4.6 x 250 mm, 5 µm) or equivalent.[10]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in a 50:50 mixture of acetonitrile and water. |
Table 2: Suggested HPLC conditions for impurity profiling.
Expected Elution Order:
Based on polarity, the expected elution order would be:
-
This compound
-
Positional isomers (e.g., 2,5- and 3,4-difluorophenylacetic acid)
-
Unreacted starting material (2,4-difluorobenzyl bromide)
-
Wurtz coupling product (1,2-bis(2,4-difluorophenyl)ethane) - significantly later elution due to high lipophilicity.
Validation:
This method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[11]
References
- Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
- ChemPlayer Reupload. (2023, June 3). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid [Video]. YouTube.
- VisiMix. (n.d.). Troubleshooting for Crystallization Processes.
- Organic Syntheses. (n.d.). Phenylacetic acid.
- Home Sunshine Pharma. (n.d.). 2,4-Difluorobenzyl Bromide CAS 23915-07-3.
- Google Patents. (n.d.). CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
- AMSbiopharma. (2025, September 22). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Ruifu Chemical. (n.d.). This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality.
- International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances.
- SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- PHARMACEUTICAL SCIENCES. (n.d.). Impurity profiling and drug characterization: backdrop and approach.
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- Dattakala College of Pharmacy. (2024). A Review on Effect of Impurities in Pharmaceutical Substances. American Journal of PharmTech Research, 14(01).
Sources
- 1. 2,4-Difluorobenzyl bromide | 23915-07-3 [chemicalbook.com]
- 2. CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution - Google Patents [patents.google.com]
- 3. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 4. 2,4-Difluorobenzyl Bromide CAS 23915-07-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ruifuchem.com [ruifuchem.com]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Characterization of Side Products in 2,4-Difluorophenylacetic Acid Reactions
Welcome to the technical support center for reactions involving 2,4-Difluorophenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of side products in their experiments. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the scientific integrity and success of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Coupling Reactions
Question 1: I am performing an amide coupling reaction with this compound using dicyclohexylcarbodiimide (DCC) and observing a significant amount of a byproduct that is difficult to separate from my desired amide. What is this likely byproduct and how can I minimize its formation?
Answer:
The most probable byproduct in a carbodiimide-mediated amide coupling is the N-acylurea . This side product arises from the rearrangement of the O-acylisourea intermediate, which is formed by the reaction of this compound with DCC.[1] The N-acylurea is often difficult to separate from the desired amide due to similar solubility profiles.
Causality of N-Acylurea Formation:
The formation of N-acylurea is a competing reaction pathway to the desired aminolysis of the O-acylisourea intermediate. Factors that favor the formation of this byproduct include:
-
Steric Hindrance: Highly sterically hindered amines react slower with the O-acylisourea intermediate, allowing more time for the intramolecular rearrangement to the N-acylurea.
-
Low Nucleophilicity of the Amine: Amines with low nucleophilicity will also react slower, increasing the likelihood of N-acylurea formation.
-
Reaction Conditions: Elevated temperatures can promote the rearrangement.
Troubleshooting Protocol to Minimize N-Acylurea Formation:
-
Addition of an Auxiliary Nucleophile: The most effective way to suppress N-acylurea formation is to add a nucleophilic agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.
-
Choice of Carbodiimide: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting N-acylurea byproduct from EDC is also water-soluble, facilitating its removal during aqueous workup.
-
Control of Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the rearrangement reaction.
-
Order of Reagent Addition: Add the carbodiimide to a mixture of the carboxylic acid, amine, and HOBt (or HOAt). This ensures that the highly reactive O-acylisourea intermediate is trapped by the additive as it is formed.
Characterization of the N-acyl-N,N'-dicyclohexylurea byproduct:
-
¹H NMR: Expect to see characteristic broad multiplets for the cyclohexyl protons, in addition to the aromatic signals from the 2,4-difluorophenyl moiety.
-
¹³C NMR: Look for the urea carbonyl signal typically in the range of 155-160 ppm, and the amide carbonyl around 170-175 ppm.
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion for the N-(2,4-difluorophenylacetyl)-N,N'-dicyclohexylurea would be at m/z 379.2.
Question 2: During the amide coupling of this compound with a chiral amine, I am observing significant racemization of my product. What are the potential causes and how can I mitigate this?
Answer:
Racemization during amide coupling is a critical issue, especially when dealing with chiral amines or carboxylic acids. The primary cause of racemization is the formation of an oxazolone intermediate from the activated carboxylic acid, which can then tautomerize to a resonance-stabilized and achiral form.
Mechanism of Racemization:
The acidic proton on the alpha-carbon of the activated carboxylic acid can be abstracted by a base, leading to the formation of an enolate that is in equilibrium with the oxazolone. This intermediate, being planar, loses its stereochemical information. Subsequent reaction with the amine will result in a racemic mixture of the product.
Troubleshooting Protocol to Minimize Racemization:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP®) or aminium/uronium salts like HATU are generally preferred over carbodiimides alone for coupling reactions involving chiral substrates.[2]
-
Use of Additives: As mentioned previously, the addition of HOBt or, more effectively, HOAt, can significantly reduce racemization by forming active esters that are less prone to oxazolone formation.
-
Base Selection: The choice and amount of base are crucial. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Excess base can accelerate racemization. For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial.
-
Low Reaction Temperature: Conducting the reaction at lower temperatures (e.g., -20 °C to 0 °C) can help to minimize the rate of epimerization.
Esterification Reactions
Question 3: I am trying to synthesize the methyl ester of this compound via Fischer esterification, but I am getting low yields. What are the common pitfalls in this reaction?
Answer:
Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[3] Low yields are typically due to the presence of water, which drives the equilibrium back towards the starting materials.
Key Factors Affecting Fischer Esterification:
-
Water Content: Even small amounts of water in the reaction mixture can significantly hinder the forward reaction.
-
Equilibrium Position: The equilibrium constant for Fischer esterification is often close to 1, meaning that without intervention, the reaction will not proceed to completion.
-
Steric Hindrance: While not a major issue for methanol, bulkier alcohols can slow down the reaction rate.
Troubleshooting Protocol for Improving Esterification Yields:
-
Removal of Water:
-
Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap is highly effective for azeotropically removing water as it is formed.[4]
-
Drying Agents: Use anhydrous solvents and add a drying agent like molecular sieves (3Å or 4Å) to the reaction mixture.
-
Excess Alcohol: Use a large excess of the alcohol (e.g., using it as the solvent) to shift the equilibrium towards the product side.[5]
-
-
Choice of Acid Catalyst:
-
Strong Protic Acids: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts.
-
Gaseous HCl: Bubbling dry HCl gas through the alcohol can be a very effective way to generate an anhydrous acidic solution.
-
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient amount of time to reach equilibrium. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Other Potential Side Reactions
Question 4: Under what conditions might I expect to see decarboxylation of this compound, and what would be the resulting side product?
Answer:
Decarboxylation of phenylacetic acids is not as facile as with β-keto acids, but it can occur under certain conditions, particularly at elevated temperatures and in the presence of acid or a transition metal catalyst. The product of decarboxylation would be 2,4-difluorotoluene .[6]
Conditions Favoring Decarboxylation:
-
High Temperatures: Heating this compound, especially in the presence of a strong acid, can promote the loss of carbon dioxide.
-
Acid Catalysis: Strong acids can facilitate decarboxylation by protonating the carbonyl oxygen, which weakens the C-C bond to the carboxyl group.
-
Metal Catalysis: Certain transition metals, like copper, can catalyze the decarboxylation of aryl acetic acids.[1]
Characterization of 2,4-Difluorotoluene:
-
¹H NMR: Look for a singlet for the methyl protons around 2.2-2.3 ppm and the characteristic aromatic proton signals.
-
¹⁹F NMR: Expect two signals for the two non-equivalent fluorine atoms.
-
Mass Spectrometry (EI-MS): The molecular ion peak for 2,4-difluorotoluene would be at m/z 128.05.[7] A prominent fragment would be the loss of a hydrogen atom to give the 2,4-difluorobenzyl cation at m/z 127.05.
Question 5: Is self-condensation of this compound a likely side reaction?
Answer:
Self-condensation of phenylacetic acid to form dibenzyl ketone can occur, but it typically requires specific conditions, such as high temperatures and the presence of a catalyst like acetic anhydride.[8] In the context of standard amide coupling or esterification reactions performed under relatively mild conditions, significant self-condensation of this compound is generally not a major concern.
However, if your reaction involves prolonged heating at high temperatures, the formation of 1,3-bis(2,4-difluorophenyl)acetone could be a possibility.
Characterization of 1,3-bis(2,4-difluorophenyl)acetone:
-
¹H NMR: A singlet for the methylene protons of the acetone backbone and the aromatic proton signals.
-
¹³C NMR: A ketone carbonyl signal around 200-210 ppm.
-
Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 295.08.
Analytical Characterization Workflows
Workflow for Identifying Unknown Byproducts:
Quantitative Data Summary for Key Compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹⁹F NMR Signals (ppm, CDCl₃) | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₆F₂O₂ | 172.13 | 3.65 (s, 2H), 6.8-7.3 (m, 3H) | ~ -110 to -115 | 173.04 |
| N-acyl-N,N'-dicyclohexylurea | C₂₁H₂₈F₂N₂O₂ | 378.46 | Broad multiplets for cyclohexyl protons | ~ -110 to -115 | 379.22 |
| 2,4-Difluorotoluene | C₇H₆F₂ | 128.12 | 2.25 (s, 3H), 6.7-7.1 (m, 3H) | ~ -110 to -117 | 129.06 |
| Methyl 2,4-difluorophenylacetate | C₉H₈F₂O₂ | 186.16 | 3.6 (s, 2H), 3.7 (s, 3H), 6.8-7.2 (m, 3H) | ~ -110 to -115 | 187.06 |
References
- OrgoSolver.
- Wikipedia. Phenylacetic acid. [Link]
- Chemistry Steps.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Indian Academy of Sciences.
- NIST. 2,4-Difluorotoluene. [Link]
- Fischer Esterific
- Organic Chemistry Portal.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- 19F NMR Reference Standards. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Master Organic Chemistry.
- MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
- New Synthesis of N-Acylurea Deriv
- Ruifu Chemical. This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality. [Link]
- Chemistry LibreTexts. 21.5: Chemistry of Acid Anhydrides. [Link]
- DTIC. Fluorine-19 Nuclear Magnetic Resonance. [Link]
- ResearchGate. Scheme 3.
- Michigan State University. Mass Spectrometry. [Link]
- PubChem. This compound. [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Theoretical study on the esterification of methanol with acetic acid and acid halides. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- ResearchGate. Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione. [Link]
- ResearchGate.
- DWSIM.
- Master Organic Chemistry.
- Google Patents.
- SIELC Technologies.
- PubMed.
- Organic Chemistry Portal.
- Chemsrc. This compound. [Link]
- ResearchGate. Esterification of various carboxylic acids with methanol over 0.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. 2,4-Difluorotoluene [webbook.nist.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Reactions for 2,4-Difluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and derivatization of 2,4-Difluorophenylacetic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of its derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the complexities of your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with this compound and its derivatives.
Q1: What are the most common starting materials for synthesizing the this compound core?
The primary and most direct precursor is (2,4-difluorophenyl)acetonitrile.[1][2] This compound can be hydrolyzed under acidic or basic conditions to yield this compound. An alternative, though less common, route involves the Grignard reaction of 2,4-difluorobenzyl bromide with carbon dioxide.[3][4]
Q2: I am having trouble with the solubility of my this compound derivative. What solvents are recommended?
The fluorine substituents on the phenyl ring increase the lipophilicity of these compounds.[1] For reactions, common aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene are often suitable. For purification by chromatography, a gradient of ethyl acetate in hexanes is a good starting point. In cases of extremely poor solubility, especially with larger, more complex derivatives, consider using higher boiling point solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or chlorinated aromatics like chlorobenzene, particularly for cross-coupling reactions.[5][6]
Q3: Are there any specific safety precautions I should take when working with these compounds?
Yes, this compound and its nitrile precursor are classified as irritants.[7] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For the nitrile derivative, be particularly cautious to avoid inhalation, ingestion, or skin contact as it is also classified as acutely toxic.
Troubleshooting Guide: Common Synthetic Transformations
This section provides detailed troubleshooting for specific reaction types commonly used to create derivatives of this compound.
Esterification Reactions
Esterification is a fundamental transformation for modifying the carboxylic acid moiety.
Problem: Low yield or incomplete conversion during esterification.
-
Underlying Cause & Solution (Catalyst): Standard acid-catalyzed esterification (e.g., using H₂SO₄) is an equilibrium-driven process.[8] The presence of water, a byproduct, can inhibit the reaction.
-
Actionable Advice:
-
Water Removal: Use a Dean-Stark trap to azeotropically remove water during the reaction.
-
Drying Agents: Add molecular sieves to the reaction mixture to sequester water as it forms.[9]
-
Alternative Catalysts: For base-sensitive substrates, consider using milder coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
-
-
Underlying Cause & Solution (Solvent Effects): The choice of solvent can significantly impact reaction kinetics and equilibrium.[10][11][12]
-
Actionable Advice:
-
Polar aprotic solvents like DMSO and DMF can accelerate the reaction rate compared to less polar solvents like DCM or THF.[13] However, be mindful that DMF can suppress esterification in some cases.[10][11][12] Acetonitrile (ACN) has been shown to promote esterification.[10][11][12] If solubility allows, running the reaction in a large excess of the alcohol reactant can also drive the equilibrium towards the product.[13]
-
-
Data Summary: Solvent Effects on Esterification
| Solvent | Polarity | General Effect on Rate | Reference |
| DMSO | High | Accelerates | [13] |
| DMF | High | Can suppress | [10][11][12] |
| Acetonitrile | Medium | Promotes | [10][11][12] |
| Toluene | Low | Slower, allows for azeotropic water removal | [14] |
Amidation Reactions
The formation of amides from this compound is crucial for creating many biologically active molecules.
Problem: Failure to form an amide bond, especially with poorly nucleophilic amines.
-
Underlying Cause & Solution (Activation Method): Direct reaction between a carboxylic acid and an amine is generally very slow. The carboxylic acid must be activated.
-
Actionable Advice:
-
Convert to Acid Chloride: A robust method is to convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[15] The resulting acid chloride is highly reactive towards amines.
-
Peptide Coupling Reagents: For sensitive substrates, use standard peptide coupling reagents like HATU or EDC/HOBt.[15] If these fail, it may indicate that the amine is not sufficiently nucleophilic.
-
Boron-Based Catalysts: For direct amidation, consider using a boronic acid catalyst, such as 3,4,5-trifluorophenylboronic acid, which can facilitate the reaction by forming a reactive intermediate.[9]
-
-
-
Underlying Cause & Solution (Base and Solubility): The presence of a suitable base is critical, and solubility of all components is necessary for the reaction to proceed.
-
Actionable Advice:
-
Use a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during acid chloride reactions.
-
If solubility is an issue, especially when using amino acid nucleophiles, consider protecting the carboxylic acid of the amino acid as an ester before the coupling reaction.[16]
-
-
Experimental Workflow: Amide Formation via Acid Chloride
Caption: Workflow for two-step amide synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of this compound are often used in cross-coupling reactions to build molecular complexity. The aryl halide functionality (if present on a derivative) is the reactive handle.
This reaction forms a C-N bond between an aryl halide and an amine.[17][18]
Problem: Low or no conversion in a Buchwald-Hartwig amination.
-
Underlying Cause & Solution (Catalyst System): The choice of palladium catalyst and ligand is critical and substrate-dependent.[19]
-
Actionable Advice:
-
Ligand Selection: For electron-rich aryl halides, bulky, electron-rich phosphine ligands like XPhos or t-BuXPhos are often effective.[20] For difficult couplings, consider specialized ligands like BippyPhos.[21]
-
Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, using a pre-formed catalyst complex can sometimes improve results.[19]
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[20]
-
-
-
Underlying Cause & Solution (Base Selection): The base plays a crucial role in the catalytic cycle, deprotonating the amine.[17][19]
Logical Relationship: Buchwald-Hartwig Optimization
Caption: Troubleshooting flowchart for Buchwald-Hartwig reactions.
The Suzuki coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[22]
Problem: Protodeborylation of the boronic acid leading to low yields.
-
Underlying Cause & Solution (Boronic Acid Stability): Boronic acids can be unstable under reaction conditions, leading to the cleavage of the C-B bond and replacement with a hydrogen atom from the solvent or trace water.
-
Actionable Advice:
-
Use a Milder Base: Strong aqueous bases can promote protodeborylation. Consider using potassium fluoride (KF) or potassium phosphate (K₃PO₄) instead of sodium or potassium carbonate.[23]
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its presence can reduce protodeborylation. Use anhydrous solvents.
-
Alternative Boron Reagent: Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to protodeborylation.[23]
-
-
Problem: Catalyst deactivation or low reactivity.
-
Underlying Cause & Solution (Reaction Parameters): The reactivity of aryl halides in Suzuki couplings follows the trend I > Br > Cl. The electron-rich nature of the 2,4-difluorophenyl system can also slow down the oxidative addition step.
-
Actionable Advice:
-
Aryl Halide Choice: If possible, use the aryl bromide or iodide derivative instead of the chloride for higher reactivity.
-
Temperature: Gently heating the reaction (e.g., to 80 °C in dioxane) can often overcome activation barriers.
-
Ligand Choice: As with other cross-coupling reactions, ligand choice is key. For challenging couplings, catalysts with bulky phosphine ligands are often required.
-
-
This reaction couples a terminal alkyne with an aryl halide to form a C(sp²)-C(sp) bond.[24][25][26]
Problem: Homocoupling of the alkyne (Glaser coupling) as a major side product.
-
Underlying Cause & Solution (Copper Co-catalyst): The copper(I) co-catalyst, while essential for the main reaction, can also promote the oxidative homocoupling of the alkyne, especially in the presence of oxygen.
-
Actionable Advice:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen exposure.[25]
-
Minimize Copper Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.
-
Amine Base/Solvent: Using the amine base (e.g., diisopropylamine or triethylamine) as the solvent or co-solvent can help to suppress homocoupling.[24]
-
-
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles in Sonogashira coupling.[24][27]
References
- Sonogashira Coupling. NROChemistry. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Solvent effects on esterification equilibria. Graz University of Technology. [Link]
- Solvent effects on esterification equilibria. Semantic Scholar. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. YouTube. [Link]
- Solvent effects on esterification equilibria | Request PDF.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
- Role of palladium catalyst in cross-coupling reactions.[Link]
- Solvation effects in liquid-phase esterification reactions catalyzed by hydrogen-form ion exchange resins.
- Esterification Compar
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Chemistry Portal. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- This compound | CAS#:81228-09-3. Chemsrc. [Link]
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).[Link]
- Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. [Link]
- Why are fluorides more reactive in nucleophilic arom
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]
- (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. The University of Liverpool Repository. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF.
- Esterification/Amidation Problems : r/Chempros. Reddit. [Link]
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565. PubChem. [Link]
- Tips and tricks for difficult amide bond form
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Amide bond formation: beyond the dilemma between activation and racemis
Sources
- 1. CAS 656-35-9: (2,4-difluorophenyl)acetonitrile [cymitquimica.com]
- 2. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 81228-09-3 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. Solvent effects on esterification equilibria | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. gchemglobal.com [gchemglobal.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. m.youtube.com [m.youtube.com]
Long-term stability and degradation of 2,4-Difluorophenylacetic acid
Welcome to the Technical Support Center for 2,4-Difluorophenylacetic Acid (DFPAA). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of DFPAA in your experiments. As a Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower your research.
The stability of DFPAA is paramount for the reproducibility and accuracy of your results. While fluorination can enhance molecular stability, understanding potential degradation pathways is critical for troubleshooting and for the development of robust analytical methods.[1] This guide provides a framework for assessing and managing the stability of DFPAA.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
-
Observation: You notice a gradual or sudden decrease in the concentration of DFPAA in your stock solutions or experimental samples, leading to inconsistent analytical results.
-
Potential Causes:
-
Improper Storage: Exposure to light, elevated temperatures, or humidity can accelerate degradation. DFPAA is a white crystalline solid that should be stored in a cool, dark, and dry place.
-
Solvent-Induced Degradation: The choice of solvent can impact the stability of DFPAA. While generally stable, prolonged storage in certain solvents, especially at non-neutral pH, could lead to slow degradation.
-
Repeated Freeze-Thaw Cycles: For solutions stored frozen, repeated cycling between frozen and liquid states can introduce moisture and potentially accelerate degradation.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that solid DFPAA is stored in a tightly sealed container at room temperature, protected from light. For solutions, store them at the recommended temperature (typically 2-8°C for short-term and -20°C or lower for long-term), and in amber vials to protect from light.
-
Solvent Selection and Preparation: Use high-purity solvents. If preparing aqueous solutions, use purified water (e.g., Milli-Q) and consider buffering the solution if the experimental conditions are acidic or basic.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.
-
Perform a Purity Check: Analyze your current stock of DFPAA using a suitable analytical method like HPLC-UV to confirm its purity against a new or certified reference standard.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Observation: When analyzing DFPAA samples by chromatography (e.g., HPLC, LC-MS), you observe new, unexpected peaks that were not present in the initial analysis of the standard.
-
Potential Causes:
-
Degradation of DFPAA: The new peaks are likely degradation products. The conditions of your experiment (e.g., pH, temperature, exposure to oxidants) may be causing the DFPAA to break down.
-
Interaction with Excipients or Other Components: In formulated products, DFPAA may interact with other components, leading to the formation of new adducts or degradation products.[2]
-
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: If you have access to a mass spectrometer, attempt to get a mass for the unknown peaks. This can provide valuable clues about their identity.
-
Conduct a Forced Degradation Study: To intentionally generate degradation products and confirm if the unknown peaks are indeed related to DFPAA degradation, perform a forced degradation study. A detailed protocol is provided in Part 3 of this guide.
-
Evaluate Experimental Conditions: Review the pH, temperature, and presence of any potential oxidizing or reducing agents in your experimental setup. If possible, modify the conditions to be milder.
-
Isolate DFPAA: If working with a complex matrix, use a sample preparation technique like solid-phase extraction (SPE) to isolate DFPAA and see if the unknown peaks persist.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its solutions?
A1: For solid DFPAA, the recommended storage is in a tightly sealed container in a dry, dark place at room temperature (20-25°C).
For solutions, the optimal conditions depend on the solvent and intended duration of storage:
-
Short-term (1-2 weeks): Store at 2-8°C in a tightly capped amber vial.
-
Long-term (months): Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving and storing this compound?
A2: DFPAA is soluble in a variety of organic solvents such as methanol, ethanol, acetonitrile, and DMSO. For aqueous solutions, its solubility is pH-dependent. It is more soluble in basic solutions where the carboxylic acid is deprotonated. When preparing aqueous solutions, it may be necessary to add a small amount of base (e.g., NaOH) to facilitate dissolution. For long-term storage, a buffered solution at a neutral pH is advisable to minimize potential hydrolysis.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation studies on DFPAA are not widely published, we can infer potential pathways based on its structure and the known degradation of similar molecules like 2,4-Dichlorophenoxyacetic acid. The primary degradation pathways are likely to be:
-
Hydrolysis: Under strongly acidic or basic conditions, the ether linkage (if present in a derivative) or other functional groups could be susceptible to hydrolysis. For DFPAA itself, the carboxylic acid group is stable to hydrolysis, but extreme pH can catalyze other reactions.
-
Oxidation: The aromatic ring can be susceptible to oxidation, potentially leading to hydroxylation and ring-opening. The benzylic carbon is also a potential site for oxidative attack.
-
Photodegradation: Aromatic compounds can absorb UV light, which can lead to the formation of reactive species and subsequent degradation.[3] Photolytic cleavage of the C-C bond between the ring and the acetic acid moiety is a possibility.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the acetic acid side chain is a plausible degradation pathway.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, typically using HPLC, you should:
-
Perform Forced Degradation: Subject DFPAA to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Optimize Chromatographic Separation: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the main DFPAA peak from all the degradation product peaks. This may involve adjusting the mobile phase composition, pH, and gradient.
-
Method Validation: Validate the method according to ICH guidelines (Q2B) for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the assay of DFPAA is unaffected by the presence of its degradants.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of DFPAA under various stress conditions.[4][5][6]
Objective: To generate potential degradation products of DFPAA and to assess its stability under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound (DFPAA)
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of DFPAA in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of DFPAA stock solution with 1 mL of 1M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of DFPAA stock solution with 1 mL of 1M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of DFPAA stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer 1 mL of DFPAA stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid DFPAA in an oven at 105°C for 24 hours. Reconstitute in 1 mL of methanol before analysis.
-
Photolytic Degradation: Expose 1 mL of DFPAA stock solution in a quartz cuvette or a suitable transparent vial to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of DFPAA in each condition.
-
Note the retention times and peak areas of any new peaks (degradation products).
Protocol 2: HPLC Method for Stability Testing of this compound
Objective: To provide a starting point for an HPLC method capable of separating DFPAA from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
This method should be optimized based on the results of your forced degradation study to ensure adequate separation of all relevant peaks.
Part 4: Visualizations
Hypothesized Degradation Pathways of this compound
Caption: Hypothesized degradation pathways of DFPAA.
Experimental Workflow for Forced Degradation Study
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility challenges with 2,4-Difluorophenylacetic acid
From the desk of the Senior Application Scientist: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Difluorophenylacetic acid (2,4-DFPA). The following content is structured to address common problems with scientifically grounded explanations and actionable protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound has inherently low aqueous solubility. This is due to the molecular structure: a non-polar benzene ring and two lipophilic fluorine atoms, which dominate the molecule's character over the single polar carboxylic acid group.[1][2] In its neutral (protonated) form, the molecule is more lipid-soluble than water-soluble.[3] To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to form a carboxylate salt.[4]
Q2: I'm dissolving the compound in an organic solvent first, but it crashes out when I add my aqueous buffer. What's happening?
A2: This is a common issue known as precipitation or "crashing out." It occurs when a solution containing a dissolved compound is mixed with a liquid in which the compound is not soluble (an anti-solvent).[5] Even if your buffer is aqueous, the final pH of the mixture may be below the pKa of the 2,4-DFPA, causing the more soluble carboxylate ion to convert back to the poorly soluble neutral acid form.
Q3: At what pH should I expect this compound to be soluble in an aqueous solution?
A3: The solubility of an ionizable drug is highly dependent on the pH of the solution.[3] For a weak acid like 2,4-DFPA, solubility significantly increases when the pH is raised above its acid dissociation constant (pKa). A general rule of thumb, derived from the Henderson-Hasselbalch equation, is to adjust the pH to at least 1-2 units above the pKa to ensure the majority of the compound is in its ionized, more soluble form.[6] While the specific pKa for 2,4-DFPA is not readily published, similar phenylacetic acids have pKa values in the range of 4.0-4.5. Therefore, aiming for a pH of 6.5 or higher is a sound starting point.
Q4: Can I use DMSO to make a stock solution? What are the best practices?
A4: Yes, Dimethyl sulfoxide (DMSO) is an excellent and commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds like 2,4-DFPA.[][8][9]
-
Best Practices:
-
Use anhydrous (dry) DMSO to prevent hydrolysis of sensitive compounds.
-
Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of DMSO added to your final aqueous experimental system (typically <0.5% v/v) to avoid solvent effects on cells or assays.
-
Ensure the solid compound is fully dissolved using vortexing and, if necessary, gentle warming or sonication.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
Issue 1: Solid material remains undissolved in the chosen solvent.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Solvent Volume | The concentration exceeds the solubility limit of the compound in that specific solvent. | Increase the solvent volume to lower the concentration. Consult solubility data tables where available. |
| Low Dissolution Rate | The compound may be dissolving, but very slowly. This can be due to particle size or insufficient energy input. | Increase the surface area by grinding the solid into a fine powder.[10] Apply energy by vortexing, sonicating in a water bath, or gently warming the solution. |
| Incorrect Solvent Choice | The polarity of the solvent may not be appropriate for 2,4-DFPA. | Use a polar aprotic solvent like DMSO or DMF for high-concentration stocks. For direct aqueous dissolution, pH adjustment is necessary.[] |
Issue 2: The compound dissolves initially but precipitates over time or upon temperature change.
| Potential Cause | Explanation | Recommended Solution |
| Supersaturated Solution | The solution was prepared at an elevated temperature, and upon cooling to room temperature or 4°C, the solubility limit was exceeded. | Prepare the solution at the temperature it will be used and stored. If warming is required for dissolution, ensure the final concentration is stable at the storage temperature. |
| pH Drift | For aqueous solutions, absorption of atmospheric CO₂ can slightly lower the pH over time, potentially causing precipitation if the initial pH was too close to the pKa. | Use a well-buffered solution (e.g., PBS, HEPES) with sufficient buffering capacity. Ensure the final pH is well above the compound's pKa (e.g., pH > 7.0). |
| Chemical Instability | Less common for this compound, but degradation could lead to less soluble byproducts. | Store solutions protected from light and at low temperatures. Prepare fresh solutions for critical experiments. |
Visualizing the pH-Solubility Relationship
The core principle for dissolving 2,4-DFPA in aqueous media is managing the equilibrium between its insoluble and soluble forms. This is governed by the solution's pH relative to the compound's pKa.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for serial dilution into aqueous media.
Materials:
-
This compound (MW: 172.13 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM solution, weigh out 17.21 mg of 2,4-DFPA.
-
172.13 g/mol * 0.1 mol/L * 0.001 L = 0.01721 g = 17.21 mg
-
-
Dissolution: a. Add the weighed solid to a sterile vial. b. Add 800 µL of anhydrous DMSO. c. Vortex vigorously for 1-2 minutes. d. If solids persist, place the vial in a sonicating water bath for 5-10 minutes. e. Once fully dissolved, add DMSO to a final volume of 1 mL.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to minimize freeze-thaw cycles. Store at -20°C.
Protocol 2: pH-Adjustment Method for Aqueous Solution Preparation
This protocol is for preparing a ready-to-use aqueous solution by converting the acid to its soluble salt form in situ.[9][11]
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., Phosphate-Buffered Saline)
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
Workflow Diagram:
Caption: Workflow for preparing an aqueous solution via pH adjustment.
Step-by-Step Procedure:
-
Suspension: Weigh the required amount of 2,4-DFPA and place it in a beaker with a stir bar. Add approximately 80% of the final desired volume of deionized water or buffer. The solid will not dissolve at this stage.
-
Basification: While stirring, add 1 M NaOH drop by drop. You will observe the solid begin to dissolve as the pH increases and the acid is converted to its soluble carboxylate salt.[4]
-
Dissolution Check: Continue adding NaOH until all solid material is completely dissolved.
-
pH Adjustment: Use a calibrated pH meter to check the solution's pH. Carefully adjust the pH to your desired final value (e.g., 7.4 for physiological buffer) using 1 M NaOH to increase the pH or 1 M HCl to decrease it.
-
Final Volume (QS): Once the target pH is stable, transfer the solution to a volumetric flask and add water/buffer to reach the final volume (quantity sufficient).
-
Sterilization & Storage: Sterile filter the final solution through a 0.22 µm filter if required for your application. Store at 4°C.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Pharma Focus Asia.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. (2020). Molecular Pharmaceutics.
- The influence of pH on solubility in w
- This compound Safety D
- This compound Product Page. Sigma-Aldrich.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2018). Brazilian Journal of Pharmaceutical Sciences.
- Study of pH-dependent drugs solubility in w
- Enhancing the Bioavailability of Poorly Soluble Compounds. (2024). WuXi AppTec.
- This compound Safety D
- Cosolvent. Wikipedia.
- pH Adjustment and Co-Solvent Optimiz
- Solubilization techniques used for poorly water-soluble drugs. (2022). Precision and Nanomedicine.
- Isol
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis.
- 2,4,5-Trifluorophenylacetic acid Product Page. Ossila.
Sources
- 1. scielo.br [scielo.br]
- 2. ossila.com [ossila.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. reddit.com [reddit.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. scilit.com [scilit.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safe handling and storage procedures for 2,4-Difluorophenylacetic acid
This guide provides comprehensive, field-tested procedures for the safe handling and storage of 2,4-Difluorophenylacetic acid (CAS No. 81228-09-3). It is designed for researchers, scientists, and drug development professionals to mitigate risks and ensure experimental integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hazard Identification and Risk Assessment
Question: What are the primary health hazards associated with this compound?
Answer: this compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns for laboratory personnel are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or mist.[1][2]
Some safety data sheets (SDS) for similar compounds also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[3][4] The causality behind these hazards lies in the acidic nature and the reactivity of the fluoro-aromatic structure, which can disrupt cellular integrity upon contact with biological tissues.
Question: What do the GHS pictograms on the container label for this compound signify?
Answer: You will typically find the GHS07 pictogram, which is an exclamation mark.[1] This symbol is used to alert users to the fact that the substance may cause irritation (to skin, eyes, or respiratory tract), skin sensitization, or is harmful.[1][2] It serves as an immediate visual reminder to handle the compound with appropriate personal protective equipment.
Section 2: Personal Protective Equipment (PPE)
Question: What is the mandatory PPE for handling solid this compound?
Answer: A multi-layered PPE approach is crucial to prevent exposure. The selection of PPE is not merely a checklist; it's a system designed to protect against the specific hazards of skin, eye, and respiratory contact.
| PPE Category | Specification | Rationale & Expert Insight |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Standard laboratory gloves are sufficient for handling the solid. Ensure gloves are inspected before use and changed immediately if contaminated.[1][5][6] The goal is to prevent direct skin contact, which can cause irritation.[1] |
| Eye/Face Protection | Chemical safety goggles or safety glasses. A face shield is recommended when handling larger quantities or if there is a risk of dust generation.[1] | This protects against accidental splashes or airborne dust particles causing serious eye irritation.[1] Standard safety glasses may not provide a sufficient seal against fine dust. |
| Skin and Body | A standard laboratory coat. Wear suitable protective clothing to prevent skin exposure.[1][3] | A lab coat prevents contamination of personal clothing. Ensure it is fully buttoned. For larger scale operations, consider chemical-resistant aprons or suits.[7][8] |
| Respiratory | Use only in a well-ventilated area. If dust is generated or ventilation is insufficient, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[1][9] | The primary inhalation risk is from airborne dust particles. Engineering controls should be the first line of defense, with respirators used as a necessary supplement.[1] |
Section 3: Safe Handling & Engineering Controls
Question: What are the essential engineering controls for my workspace when using this compound?
Answer: Engineering controls are the most effective way to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6][10] A certified chemical fume hood is the gold standard, as it pulls airborne dust and vapors away from the user's breathing zone.
-
Emergency Equipment: An emergency eyewash station and a safety shower must be immediately accessible in the vicinity of any potential exposure.[1][3] This is a non-negotiable safety requirement. In the event of an accidental exposure, immediate irrigation is critical to minimizing injury.
Question: What is the correct procedure for weighing and transferring the solid powder?
Answer: The primary risk during this process is the generation of airborne dust.
Protocol: Weighing and Transfer
-
Preparation: Don all required PPE (gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Transfer: Carefully use a spatula to transfer the desired amount of this compound from the storage container to the weigh boat. Avoid any actions that could create dust clouds, such as dropping the powder from a height or rapid movements.
-
Closure: Securely close the main storage container immediately after dispensing.[1][10]
-
Cleanup: Gently wipe down the spatula and any surfaces with a damp cloth or paper towel to collect any residual dust. Dispose of this as contaminated waste.
-
Hand Washing: After handling is complete and gloves have been removed, always wash your hands thoroughly with soap and water.[1][11] This is a fundamental principle of good laboratory hygiene to prevent inadvertent ingestion or cross-contamination.[1]
Section 4: Storage & Stability
Question: How should I store this compound to ensure its stability and safety?
Answer: Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
| Storage Parameter | Requirement | Rationale |
| Temperature | Cool, dry place. | Prevents potential degradation and reduces the vapor pressure of any trace volatile impurities.[1][11] |
| Atmosphere | Well-ventilated area.[1][3] | Prevents the buildup of any potential vapors and ensures a safe environment in case of a leak. |
| Container | Keep container tightly closed.[1][3][10] | Prevents contamination and potential reaction with atmospheric moisture or other substances. |
| Security | Store locked up.[1][3] | Restricts access to authorized personnel only, which is a good practice for all hazardous chemicals. |
Question: Are there any chemicals that should NOT be stored near this compound?
Answer: Yes. Incompatibility can lead to dangerous reactions. Avoid storing it with:
-
Strong Oxidizing Agents: Can lead to exothermic and potentially violent reactions.
-
Strong Bases: As an acid, it will react exothermically with strong bases in a neutralization reaction.[1]
The logic here is to segregate chemicals based on their reactivity to prevent accidental mixing, which could result in fire, explosion, or the release of toxic gases.
Section 5: Troubleshooting & Emergency Procedures
Question: What is the correct response to a small laboratory spill?
Answer: A swift and correct response can prevent a minor incident from escalating.
Protocol: Small Spill Cleanup
-
Evacuate & Alert: Evacuate unnecessary personnel from the immediate area.[1] Alert others in the lab.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is dusty.
-
Contain & Clean: Do not create dust.[1] Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or shovel the mixture into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.[1][10]
Question: What are the first-aid measures in case of personal exposure?
Answer: Immediate and correct first aid is critical. The following workflow should be followed.
Caption: Emergency First Aid Workflow for Exposure.
Question: What should I do if this compound is involved in a fire?
Answer: The material itself is not flammable.[1] However, in the event of a fire in the surrounding area:
-
Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray.[1]
-
Key Hazard: Thermal decomposition can generate hazardous gases, including carbon oxides and highly toxic hydrogen fluoride.[1]
-
Firefighter PPE: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these decomposition products.[1][4][11]
Section 6: Disposal
Question: How do I properly dispose of waste this compound and contaminated materials?
Answer: this compound waste is considered hazardous.
-
Collection: Collect waste material and any contaminated items (e.g., gloves, weigh boats, cleaning materials) in a clearly labeled, sealed container.
-
Disposal Route: Do not dispose of it down the drain or in regular trash.[12] The waste must be handled by a licensed professional waste disposal service.[1]
-
Method: The recommended method of disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] This ensures the complete destruction of the compound and neutralization of hazardous byproducts like hydrogen fluoride. Always follow local, state, and federal regulations for hazardous waste disposal.[5][10]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. [Link]
- SDS Manager AS. (2025).
- Hangzhou Z-Becca Chemicals Co., Ltd. (n.d.). GHS SDS for this compound. [Link]
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. [Link]
- Flame Guard. (n.d.).
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0274 - FLUOROACETIC ACID. [Link]
- Health.vic. (2024). Pesticide use and personal protective equipment. [Link]
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
- Chemsrc. (2025). This compound. [Link]
- University of Florida. (2019). Personal Protective Equipment for Handling Pesticides. [Link]
- FDA Global Substance Registration System. (n.d.). This compound. [Link]
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- 2. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
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- 5. downloads.ossila.com [downloads.ossila.com]
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- 7. osha.oregon.gov [osha.oregon.gov]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. 2,4-ジフルオロフェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Navigating the Nuances of 2,4-Difluorophenylacetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Difluorophenylacetic acid (CAS No. 81228-09-3). This guide is designed to provide you, our valued researchers and scientists, with in-depth, field-proven insights into the safe and effective handling of this compound. As Senior Application Scientists, we understand that robust and reliable experimental outcomes are built on a foundation of safety and technical precision. This document moves beyond a standard MSDS to offer a practical, troubleshooting-oriented resource in a question-and-answer format to address the specific challenges you may encounter.
Section 1: Hazard Identification and Immediate Response - FAQs
This section addresses the most immediate questions regarding the hazards of this compound and the appropriate initial responses to exposure.
Question: What are the primary hazards associated with this compound?
Answer: this compound is classified as a hazardous substance that can cause significant irritation. The primary hazards, as outlined by GHS classifications, are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — single exposure (H335): May cause respiratory irritation.[1][2]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid these adverse effects.
Question: What is the appropriate first-aid response for accidental skin or eye contact?
Answer: Immediate and thorough action is critical to mitigate harm.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1] If skin irritation persists, it is imperative to seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1][3] If contact lenses are present and can be easily removed, do so and continue rinsing.[1] Prompt medical attention is required following any eye exposure.[1][3]
Question: What should I do if I inhale this compound dust?
Answer: If you inhale the dust, immediately move to an area with fresh air.[1][3] If you are not breathing, trained personnel should administer artificial respiration.[1][3] If breathing is difficult, oxygen may be administered. In all cases of inhalation, seek prompt medical attention.[1][3]
Question: Is ingestion of this compound a significant risk, and what is the first-aid protocol?
Answer: While less common in a laboratory setting with proper hygiene, ingestion is a serious concern. If ingestion occurs, do NOT induce vomiting .[1] If the individual is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1]
Section 2: Safe Handling and Storage - A Proactive Approach
Proactive measures in handling and storage are paramount to preventing accidents. This section provides detailed guidance on best practices.
Question: What are the essential engineering controls and personal protective equipment (PPE) required for handling this compound?
Answer: A multi-layered approach to safety is essential.
| Control/PPE | Specification | Rationale |
| Engineering Controls | Use only in a well-ventilated area, such as a chemical fume hood.[1][4] Eyewash stations and safety showers should be in the immediate vicinity.[1][4] | To minimize inhalation of dust and to provide immediate decontamination facilities in case of an emergency. |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[1][3] | To protect against dust particles and potential splashes, preventing serious eye irritation. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] | To prevent skin irritation from direct contact. |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable NIOSH-approved respirator (e.g., N95 dust mask).[1] | To prevent respiratory tract irritation from inhaled dust. |
Question: What are the best practices for storing this compound to ensure its stability and safety?
Answer: Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Section 3: Emergency Procedures - Spill and Fire Response
This section provides clear, step-by-step protocols for managing emergencies involving this compound.
Question: How should I respond to a small spill of this compound in the lab?
Answer: For a small spill, follow this protocol:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.[1]
-
Contain and Clean: Carefully sweep or shovel the spilled solid material into a suitable, clean, dry, and closed container for disposal.[3] Avoid actions that generate dust.[1]
-
Decontaminate: Once the solid is removed, decontaminate the area with a suitable solvent and then wash with soap and water.
-
Dispose: Dispose of the waste in an approved waste disposal plant.[1]
Below is a workflow diagram for responding to a small chemical spill:
Caption: Workflow for a small chemical spill response.
Question: What are the appropriate fire-fighting measures for this compound?
Answer: While this compound itself is not flammable, it is important to be prepared for a fire in the vicinity.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[1] This can include alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound can generate hazardous gases, including carbon oxides and hydrogen fluoride.[1][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5] Do not attempt to fight a fire without suitable protective equipment.[1]
Section 4: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper use in experiments.
| Property | Value |
| Chemical Formula | C8H6F2O2[1] |
| Molecular Weight | 172.13 g/mol [6] |
| Appearance | Solid[6] |
| Melting Point | 115-118 °C[6][7] |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%.
- Sigma-Aldrich Inc. (2023). This compound Safety Data Sheet.
Sources
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- 2. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
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- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 81228-09-3 [chemicalbook.com]
Challenges in scaling up the production of 2,4-Difluorophenylacetic acid
Technical Support Center: Production of 2,4-Difluorophenylacetic Acid
Welcome to the technical support center for the synthesis and scale-up of this compound (2,4-DFPAA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory and pilot-scale production. As a key intermediate in pharmaceuticals and other advanced materials, robust and scalable synthesis of 2,4-DFPAA is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Troubleshooting Guide: Synthesis & Scale-Up
This section addresses specific problems encountered during the primary synthetic routes to this compound.
Category 1: Grignard Reaction Route
The synthesis of 2,4-DFPAA via a Grignard reagent, typically by carboxylation of 2,4-difluorobenzylmagnesium halide, is a common but highly sensitive method. Success at scale hinges on rigorous control of reaction conditions.
Question: My Grignard reaction for 2,4-difluorobenzylmagnesium halide fails to initiate, or the yield is consistently low (<30%). What are the primary causes and solutions?
Answer: This is a frequent and multifaceted problem. Low yields, such as the 24% reported in some literature preparations, highlight the reaction's sensitivity.[2][3] The root cause almost always traces back to one of three areas: reagent purity, magnesium activation, or side reactions.
Core Issues & Mitigation Strategies:
-
Moisture and Air Sensitivity: Grignard reagents are potent bases and nucleophiles that are readily destroyed by water and oxygen.
-
Causality: Protic sources (like water) will protonate the Grignard reagent, quenching it back to the unreactive 2,4-difluorotoluene. Oxygen can lead to the formation of peroxide and alkoxide impurities.
-
Solution:
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours, and then cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Ethers like Tetrahydrofuran (THF) or Diethyl Ether (Et2O) are standard and help stabilize the Grignard reagent.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from reagent addition to quenching.
-
-
-
Magnesium Surface Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction from starting.
-
Causality: The MgO layer is inert and blocks the magnesium metal surface from reacting with the organic halide.
-
Solution (Choose one or combine):
-
Mechanical Activation: Before adding solvent, stir the dry magnesium turnings vigorously under an inert atmosphere overnight. This can physically break the oxide layer.[5]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These react with the magnesium to expose a fresh, active surface. A color change (disappearance of iodine's brown color) or gentle bubbling indicates activation.[5]
-
-
-
Side Reaction: Wurtz Coupling: A major yield-reducing side reaction is the coupling of the Grignard reagent with unreacted 2,4-difluorobenzyl halide to form 1,2-bis(2,4-difluorophenyl)ethane.
-
Causality: This SN2-type reaction becomes significant if the local concentration of the alkyl halide is too high.
-
Solution: Add the 2,4-difluorobenzyl halide solution slowly and dropwise to the magnesium suspension. This ensures the halide reacts with the magnesium surface as soon as it is introduced, keeping its concentration low and minimizing the coupling reaction. For larger scales, controlled addition via a syringe pump is recommended.
-
Workflow: Grignard Route to this compound
Caption: Key steps in the synthesis of 2,4-DFPAA via the Grignard pathway.
Category 2: Willgerodt-Kindler Reaction Route
This route typically starts from 2,4-difluoroacetophenone and uses sulfur and an amine (like morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired acid.[6][7] While avoiding organometallics, it presents its own challenges.
Question: My Willgerodt-Kindler reaction is incomplete, and the subsequent hydrolysis gives a low yield of 2,4-DFPAA. How can I improve this two-step process?
Answer: Success in this route depends on driving the initial rearrangement to completion and then ensuring efficient hydrolysis of the stable thioamide intermediate.
Core Issues & Mitigation Strategies:
-
Inefficient Rearrangement: The initial reaction converts the ketone to a thioamide.[8][9] This reaction can be slow and requires high temperatures, which can lead to thermal decomposition and byproducts.
-
Causality: The mechanism involves the formation of an enamine, thiation, and a complex rearrangement cascade.[6] Insufficient heat or inefficient mixing can stall the reaction.
-
Solution:
-
Temperature Control: The reaction often requires reflux temperatures. Ensure uniform heating with a suitable heating mantle and overhead stirring for good mixing, especially on a larger scale.
-
Catalysis: The reaction can be sensitive to pH. Some studies suggest that general acid-base catalysis can be beneficial.[10] While morpholine acts as the base, trace acidic or basic promoters might influence the rate, though this requires careful small-scale optimization.
-
Microwave Chemistry: For laboratory scale, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Willgerodt-Kindler reactions.
-
-
-
Difficult Hydrolysis: The thioamide intermediate is often very stable and requires harsh conditions for hydrolysis to the carboxylic acid.
-
Causality: The carbon-sulfur double bond is less polarized than a carbonyl, and the thioamide is a stable functional group. Incomplete hydrolysis is a common source of yield loss.
-
Solution:
-
Strong Acid/Base: Use a significant excess of a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., 40% NaOH solution) with a co-solvent like ethylene glycol to reach high temperatures (>120°C) for a prolonged period (12-24 hours).
-
Monitoring: Track the disappearance of the thioamide intermediate using TLC or HPLC to ensure the reaction goes to completion before initiating workup.
-
-
Category 3: Purification and Isolation
Question: My final product has a purity of <98% after initial isolation. What are the likely impurities and what is the best purification strategy for scale-up?
Answer: The impurity profile depends on the synthetic route. The most effective purification method at scale is recrystallization.
Common Impurities and Control Measures:
| Impurity | Likely Source Route | Mitigation & Removal Strategy |
| 1,2-bis(2,4-difluorophenyl)ethane | Grignard Route | Minimize by slow addition of the halide during Grignard formation. Removed during recrystallization as it has different solubility. |
| 2,4-Difluorotoluene | Grignard Route | Unreacted starting material from a failed or low-yielding Grignard reaction. Mostly removed during solvent evaporation and workup. |
| 2,4-Difluoroacetophenone | Willgerodt-Kindler | Unreacted starting material. Monitor reaction completion by HPLC/TLC. Can be removed by recrystallization. |
| 2-(2,4-Difluorophenyl)thioacetamide | Willgerodt-Kindler | Incomplete hydrolysis. Ensure hydrolysis goes to completion. Difficult to separate from the product due to similar polarity. |
| Positional Isomers (e.g., 2,5- or 3,4-DFPAA) | Starting Material | Impurities present in the initial difluorinated starting material. Source high-purity starting materials (>99.5%). Difficult to remove. |
Recrystallization Protocol:
-
Solvent Screen: Test solubility in various solvents. An ideal solvent is one in which 2,4-DFPAA is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include toluene, heptane/ethyl acetate mixtures, or water.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If colored impurities are present, you can treat with activated charcoal and hot-filter.
-
Allow the solution to cool slowly and undisturbed to form well-defined crystals. Rapid cooling can trap impurities.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound? 2,4-DFPAA is a white crystalline solid. Its key properties are summarized below.[2][11]
| Property | Value | Source |
| CAS Number | 81228-09-3 | |
| Molecular Formula | C₈H₆F₂O₂ | [2] |
| Molecular Weight | 172.13 g/mol | |
| Melting Point | 115-118 °C | [2][12] |
| Appearance | White Crystalline Powder | [11] |
Q2: What are the primary safety and handling precautions for this compound? 2,4-DFPAA is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses or chemical goggles, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[13]
-
Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood. An emergency eyewash station and safety shower should be readily accessible.[13]
-
Incompatibilities: Avoid strong bases and strong oxidizing agents.[13]
Q3: How is the purity of this compound typically assessed? High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product, typically aiming for >99.0%.[11] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the structure, and melting point analysis serves as a quick indicator of purity.
Q4: What are the recommended storage conditions for this compound? The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[2][11] Room temperature storage is generally acceptable.[2]
Troubleshooting Logic: Low Purity of Final Product
Caption: A decision tree for troubleshooting purity issues in 2,4-DFPAA synthesis.
References
- Ruifu Chemical. (n.d.). This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality.
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- MSU Chemistry. (2009). Willgerodt-Kindler Reaction.
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- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
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- Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
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- National Institutes of Health (NIH). (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.
- Chemsrc. (n.d.). This compound | CAS#:81228-09-3.
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Validation & Comparative
A Comparative Analysis for Drug Discovery: 2,4-Difluorophenylacetic Acid vs. 4-Fluorophenylacetic Acid
A Senior Application Scientist's Guide to Leveraging Fluorine Substitution in Phenylacetic Acid Scaffolds for Enhanced Therapeutic Potential
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 2,4-Difluorophenylacetic acid and 4-Fluorophenylacetic acid. We will explore their synthesis, physicochemical properties, and the nuanced yet significant impact of their differential fluorination patterns on their potential as pharmaceutical intermediates.
The Power of Fluorine: A Tale of Two Phenylacetic Acids
Phenylacetic acid derivatives are prevalent motifs in a wide array of therapeutic agents. The introduction of fluorine to the phenyl ring is a well-established strategy to modulate a molecule's properties.[1] The highly electronegative nature of fluorine can create polar regions, influencing dipole-dipole interactions and hydrogen bonding with target receptors, thereby stabilizing the ligand-receptor complex.[1]
This guide will dissect the comparative advantages and disadvantages of mono- versus di-substitution on the phenylacetic acid core, providing researchers with the foundational knowledge to make informed decisions in their drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle difference in the number and position of fluorine atoms between this compound and 4-Fluorophenylacetic acid results in measurable differences in their physicochemical properties. These properties, in turn, can have a significant downstream impact on a drug candidate's behavior.
| Property | This compound | 4-Fluorophenylacetic Acid | Rationale for a Senior Application Scientist |
| Molecular Formula | C₈H₆F₂O₂[2] | C₈H₇FO₂[3] | The additional fluorine atom in the 2,4-difluoro analogue increases the molecular weight and the overall fluorine content, which can influence lipophilicity and metabolic stability. |
| Molecular Weight | 172.13 g/mol [2] | 154.14 g/mol [3] | A seemingly small difference that can be critical in fragment-based drug design and for maintaining a low molecular weight for oral bioavailability. |
| Melting Point | 115-118 °C[2] | 81-83 °C[3] | The higher melting point of the di-fluoro compound suggests a more stable crystal lattice, which can be advantageous for formulation and stability studies. |
| pKa | Not explicitly found in searches | 4.25 (at 25 °C)[4] | The acidity of the carboxylic acid is a key determinant of its ionization state at physiological pH, impacting solubility, membrane permeability, and interactions with biological targets. The electron-withdrawing nature of the additional fluorine in the 2,4-difluoro analogue is expected to lower its pKa, making it a slightly stronger acid. |
| LogP | 1.65[5] | 1.456[6] | The partition coefficient (LogP) is a measure of a compound's lipophilicity. The slightly higher LogP of the di-fluoro compound indicates increased lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic clearance or off-target effects. |
The Impact of Fluorination on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The introduction of fluorine can significantly enhance the biological activity of a parent compound. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a key class of anti-inflammatory drugs, the presence and position of fluorine on an aromatic ring can dramatically alter potency and selectivity.[7][8]
The rationale behind this enhancement lies in several key factors:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.[9]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the binding pocket of a target protein. This can increase the binding affinity and, consequently, the potency of the drug.
-
Conformational Control: The steric bulk of fluorine, though small, can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that is more favorable for receptor binding.
Synthesis and Reactivity: Pathways to a Crucial Intermediate
Both this compound and 4-Fluorophenylacetic acid are valuable building blocks in organic synthesis. Their preparation can be achieved through several established routes, each with its own advantages and considerations.
Synthesis of 4-Fluorophenylacetic Acid
A common and efficient method for the synthesis of 4-Fluorophenylacetic acid is through the hydrolysis of 4-fluorobenzyl cyanide. This two-step process, starting from the readily available 4-fluorobenzyl chloride, offers a reliable route to the desired product.
Caption: A typical synthetic workflow for 4-Fluorophenylacetic acid.
Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid via Hydrolysis of 4-Fluorobenzyl Cyanide
This protocol is a generalized procedure based on established chemical transformations.[10]
Step 1: Synthesis of 4-Fluorobenzyl Cyanide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzyl chloride in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a stoichiometric equivalent of sodium cyanide (NaCN). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-fluorobenzyl cyanide.
Step 2: Hydrolysis to 4-Fluorophenylacetic Acid
-
To the crude 4-fluorobenzyl cyanide, add a solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
If using acid hydrolysis, cool the reaction mixture and pour it onto ice. The product will precipitate and can be collected by filtration.
-
If using base hydrolysis, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., heptane or a water/ethanol mixture) to obtain pure 4-fluorophenylacetic acid.[11]
Synthesis of this compound
The synthesis of this compound can also be achieved from the corresponding benzyl halide, in this case, 2,4-difluorobenzyl bromide, via a Grignard reaction followed by carboxylation.
Caption: A Grignard-based synthetic route to this compound.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is based on a literature procedure.[12]
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2,4-difluorobenzyl bromide in anhydrous THF to the magnesium turnings. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
Step 2: Carboxylation
-
Cool the Grignard reagent in an ice bath.
-
Bubble dry carbon dioxide gas through the solution for an extended period, or pour the Grignard reagent over crushed dry ice.
-
Allow the mixture to warm to room temperature and then quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Conclusion: Making the Right Choice for Your Research
Both this compound and 4-Fluorophenylacetic acid are valuable assets in the medicinal chemist's toolbox. The choice between them will ultimately depend on the specific goals of the drug discovery program.
-
4-Fluorophenylacetic acid serves as an excellent starting point for introducing a single fluorine atom to a phenylacetic acid scaffold. Its synthesis is straightforward, and it provides a baseline for understanding the impact of para-fluorination on a given biological system.
-
This compound offers the potential for enhanced potency and metabolic stability due to the presence of two fluorine atoms. The additional fluorine at the 2-position can provide further conformational constraints and electronic modulation that may be beneficial for target engagement. However, its synthesis can be more complex, and the increased lipophilicity may require careful optimization of the overall molecular properties to maintain a favorable ADME profile.
By understanding the distinct properties and synthetic routes of these two key intermediates, researchers can more effectively leverage the power of fluorine to design and develop the next generation of innovative therapeutics.
References
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- Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.
- (Author, Year).
- Chemsrc. (2025). This compound.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- MedChemComm. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
- National Center for Biotechnology Information. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
- (Author, Year). Title of a relevant patent on trifluorophenylacetic acid synthesis. Source. [URL]
- (Author, Year). Title of a relevant patent on difluorophenylacetic acid synthesis. Source. [URL]
- PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid.
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- (Author, Year). Title of a relevant article on COX-2 inhibitors. Source. [URL]
- (Author, Year). Title of a relevant product page for this compound. Source. [URL]
- (Author, Year).
- National Center for Biotechnology Information. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
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- (Author, Year). Title of a relevant article on SAR of COX and LOX inhibitors. Source. [URL]
- (Author, Year). Title of a relevant product page for 2,4,5-Trifluorophenylacetic acid. Source. [URL]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4-Difluorophenylacetic Acid
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of quality control; it is the bedrock of safety, efficacy, and reproducibility. 2,4-Difluorophenylacetic acid is a key building block in the synthesis of various pharmaceuticals. Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety of the final drug product. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity in this compound
The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents.[1][2] For instance, incomplete carbonation of the Grignard reagent can leave behind 2,4-difluorobenzyl bromide, while side reactions could introduce isomeric or related acidic impurities.[1] Each of these impurities has the potential to interfere with subsequent synthetic steps or introduce toxicological risks. Therefore, a robust analytical strategy is essential to ensure the purity of this critical intermediate.
Orthogonal Analytical Approaches: A Self-Validating System
No single analytical technique can definitively determine the absolute purity of a compound. A comprehensive and trustworthy assessment relies on the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This multi-faceted approach provides a self-validating system, where the strengths of one method compensate for the limitations of another.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds like this compound. Its high resolving power allows for the separation and quantification of the main component from structurally similar impurities.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, typically of water and a water-miscible organic solvent like acetonitrile or methanol. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 column is the standard choice for aromatic carboxylic acids due to its excellent hydrophobic selectivity.[3] For more complex separations involving polar impurities, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide enhanced resolution.[4][5]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. This compound is an acidic compound (pKa ≈ 3.98).[6] To ensure good peak shape and reproducible retention, the mobile phase pH should be buffered at least 1.5-2 pH units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column. An acidic modifier like formic acid, acetic acid, or phosphoric acid is commonly used.[5][7]
-
Detector Selection: A UV detector is the most common choice for this analysis, as the phenyl ring in this compound provides strong chromophores.[3][7] Detection is typically performed at a wavelength of maximum absorbance, around 264 nm, to achieve high sensitivity.[7]
Detailed Experimental Protocol: RP-HPLC-UV
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution.
-
Sample Solution: Prepare the synthesized this compound at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically assessed by area percent, assuming that all impurities have a similar response factor to the main peak at the detection wavelength.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography (GC): A Complementary Technique for Volatile Impurities
While HPLC is ideal for non-volatile compounds, Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[8][9]
Principle of Separation
In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation is based on the compound's volatility and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds.
Causality Behind Experimental Choices
-
Derivatization: Carboxylic acids like this compound are polar and have low volatility, which can lead to poor peak shape (tailing) in GC. Derivatization to a more volatile ester (e.g., methyl or silyl ester) is often necessary to improve chromatographic performance.[10]
-
Headspace GC: For the analysis of residual solvents, headspace GC is the gold standard.[9] The sample is heated in a sealed vial, and the vapor phase (headspace), which contains the volatile solvents, is injected into the GC. This technique avoids injecting the non-volatile matrix, protecting the GC system and improving sensitivity for volatile analytes.
-
Detector: FID is a robust and sensitive detector for hydrocarbons, making it ideal for quantifying residual solvents.[9] For unambiguous identification of unknown peaks, a Mass Spectrometer (MS) detector is invaluable.[11]
Detailed Experimental Protocol: Headspace GC-FID for Residual Solvents
Objective: To identify and quantify residual solvents in the synthesized this compound according to USP <467> guidelines.
Instrumentation:
-
GC system with a headspace autosampler and an FID detector.
GC Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Carrier Gas | Helium, constant flow at 3.5 mL/min |
| Oven Program | 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min |
| Injector Temperature | 140 °C |
| Detector Temperature | 250 °C |
Headspace Conditions:
| Parameter | Condition |
|---|---|
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 60 min |
| Transfer Line Temp | 85 °C |
| Vial Pressurization Time | 1.0 min |
Sample Preparation:
-
Accurately weigh about 100 mg of the synthesized this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO) that dissolves the sample but does not interfere with the analysis.
-
Seal the vial immediately.
Data Analysis: Quantification is performed by comparing the peak areas of the solvents in the sample to those of a certified reference standard containing known concentrations of the expected solvents.
Spectroscopic and Other Methods: Confirming Identity and Physical Properties
While chromatographic techniques are excellent for quantification, spectroscopic methods are essential for confirming the chemical structure of the synthesized compound and for providing an orthogonal assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide a detailed fingerprint of the molecule. The presence of unexpected signals can indicate impurities. For this compound, ¹⁹F NMR is also highly informative.
Mass Spectrometry (MS)
Coupled with either GC or LC, MS provides molecular weight information and fragmentation patterns that can be used to confirm the identity of the main peak and to tentatively identify unknown impurity peaks.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range. A sharp melting point within the literature range (e.g., 115-118 °C) is a good indicator of high purity.[6][12][13] However, this method is not quantitative and is insensitive to small amounts of impurities.
Comparison of Purity Assessment Methods
| Method | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning | Purity and related impurities | High resolution, quantitative, robust | Not suitable for volatile impurities |
| GC-FID | Volatility & column interaction | Residual solvents, volatile impurities | High sensitivity for volatiles | May require derivatization for polar analytes |
| NMR | Nuclear spin in a magnetic field | Structural confirmation, impurity ID | Provides structural information | Not as sensitive as chromatographic methods |
| LC-MS/GC-MS | Mass-to-charge ratio | Impurity identification | High specificity, molecular weight info | More complex, higher cost |
| Melting Point | Phase transition temperature | Physical property confirmation | Simple, inexpensive | Not quantitative, insensitive to low-level impurities |
Conclusion: An Integrated Approach to Purity Assessment
The rigorous assessment of this compound purity requires a multi-pronged, orthogonal approach. HPLC stands as the primary quantitative tool for purity and related substances, while GC is essential for controlling volatile impurities and residual solvents. Spectroscopic methods like NMR and MS provide the necessary confirmation of chemical identity and structure. Finally, a simple melting point analysis offers a quick check of overall purity. By integrating these methods, researchers and drug developers can build a comprehensive and self-validating purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.
Caption: Integrated strategy for purity assessment.
References
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
- This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality. (n.d.). Ruifu Chemical.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
- Shibata, N., et al. (2001). Synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics. Journal of the Chemical Society. Perkin Transactions 1, (14), 1605-1611.
- El-Shaheny, R., & El-Deen, A. K. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- HPLC Methodology Manual. (2020). University of Notre Dame.
- HPLC Method Development Step by Step. (2022). Thermo Fisher Scientific.
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies.
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA.
- This compound | C8H6F2O2 | CID 123581. (n.d.). PubChem.
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- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.). DESWATER.
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- Determination of Residual Solvents in Drugs by Ion Chromatography. (n.d.). Shodex.
- HS-GC-FID: Analysis of Residual Solvents According to USP 467. (n.d.). S4Science.
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (2019).
- Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate.
- Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.). Shimadzu Corporation.
- Determination of Residual Solvents in Drugs by Ion Chromatography. (n.d.). Shodex.
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A Multi-Spectroscopic Approach for the Structural Validation of 2,4-Difluorophenylacetic Acid
A Technical Guide for R&D and Quality Control Scientists
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance, process optimization, and intellectual property protection. Misidentification can lead to catastrophic failures in downstream applications, including loss of desired biological activity and unforeseen toxicity. This guide presents a systematic, data-driven workflow for the structural validation of 2,4-Difluorophenylacetic acid (C₈H₆F₂O₂), a key building block in medicinal chemistry.
Foundational Analysis: Molecular Formula and Functional Groups
The first stage of analysis establishes the fundamental properties of the molecule: its mass and the functional groups it contains. This is achieved through the complementary techniques of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is the most direct path to confirming its elemental composition. For this compound, the expected monoisotopic mass is 172.03 g/mol .
-
Expected Observation: A molecular ion peak ([M]⁺) at m/z = 172.
-
Interpretation: The presence of this peak confirms the overall molecular formula of C₈H₆F₂O₂. A common and structurally significant fragmentation pattern in phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da) to form a stable benzyl-type cation.[2][3][4] For this molecule, this would result in a prominent peak at m/z = 127, corresponding to the [F₂C₆H₃CH₂]⁺ fragment. This fragmentation provides strong evidence for the phenylacetic acid backbone.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally sensitive to the vibrational modes of specific functional groups, providing a rapid chemical fingerprint.[5] For a carboxylic acid, the spectrum is dominated by two highly characteristic absorptions.[6][7][8]
-
C=O Carbonyl Stretch: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹.[7][8] Carboxylic acids commonly exist as hydrogen-bonded dimers in the solid state, which typically shifts this peak to the lower end of the range, around 1710 cm⁻¹.[7][8]
-
O-H Hydroxyl Stretch: The hydroxyl group of a carboxylic acid gives rise to a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[6][7][8] This broadness is a hallmark of the strong hydrogen bonding present in the dimeric form.[6][9]
The combination of MS and FT-IR data strongly supports the hypothesis that the sample is a difluorinated phenylacetic acid. However, these techniques alone cannot establish the precise substitution pattern on the aromatic ring. For this, we must turn to the unparalleled detail of Nuclear Magnetic Resonance.
Detailed Structural Elucidation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[10][11] By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular structure with certainty.
Workflow for Spectroscopic Structure Validation
Caption: Workflow for unambiguous structural validation.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we expect to see signals for the methylene (-CH₂-), the three aromatic protons, and the carboxylic acid proton.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Hₐ | ~11-12 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets; their chemical shift is concentration-dependent.[7][8] |
| H₅ | ~7.2-7.4 | Multiplet | 1H | Ar-H | Coupled to H-3 and H-6. |
| H₆ | ~6.8-7.0 | Multiplet | 1H | Ar-H | Coupled to H-5 and influenced by ortho fluorine. |
| H₃ | ~6.8-7.0 | Multiplet | 1H | Ar-H | Coupled to H-5 and influenced by ortho fluorine. |
| H₇ | ~3.7 | Singlet | 2H | -CH₂- | Methylene protons adjacent to an aromatic ring and a carbonyl group typically appear in this region. |
Causality: The electronegative fluorine atoms and the aromatic ring current cause the aromatic protons to be deshielded, shifting them downfield. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, which is invaluable for determining their relative positions.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The use of a DEPT-135 experiment further distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
| Signal | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| C₁ | ~175-180 | Absent | -COOH | Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.[7][8] |
| C₄ | ~162 (d, ¹JCF ≈ 250 Hz) | Absent | Ar-C-F | Carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted downfield. |
| C₂ | ~160 (d, ¹JCF ≈ 250 Hz) | Absent | Ar-C-F | Similar to C-4. |
| C₆ | ~132 (dd) | Positive | Ar-CH | Aromatic CH carbon. |
| C₁' | ~122 (dd) | Absent | Ar-C | Quaternary aromatic carbon attached to the acetic acid moiety. |
| C₅ | ~112 (dd) | Positive | Ar-CH | Aromatic CH carbon. |
| C₃ | ~105 (dd) | Positive | Ar-CH | Aromatic CH carbon, shifted upfield due to electronic effects of fluorine. |
| C₇ | ~40-45 | Negative | -CH₂- | Aliphatic methylene carbon. |
Note: The letter 'd' denotes a doublet and 'dd' a doublet of doublets, arising from coupling to fluorine atoms.
2D NMR: Connecting the Pieces
While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how they are connected.[12][13][14][15]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically 2-3 bonds apart).[14][15] For this compound, COSY would show cross-peaks connecting the coupled aromatic protons (H-3, H-5, and H-6), confirming their adjacency in a spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to.[12][14][15] This allows for the unambiguous assignment of the protonated carbons (C-3, C-5, C-6, and C-7) by linking their signals to the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It reveals correlations between protons and carbons that are 2-4 bonds away.[12][14][15]
Caption: Key HMBC correlations confirming connectivity.
Crucially, the methylene protons (H₇) will show HMBC correlations to the carbonyl carbon (C₁), the quaternary aromatic carbon C₁', and the aromatic carbons C₂ and C₆. These correlations definitively link the acetic acid side chain to the C₁' position of the 2,4-difluorinated ring, completing the structural proof.
Comparison with Alternative Methodologies
While the multi-spectroscopic approach is robust, other techniques could be considered.
-
X-ray Crystallography: This method provides the absolute structure but requires a suitable single crystal, which can be difficult and time-consuming to grow. It is not practical for routine, high-throughput validation.
-
Elemental Analysis: Provides the percentage composition of C, H, and O. While it can confirm the empirical formula, it cannot distinguish between isomers.
For routine synthesis and quality control, the combination of MS, FT-IR, and NMR provides the most efficient and comprehensive structural validation, balancing speed, cost, and the richness of the data obtained.
Experimental Protocols
Sample Preparation:
-
NMR: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
FT-IR: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or prepare for direct analysis via an appropriate ionization method.
Instrumentation Parameters:
-
NMR: Data acquired on a 400 MHz (or higher) spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans. ¹³C NMR spectra require a greater number of scans (e.g., 1024 or more) for adequate signal-to-noise. 2D experiments (COSY, HSQC, HMBC) are run with standard manufacturer-provided parameter sets, optimized for typical ¹JCH and ⁿJCH coupling constants.
-
FT-IR: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 16-32 scans.
-
MS: High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition with high accuracy.
Conclusion
The structural validation of this compound is a clear example of the power of an integrated analytical approach. By systematically employing Mass Spectrometry, FT-IR, and a suite of 1D and 2D NMR techniques, one can move from a molecular formula to a fully confirmed, isomer-specific structure. Each piece of data cross-validates the others, building a robust and defensible analytical dossier essential for researchers, scientists, and drug development professionals.
References
- Emery Pharma. (2018, April 2).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- eGyanKosh. (n.d.).
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- ACS Publications. (2004, October 1). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
- ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]
- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
- YouTube. (2019, March 2).
- Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
- EPFL. (n.d.). 2D NMR. [Link]
- Studylib. (n.d.). 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. [Link]
- ACS Publications. (n.d.). Pd(II)
- NIST. (n.d.). 3,4-Difluorophenylacetic acid. [Link]
- Chegg.com. (2021, December 4). Solved Please interpret this MS spectrum of phenylacetic. [Link]
- NIST. (n.d.). 2,4-D. [Link]
- ResearchGate. (n.d.).
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- Chemistry LibreTexts. (2023, August 29).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]
- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP009209. [Link]
- Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]
- SpectraBase. (n.d.). (2,6-Difluorophenyl)acetic acid - Optional[13C NMR] - Chemical Shifts. [Link]
- NIST. (n.d.). NIST Chemistry WebBook. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. [Link]
- Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol. [Link]
- YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR). [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for 2,4-Difluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the starting materials' quality is not just a parameter—it is the bedrock of reproducible and reliable results. 2,4-Difluorophenylacetic acid (CAS No. 81228-09-3) is a pivotal intermediate, valued for the unique properties that the difluorophenyl moiety imparts to target molecules, such as enhanced metabolic stability and bioavailability.[1] Consequently, a thorough understanding of its quality, as detailed in the Certificate of Analysis (CoA), is paramount. This guide provides an in-depth analysis of a typical CoA for this compound, compares it with relevant alternatives, and presents the experimental methodologies that underpin these quality assessments.
Deconstructing the Certificate of Analysis: A Gateway to Quality
A Certificate of Analysis is more than a mere specification sheet; it is a testament to a product's quality and purity, validated through rigorous scientific testing. For a critical raw material like this compound, every entry on the CoA tells a story about its suitability for your research and development endeavors.
Visualizing the Quality Control Workflow
The journey from a synthesized batch to a released product is governed by a stringent quality control workflow. This process ensures that every batch of this compound meets the required specifications before it reaches the researcher's hands.
Caption: Quality control workflow for this compound.
Interpreting Key CoA Parameters
Let's delve into a representative Certificate of Analysis for a high-purity batch of this compound and understand the significance of each parameter.
Table 1: Example Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identification by FTIR | Conforms to reference spectrum | Conforms | USP <197K> |
| Melting Point | 115.0 - 119.0 °C | 117.5 °C | USP <741> |
| Purity by HPLC | ≥ 99.0% | 99.8% | In-house |
| Individual Impurity by HPLC | ≤ 0.50% | 0.15% | In-house |
| Total Impurities by HPLC | < 1.00% | 0.20% | In-house |
| Water Content (Karl Fischer) | ≤ 0.50% | 0.12% | USP <921> |
| Loss on Drying | ≤ 0.50% | 0.18% | USP <731> |
| Residual Solvents | Meets USP <467> requirements | Conforms | USP <467> |
Causality Behind Experimental Choices
-
Identification (FTIR): Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and reliable technique for confirming the identity of a compound. It provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the sample's chemical bonds. The resulting spectrum, with its characteristic peaks for functional groups like the carboxylic acid (O-H and C=O stretches) and the C-F bonds, is compared against a known reference standard. A match confirms the material's identity.
-
Purity and Impurity Profiling (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[2][3] The choice of a suitable stationary phase (e.g., C18) and mobile phase allows for the separation of the main compound from its impurities. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, enabling precise quantification of purity and individual impurities. The control of impurities is critical in drug development as they can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2]
-
Water Content (Karl Fischer Titration): The presence of excess water can be detrimental, potentially leading to side reactions or degradation of the material.[2] Karl Fischer titration is a highly specific and accurate method for determining the water content, making it a crucial test for ensuring the stability and reactivity of the intermediate.
-
Residual Solvents (Gas Chromatography): The manufacturing process of this compound may involve the use of various organic solvents.[4] These solvents, if not adequately removed, can be toxic and may interfere with subsequent synthetic steps. Gas Chromatography (GC), with its ability to separate and quantify volatile organic compounds, is the method of choice for analyzing residual solvents, with limits set by guidelines such as ICH Q3C.[5]
Comparative Analysis: this compound and Its Alternatives
In research and development, the choice of a building block can significantly influence the properties of the final molecule. Below is a comparison of this compound with two common alternatives.
Table 2: Comparison of Phenylacetic Acid Derivatives
| Parameter | This compound | 3,4-Difluorophenylacetic Acid | 2,4,5-Trifluorophenylacetic Acid |
| CAS Number | 81228-09-3 | 658-93-5[6] | 209995-38-0 |
| Molecular Weight | 172.13 g/mol | 172.13 g/mol [6] | 190.12 g/mol |
| Melting Point | 115-118 °C | 46-50 °C[6] | 121-125 °C |
| Purity (Typical) | ≥ 99.0% (HPLC)[3] | ≥ 98%[6] | ≥ 97% |
| Key Structural Feature | Fluorine atoms at positions 2 and 4 | Fluorine atoms at positions 3 and 4 | Fluorine atoms at positions 2, 4, and 5 |
The position of the fluorine atoms on the phenyl ring can subtly alter the electronic properties and reactivity of the molecule, which can be a critical consideration in drug design. The additional fluorine atom in 2,4,5-Trifluorophenylacetic acid further modifies its properties.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of a CoA is directly linked to the robustness of the analytical methods employed. Here are detailed protocols for the key experiments.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard isocratic HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector, autosampler, and data acquisition software.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (with 0.1% formic acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 0.1 mg/mL.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times and peak areas).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Protocol 2: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of a molecule by providing information about the chemical environment of the hydrogen atoms.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Interpretation: The spectrum of this compound is expected to show characteristic signals:
-
A singlet for the methylene (-CH₂-) protons.
-
Multiplets for the aromatic protons, with splitting patterns influenced by the fluorine atoms.
-
A broad singlet for the carboxylic acid proton.
-
The chemical shifts and coupling constants of these signals should be consistent with the known structure of the compound.
Visualizing the Analytical Approach
The interplay between different analytical techniques provides a comprehensive picture of the compound's quality.
Caption: A multi-faceted analytical approach for quality assessment.
Conclusion: The CoA as a Tool for Informed Decision-Making
For researchers and drug developers, the Certificate of Analysis for this compound is an indispensable document. It provides a comprehensive quality profile of the material, enabling an informed assessment of its suitability for specific applications. By understanding the underlying analytical principles and the significance of each parameter, scientists can ensure the integrity of their starting materials, which is a critical step towards successful and reproducible research outcomes. The demand for high-purity, well-characterized intermediates is non-negotiable, and a detailed and transparent CoA is the primary evidence of a supplier's commitment to quality.
References
- Vertex AI Search. (n.d.). Applications of this compound in Research and Development.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity.
- ChemicalBook. (2025). This compound (CAS 81228-09-3).
- PubChem. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- BLD Pharm. (n.d.). This compound.
- Ruifu Chemical. (n.d.). This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality.
- Spectrum Chemical. (2018). CERTIFICATE OF ANALYSIS - this compound.
- Spectrum Chemical. (2021). CERTIFICATE OF ANALYSIS - 3,4-Difluorophenylacetic acid.
- Sigma-Aldrich. (n.d.). 2,4,5-Trifluorophenylacetic acid 97%.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4-Difluorophenylacetic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,4-Difluorophenylacetic acid is paramount. This fluorinated aromatic compound serves as a critical building block in the synthesis of numerous pharmaceutical agents and advanced materials. Consequently, robust analytical methodologies are essential for quality control, pharmacokinetic studies, and process optimization. This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound, grounded in scientific principles and supported by experimental data. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering detailed protocols and a critical evaluation of their respective strengths and limitations.
The Importance of Method Selection in Pharmaceutical Analysis
The choice of an analytical method is not merely a technical decision; it is a critical determinant of data quality, reliability, and, ultimately, the success of a research or development program. A well-chosen and properly validated method ensures that the generated data is fit for its intended purpose, be it for regulatory submission, in-process control, or fundamental research. The principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, provide a framework for ensuring that an analytical procedure is suitable for its intended use.[1][2][3] Similarly, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography establishes the foundational principles for chromatographic separations.[4][5][6][7][8] This guide is written with these authoritative standards as its bedrock.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the direct quantification of this compound. Its versatility, robustness, and high-throughput capabilities have established it as the workhorse of the pharmaceutical industry.
The Principle of Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for pharmaceutical analysis. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically a combination of water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: RP-HPLC-UV for this compound
This protocol is a robust starting point for the quantification of this compound. Method optimization and validation are crucial for any specific application.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 264 nm, a wavelength at which the phenyl ring exhibits significant absorbance.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices
-
C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the aromatic ring of this compound.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase ensures that the carboxylic acid moiety of the analyte is in its protonated, less polar form. This minimizes peak tailing and provides consistent retention.
-
UV Detection at 264 nm: This wavelength offers a good balance of sensitivity and selectivity for the analyte, leveraging the chromophore of the difluorophenyl group.
Chiral Separation of this compound
As this compound is a chiral molecule, the separation of its enantiomers can be critical in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[9][10][11] Chiral HPLC is the most effective method for this purpose.[10][11][12][13] This can be achieved through two primary approaches:
-
Direct Separation using a Chiral Stationary Phase (CSP): This is the most common and convenient method.[10][11] CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds.[13]
-
Indirect Separation after Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[14]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester.[7]
The Necessity of Derivatization for GC Analysis
The polar -COOH group of this compound can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. Derivatization masks this polar group, increasing the analyte's volatility and improving its chromatographic behavior.[9]
Experimental Protocol: GC-MS of this compound after Silylation
This protocol details a common derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
Derivatization Procedure:
-
Accurately weigh the sample containing this compound into a reaction vial.
-
Add a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Add an excess of BSTFA (with 1% TMCS as a catalyst). A typical ratio is 100 µL of BSTFA for every 1 mg of analyte.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[15]
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Alternative Derivatization: Pentafluorobenzyl Bromide (PFBBr)
Another effective derivatization reagent is Pentafluorobenzyl Bromide (PFBBr), which forms pentafluorobenzyl esters.[9][16] This is particularly advantageous when using an Electron Capture Detector (ECD) for enhanced sensitivity, or for creating derivatives with specific mass spectrometric fragmentation patterns.[9]
Workflow Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound after silylation.
UV-Vis Spectrophotometry: A Simple but Less Specific Alternative
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of this compound, provided the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength.
Principle of UV-Vis Spectrophotometry
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The difluorophenyl ring of this compound has a characteristic UV absorbance profile.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
Solvent Selection: Choose a solvent that does not absorb in the UV region of interest and in which the analyte is soluble (e.g., methanol or ethanol).
-
Determination of λmax: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar compounds, this is typically around 260-280 nm.
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Measurement: Measure the absorbance of each standard solution at the predetermined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Limitations of UV-Vis Spectrophotometry
The primary limitation of this technique is its lack of specificity. Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the analysis, leading to inaccurate results. Therefore, UV-Vis spectrophotometry is best suited for the analysis of pure or simple mixtures.
Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Liquid-solid partitioning | Gas-solid partitioning with mass-based detection | Light absorption |
| Specificity | High (separation-based) | Very High (separation and mass fragmentation) | Low (potential for interferences) |
| Sensitivity | Good to Excellent | Excellent to Superior | Moderate |
| Sample Preparation | Simple (dissolve and inject) | More complex (derivatization required) | Very Simple (dissolve and measure) |
| Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
| Chiral Separation | Readily achievable with CSPs | Possible with chiral columns | Not possible |
| Best Suited For | Routine QC, purity analysis, formulation analysis, chiral separations | Trace analysis, impurity profiling, complex matrices | Analysis of pure substances, simple mixtures |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
For routine quality control, purity assessment, and formulation analysis, HPLC-UV is the method of choice due to its robustness, high throughput, and the ability to perform direct analysis without derivatization.
-
For trace-level quantification, analysis in complex matrices, or for definitive identification of impurities, GC-MS following derivatization offers unparalleled sensitivity and specificity.
-
For rapid, high-throughput screening of pure or simple samples where cost is a major consideration, UV-Vis spectrophotometry can be a viable option, provided its limitations in terms of specificity are recognized and addressed.
Ultimately, the development and validation of any analytical method must be guided by a thorough understanding of the analyte, the sample matrix, and the intended purpose of the data. This guide provides a solid foundation for making an informed decision and for developing a robust and reliable analytical procedure for the quantification of this compound.
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The Subtle Power of Fluorination: A Comparative Guide to 2,4-Difluorophenylacetic Acid and 2,4,5-Trifluorophenylacetic Acid in Specialized Applications
For the discerning researcher in medicinal chemistry, materials science, and organic synthesis, the choice of a fluorinated building block is a critical decision that profoundly impacts the properties and performance of the final molecule. Among the vast arsenal of available reagents, 2,4-Difluorophenylacetic acid (2,4-DFPA) and 2,4,5-Trifluorophenylacetic acid (2,4,5-TFPA) stand out as versatile and powerful intermediates. This guide provides an in-depth comparison of these two compounds, moving beyond basic specifications to explore the nuanced effects of their distinct fluorination patterns on their applications, reactivity, and the resulting characteristics of the molecules they help create.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical properties.[1][2][3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, modulate acidity (pKa), and increase binding affinity to biological targets.[1][2][4] This guide will dissect how the presence of two versus three fluorine atoms on the phenylacetic acid scaffold dictates the specific utility of 2,4-DFPA and 2,4,5-TFPA.
Physicochemical Properties: A Tale of Two Fluorination Patterns
A foundational understanding of the physical and chemical properties of 2,4-DFPA and 2,4,5-TFPA is essential for their effective application. The additional fluorine atom in 2,4,5-TFPA imparts subtle but significant differences.
| Property | This compound (2,4-DFPA) | 2,4,5-Trifluorophenylacetic Acid (2,4,5-TFPA) |
| CAS Number | 81228-09-3[5][6] | 209995-38-0[7][8] |
| Molecular Formula | C₈H₆F₂O₂[5][9] | C₈H₅F₃O₂[8] |
| Molecular Weight | 172.13 g/mol [5][6] | 190.12 g/mol [8] |
| Melting Point | 115-118 °C[5] | 95-98 °C[8] |
| Appearance | White to off-white solid[5] | White to off-white crystalline powder[8] |
| Solubility | Soluble in polar organic solvents[10] | Soluble in organic solvents like DMSO and methanol; insoluble in water[8] |
The increased fluorine content in 2,4,5-TFPA generally leads to higher lipophilicity, a property that can be critical for enhancing the ability of a drug candidate to cross cell membranes.[10] However, the relationship between fluorination and permeability is complex and context-dependent.[3]
Core Applications and Performance Insights
While both molecules are valuable synthetic intermediates, their documented applications reveal a divergence in their utility, largely driven by the electronic effects of their respective fluorination patterns.
This compound: A Versatile Building Block in Medicinal Chemistry
2,4-DFPA is a widely utilized precursor in the synthesis of various biologically active molecules.[11] Its dual reactive centers—the carboxylic acid group and the fluorinated aromatic ring—make it a versatile starting material.[12]
Key Applications:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Antidepressants (SSRIs): The 2,4-difluoro substitution pattern is a key feature in the synthesis of certain NSAIDs and selective serotonin reuptake inhibitors.[12] The fluorine atoms influence the electronic distribution of the aromatic ring, which can enhance the molecule's interaction with its biological target.[12]
-
Nonpolar Peptide Nucleic Acid (PNA) Monomers: 2,4-DFPA has been employed in the synthesis of fluoroaromatic-containing PNA monomers, which are synthetic analogs of DNA and RNA used in genetic diagnostics and research.[6][13]
2,4,5-Trifluorophenylacetic Acid: The Intermediate of Choice for Specific, High-Value Targets
The applications of 2,4,5-TFPA are notably more specific, with a strong emphasis on its role in the production of a blockbuster pharmaceutical and in advanced materials.
Key Applications:
-
Synthesis of Sitagliptin (Januvia®): The most prominent application of 2,4,5-TFPA is as a crucial intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[7][14][15][16][17] The specific 2,4,5-trifluorophenyl moiety is essential for the drug's high potency and selectivity for the DPP-4 enzyme.
-
Perovskite Solar Cells: In the field of materials science, 2,4,5-TFPA is used as a bifunctional additive to improve the stability and efficiency of perovskite solar cells.[7][14] The carboxylic acid group interacts with the perovskite material to passivate defects, while the hydrophobic trifluorophenyl group helps to protect the solar cell from moisture, thereby enhancing its longevity and performance.[7]
-
Agrochemicals and Enzyme Inhibitors: 2,4,5-TFPA also serves as a building block in the development of novel agrochemicals and other enzyme inhibitors, where its trifluorinated ring contributes to enhanced bioactivity.[8][10][18]
The distinct uses of these two acids are a direct consequence of how the number and position of fluorine atoms alter the electronic landscape of the phenyl ring. This, in turn, dictates how the molecule and its derivatives interact with other molecules, be it an enzyme's active site or a perovskite crystal lattice.
Experimental Protocols: Synthesis of a Key Pharmaceutical Intermediate
To illustrate the practical application of these compounds, we present a generalized workflow for the synthesis of a β-ketoamide, a common step in the production of molecules like Sitagliptin, for which 2,4,5-TFPA is the preferred starting material.
Synthesis of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
This protocol outlines a key step in a known synthetic route to Sitagliptin, highlighting the use of 2,4,5-TFPA.[15]
Step 1: Condensation with Meldrum's Acid
-
2,4,5-Trifluorophenylacetic acid is condensed with Meldrum's acid to form an intermediate acyl Meldrum's acid adduct.
Step 2: Condensation with a Chiral Amine
-
The adduct from Step 1 is then reacted with a protected chiral amine, such as NH₂-BOC, to form a β-ketoamide.
Step 3: Asymmetric Reduction
-
The β-keto group is asymmetrically reduced to a hydroxyl group with a specific stereochemistry, often using a chiral catalyst. This step is crucial for establishing the correct stereocenter in the final drug molecule.
Step 4: Hydrolysis
-
The resulting ester is hydrolyzed to yield the desired chiral carboxylic acid intermediate.
This multi-step process underscores the importance of the starting material's purity and reactivity for achieving a high overall yield of the final, stereochemically pure product.
Workflow Diagram: Synthesis of a Chiral Butanoic Acid Intermediate
Caption: The choice of fluorination pattern directly influences molecular properties, which in turn dictates the optimal application.
Conclusion and Future Outlook
This compound and 2,4,5-Trifluorophenylacetic acid are not interchangeable commodities but rather distinct tools in the molecular architect's toolkit. 2,4-DFPA serves as a versatile and reliable building block for a range of pharmaceutical applications, while 2,4,5-TFPA has carved out a niche in the synthesis of highly specific, high-performance molecules like Sitagliptin and in the formulation of advanced materials.
The decision to use one over the other should be driven by a thorough analysis of the target molecule's requirements. Key considerations include the desired electronic properties of the final product, the potential for specific binding interactions, and the synthetic route to be employed. As our understanding of the subtle effects of fluorination continues to grow, we can expect to see the development of even more sophisticated applications for these and other fluorinated building blocks, further pushing the boundaries of what is possible in drug discovery and materials science.
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A Comparative Analysis of Fluorinated Phenylacetic Acids: Structure, Function, and Experimental Insights
An In-Depth Guide for Researchers
Introduction: The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern therapeutic design. Phenylacetic acid and its derivatives are ubiquitous building blocks, but the introduction of fluorine—the most electronegative element—dramatically alters their physicochemical and biological profiles. This guide offers a detailed structural and functional comparison of key mono-, di-, and tri-fluorinated phenylacetic acids, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to select the optimal building blocks for their synthetic and therapeutic programs.
The unique properties of fluorine, such as its small van der Waals radius (similar to hydrogen), the high strength of the carbon-fluorine bond, and its profound influence on electronic properties, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] However, the precise position of the fluorine substituent on the phenyl ring is not a trivial consideration. As this guide will demonstrate, positional isomers (e.g., 2-fluoro- vs. 4-fluorophenylacetic acid) possess distinct reactivity, acidity, and biological activity, making a thorough comparative understanding essential for rational drug design.[2][3]
This document moves beyond a simple catalog of properties. We will explore the causal relationships between structure and function, provide self-validating experimental protocols for in-house verification, and present all quantitative data in clear, comparative formats to guide your research and development efforts.
Part 1: Structural and Physicochemical Comparison
The substitution of hydrogen with fluorine imparts significant, position-dependent changes to the phenylacetic acid molecule. These alterations are foundational to the molecule's subsequent behavior in both chemical reactions and biological systems.
Electronic Effects and Acidity (pKa)
The most pronounced effect of fluorination is on the acidity of the carboxylic acid group. This is primarily governed by fluorine's strong inductive electron-withdrawing effect (-I), which stabilizes the resulting carboxylate anion.
-
Ortho Effect : 2-Fluorophenylacetic acid is a considerably stronger acid than its isomers. The proximity of the fluorine atom to the carboxylic acid group exerts a powerful inductive effect, significantly stabilizing the conjugate base.[3]
-
Meta Position : In 3-fluorophenylacetic acid, the inductive effect is weaker due to the increased distance from the carboxylic acid group, resulting in an acidity closer to that of the non-fluorinated parent molecule.[3]
-
Para Position : While the inductive effect is weaker than in the ortho position, the fluorine atom at the para position can also exert a modest, opposing resonance effect (+M), leading to an acidity that is typically intermediate between the ortho and meta isomers.[4]
-
Multi-Fluorination : As more fluorine atoms are added, as in difluoro- and trifluoro- derivatives, the inductive effects become additive, leading to a substantial increase in acidity.[5] For example, 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used for treating type 2 diabetes.[6][7]
Physicochemical Properties
The following table summarizes key physicochemical data for common fluorinated phenylacetic acids, providing a basis for objective comparison.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| 2-Fluorophenylacetic Acid | 451-82-1 | C₈H₇FO₂ | 154.14 | 60-62[8] | ~4.1 |
| 3-Fluorophenylacetic Acid | 331-25-9 | C₈H₇FO₂ | 154.14 | 42-44[9] | ~4.2 |
| 4-Fluorophenylacetic Acid | 405-50-5 | C₈H₇FO₂ | 154.14 | 81-83[10][11] | 4.25[10] |
| 2,4-Difluorophenylacetic Acid | 81228-09-3 | C₈H₆F₂O₂ | 172.13 | 115-118 | N/A |
| 2,4,5-Trifluorophenylacetic Acid | 209995-38-0 | C₈H₅F₃O₂ | 190.12 | 95-98[12] | N/A |
| α,α-Difluorophenylacetic Acid | 360-03-2 | C₈H₆F₂O₂ | 172.13 | N/A | N/A |
Note: pKa values are approximate and can vary with experimental conditions. Data for di- and tri-fluorinated isomers are less commonly reported in standard databases.
Part 2: Functional Comparison and Applications
The structural and electronic differences between fluorinated phenylacetic acid isomers directly translate to their functional roles as synthetic intermediates and their biological activities.
Reactivity in Synthesis
Fluorinated phenylacetic acids are versatile building blocks. The carboxylic acid moiety readily participates in standard transformations like esterification and amidation.[13] The fluorine-substituted ring's reactivity is more nuanced:
-
2-Fluorophenylacetic Acid : The ortho-fluorine atom significantly influences the electronic distribution of the aromatic ring, which can enhance its propensity for certain nucleophilic substitution reactions.[14] It is a key precursor in the synthesis of some Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs).[14]
-
4-Fluorophenylacetic Acid : This isomer is widely used as an intermediate in the production of pharmaceuticals and agrochemicals.[15] For instance, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated as potential anticancer agents.[16][17]
-
2,4,5-Trifluorophenylacetic Acid : This compound is a critical intermediate for synthesizing active pharmaceutical ingredients (APIs), including antiviral and anticancer drug candidates.[12] Its most notable application is in the synthesis of Sitagliptin.[6][7]
Biological Activity
The introduction of fluorine is a well-established strategy for enhancing the pharmacological properties of a molecule.
-
Enhanced Potency and Selectivity : Fluorine substitution can lead to more potent and selective drugs. For example, some fluorinated acetic acids are used to develop NSAIDs designed to reduce inflammation and pain.[18] The trifluoromethyl group, in particular, is known to enhance the potency of these compounds.[18][19]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
-
Antimicrobial and Anticancer Properties : Phenylacetic acid itself has shown anti-proliferative effects on various human cancer cell lines.[16] Fluorinated derivatives are actively being investigated for enhanced anticancer and antibacterial activity.[16][18] For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against prostate carcinoma cell lines.[16][17]
Part 3: Experimental Protocols and Methodologies
To ensure scientific integrity and enable reproducible research, the following section details standardized protocols for characterizing and comparing fluorinated phenylacetic acids.
Protocol: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Causality : The pKa is a critical parameter that influences a molecule's solubility, lipophilicity, and ability to interact with biological targets. Potentiometric titration is a robust and direct method for its determination.
Methodology :
-
System Calibration : Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation : Accurately weigh approximately 50 mg of the fluorinated phenylacetic acid and dissolve it in 50 mL of a 1:1 ethanol/water solution. Justification: The co-solvent is necessary to ensure the solubility of the weakly polar acid.
-
Titration Setup : Place the solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a micro-burette tip containing standardized 0.1 M NaOH.
-
Data Acquisition : Add the 0.1 M NaOH titrant in small increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Endpoint Determination : Continue the titration past the equivalence point. The pKa is the pH value at which exactly half of the acid has been neutralized (the half-equivalence point). This can be determined from the first derivative of the titration curve.
-
Validation : Perform the titration in triplicate to ensure reproducibility.
Protocol: Structural Elucidation and Purity Analysis by ¹H and ¹⁹F NMR Spectroscopy
Causality : Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure determination. ¹⁹F NMR is particularly powerful for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which provides high sensitivity to the local electronic environment.[20]
Methodology :
-
Sample Preparation : Dissolve 5-10 mg of the fluorinated phenylacetic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum.
-
Observe the chemical shifts and coupling constants of the aromatic and methylene (-CH₂-) protons. The coupling between protons and the adjacent fluorine atom (²J_HF, ³J_HF) provides key structural information.
-
-
¹⁹F NMR Acquisition :
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The chemical shift of the fluorine signal is highly indicative of its position on the aromatic ring (ortho, meta, para) and the presence of other substituents.[20]
-
Self-Validation: An internal standard, such as hexafluorobenzene (-164.9 ppm), can be included for precise chemical shift referencing and quantification.[20]
-
-
Purity Assessment : The presence of unexpected signals in either the ¹H or ¹⁹F spectrum can indicate the presence of impurities, such as positional isomers, which are common in fluorination reactions.[2] Integration of the signals allows for quantification of these impurities.
Conclusion
The strategic placement of fluorine on a phenylacetic acid scaffold is a powerful tool for modulating molecular properties in drug discovery and materials science. This guide has demonstrated that a nuanced understanding of how positional isomerism affects acidity, reactivity, and biological function is critical for success. The ortho-isomer's enhanced acidity, the distinct synthetic utility of the para-isomer, and the potent effects of multi-fluorination highlight the need for careful selection. By employing the robust experimental protocols detailed herein, researchers can confidently characterize their chosen building blocks, ensuring the integrity and reproducibility of their scientific outcomes.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4-Difluorophenylacetic Acid
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of 2,4-Difluorophenylacetic acid, a compound frequently utilized in the synthesis of nonpolar peptide nucleic acid monomers. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazards: Why Specific Procedures are Essential
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The presence of fluorine, a halogen, in its structure categorizes it as a halogenated organic acid, necessitating a specific waste stream to prevent dangerous chemical reactions and to ensure proper treatment and disposal, which often involves high-temperature incineration.[3][4][5] Mixing halogenated compounds with other waste streams, such as non-halogenated solvents or acids, can lead to the formation of toxic gases and other hazardous byproducts.[6]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment. The rationale for each piece of PPE is to create a barrier against the specific hazards posed by this chemical.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact, which can cause irritation.[1][3] Always check the manufacturer's compatibility data. |
| Eye Protection | Safety goggles or a face shield | Provides a complete seal around the eyes to protect against splashes that could cause serious eye irritation.[1][3] |
| Skin and Body Protection | Chemical-resistant apron or lab coat | Worn over personal clothing to protect against spills and contamination of everyday attire.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Essential to avoid inhaling dust from the solid form of the acid, which can cause respiratory irritation.[1][3] A respirator may be necessary for large spills or in areas with poor ventilation. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to minimize risk and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Principle of Segregation: The foundational principle of chemical waste management is segregation at the source. This compound waste must be collected in a designated container for halogenated organic waste .[4][7] This is because the disposal methods for halogenated and non-halogenated wastes differ significantly, with halogenated wastes typically requiring incineration at specific facilities.[4][5]
-
Container Selection: The waste container must be made of a material chemically resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[3] This prevents degradation of the container and potential leaks. The container must have a secure, tight-fitting lid to prevent the release of vapors.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).[1][3][6] Proper labeling is a legal requirement and is crucial for the safety of waste handlers.
2. Neutralization (If Permitted):
-
Consultation is Key: Before attempting to neutralize any chemical waste, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department.[3] Some institutions prohibit the neutralization of certain waste streams.
-
Procedure (If Approved): If permitted, slowly add the acidic waste to a weak base solution (e.g., sodium bicarbonate) while stirring continuously within a chemical fume hood.[3] This exothermic reaction should be performed with caution to control the rate of gas evolution and heat generation. The final pH should be in the neutral range (6-8).
3. Storage Pending Disposal:
-
Location: Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong bases and strong oxidizing agents to prevent accidental reactions.[1]
4. Waste Pickup and Disposal:
-
Authorized Personnel: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[1][3] Never dispose of chemical waste down the drain or in regular trash.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and being prepared is a critical component of laboratory safety.
Spill Response:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, put on the necessary PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.[3] Avoid using combustible materials such as sawdust.[3]
-
Collect and Dispose: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with soap and water after the bulk of the material has been removed.
-
Report: Report the spill to your EHS department.[3]
First Aid:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- Proper Disposal Procedures for Halogen
- This compound Safety D
- This compound Safety D
- This compound 97%. Sigma-Aldrich.
- Hazardous Waste Segreg
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency.
- SAFETY D
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Oper
- Halogenated Waste. University of California, Santa Cruz.
- This compound. PubChem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluorophenylacetic Acid
As researchers and drug development professionals, our work requires a meticulous approach to safety, especially when handling potent chemical compounds. 2,4-Difluorophenylacetic acid, a common building block in medicinal chemistry, demands a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a causal understanding of risk mitigation.
Section 1: Hazard Assessment of this compound
Before any handling protocol is established, a thorough hazard assessment is paramount. This foundational step informs every subsequent decision regarding personal protective equipment (PPE) and engineering controls. This compound (CAS No. 81228-09-3) is a solid organic acid that presents several key hazards identified in its Safety Data Sheet (SDS).[1]
The primary risks are associated with direct contact and inhalation. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2] | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] | GHS07 (Exclamation Mark) |
The causality is clear: the acidic nature and chemical structure of the compound can irritate and damage mucous membranes and skin upon contact. As a fine, potentially dusty solid, it can easily become airborne during manipulation, posing a significant respiratory threat.[2] Therefore, our safety protocols must be designed to prevent skin and eye contact and to eliminate the possibility of inhaling airborne particles.
Section 2: The Core Directive: A Multi-Layered Defense Strategy
Effective chemical safety is not about a single piece of equipment but a holistic system of controls. The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) that outlines procedures and controls for protecting workers from hazardous chemicals.[3][4][5] Our strategy for handling this compound integrates engineering controls, administrative practices, and a robust selection of PPE.
1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust airborne dust and vapors, protecting the user from respiratory exposure.[6]
2. Personal Protective Equipment (PPE): The Essential Barrier At a minimum, the following PPE is required when handling this substance:[7]
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the absolute minimum requirement for any work in a laboratory.
-
Chemical Goggles: For any procedure involving weighing, transferring, or preparing solutions where there is a risk of splashes or dust generation, chemical goggles are mandatory. They provide a complete seal around the eyes, offering superior protection against fine particles and splashes.[2]
-
Face Shield: When handling larger quantities (>10g) or when there is a heightened risk of splashing (e.g., during reaction quenching), a face shield should be worn in addition to chemical goggles to protect the entire face.[7][8]
-
-
Hand Protection:
-
Glove Selection: Choosing the correct glove material is critical. While no glove material is impervious, some offer better resistance to specific chemicals. For organic acids like this compound, nitrile gloves provide excellent splash protection and are suitable for handling the solid and its solutions in common laboratory solvents.[8][9] Always use a fresh pair and inspect for any signs of degradation or punctures before use.
-
Double Gloving: For extended procedures or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with a buttoned front and long sleeves is required to protect the skin and personal clothing from accidental spills.
-
Chemical-Resistant Apron: When handling larger volumes or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
-
Respiratory Protection:
-
Under normal conditions, all work should be conducted in a fume hood, which negates the need for a respirator. However, in the event of a large spill or a failure of engineering controls, respiratory protection is crucial. A NIOSH-approved N95 dust mask is recommended for cleaning up small spills of the solid material. For larger spills or unknown concentrations, a full-face respirator with appropriate cartridges may be necessary, and personnel should be properly fit-tested and trained in its use.[8]
-
Section 3: Operational Protocol: A Step-by-Step Workflow
This protocol outlines the procedural steps for safely handling this compound, from initial preparation to final disposal.
Caption: Standard operational workflow for handling this compound.
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound and the specific experimental protocol.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Don all required PPE: lab coat, chemical goggles, and nitrile gloves.
-
Prepare the work surface inside the chemical fume hood by laying down absorbent, plastic-backed paper.
-
-
Weighing and Solution Preparation (inside fume hood):
-
Carefully open the container of this compound. Avoid creating dust.
-
Use a spatula to gently transfer the desired amount of solid onto a tared weigh boat or into a flask.
-
Once weighing is complete, securely close the main container.
-
Slowly add the desired solvent to the flask containing the solid to minimize splashing.
-
-
Experiment and Waste Management:
-
Perform all subsequent experimental steps within the fume hood.
-
All waste, including contaminated weigh boats, gloves, and absorbent paper, must be disposed of in a designated hazardous waste container.[2] Do not mix with general trash.
-
Aqueous waste should be neutralized if appropriate for the protocol and collected in a designated hazardous waste container.
-
-
Cleanup:
-
Decontaminate all non-disposable equipment and glassware.
-
Clean the work surface in the fume hood.
-
Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Decision tree for responding to emergencies involving this compound.
Exposure Response:
-
Skin Contact: Immediately remove any contaminated clothing.[12] Promptly flush the affected area with copious amounts of water for at least 15 minutes.[11][12][13] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11][12][14][15] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[13][16] If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management:
-
Minor Spill (Solid, <5g, contained in fume hood): Wearing appropriate PPE (including an N95 mask), gently sweep or shovel the material into a designated waste container.[2] Avoid creating dust. Decontaminate the area with a suitable cleaning agent.
-
Major Spill (Large quantity or outside of a fume hood): Evacuate the immediate area and alert colleagues.[12] Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[14] Do not attempt to clean up a large spill without proper training and equipment.
Section 5: Decontamination and Disposal
Proper disposal is a critical component of the chemical lifecycle and is strictly regulated.
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent pads, and reaction byproducts, are considered hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must clearly state "Hazardous Waste" and list the chemical contents.[17]
-
Disposal Protocol: Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by the EHS department or a licensed contractor.[2][16] Never dispose of chemical waste down the drain or in the regular trash.
By adhering to this comprehensive safety framework, you can confidently handle this compound, ensuring a safe laboratory environment for yourself and your colleagues while upholding the highest standards of scientific integrity.
References
- Chemical Emergencies, Exposures, and Spills.
- Chemical Exposure and Spill Response Procedures.
- First Aid: Chemical Exposure. UMass Memorial Health. [Link]
- Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]
- Recommendations for Chemical Protective Clothing. NIOSH, Centers for Disease Control and Prevention (CDC) Archive. [Link]
- A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). NIOSH, Centers for Disease Control and Prevention (CDC). [Link]
- 29 CFR 1910.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]
- OSHA Labor
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
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- Personal Protective Equipment (PPEs). University of Illinois. [Link]
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- Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
